Product packaging for HCV Peptide (131-140)(Cat. No.:)

HCV Peptide (131-140)

Cat. No.: B15139664
M. Wt: 1091.3 g/mol
InChI Key: CYVSTZOKXWNPNN-XLHYILJJSA-N
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Description

HCV Peptide (131-140) is a useful research compound. Its molecular formula is C51H82N10O14S and its molecular weight is 1091.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality HCV Peptide (131-140) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HCV Peptide (131-140) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H82N10O14S B15139664 HCV Peptide (131-140)

Properties

Molecular Formula

C51H82N10O14S

Molecular Weight

1091.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C51H82N10O14S/c1-11-29(8)42(50(73)61-19-12-13-38(61)49(72)58-35(22-27(4)5)47(70)59-41(28(6)7)51(74)75)60-48(71)36(23-31-14-16-32(62)17-15-31)54-39(63)25-53-44(67)33(18-20-76-10)55-45(68)34(21-26(2)3)57-46(69)37(24-40(64)65)56-43(66)30(9)52/h14-17,26-30,33-38,41-42,62H,11-13,18-25,52H2,1-10H3,(H,53,67)(H,54,63)(H,55,68)(H,56,66)(H,57,69)(H,58,72)(H,59,70)(H,60,71)(H,64,65)(H,74,75)/t29-,30-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1

InChI Key

CYVSTZOKXWNPNN-XLHYILJJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to HCV Peptide (131-140): Sequence, Structure, and Functional Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV core protein is a multifunctional structural protein that plays a crucial role in the viral life cycle and the pathogenesis of HCV-related diseases. Within the core protein, specific epitopes are recognized by the host immune system, eliciting cellular immune responses. This guide focuses on the HCV core peptide spanning amino acids 131-140, a well-characterized cytotoxic T lymphocyte (CTL) epitope. We will delve into its sequence, structural characteristics, relevant experimental protocols, and its role within the broader context of HCV core protein-mediated signaling pathways.

HCV Peptide (131-140): Sequence and Structural Properties

The HCV peptide (131-140) is a decapeptide derived from the viral core protein. Its primary amino acid sequence is crucial for its recognition by the immune system.

Amino Acid Sequence

The sequence of the HCV Peptide (131-140) is:

Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val

This is commonly represented by the one-letter code: ADLMGYIPLV [1].

Structural Characteristics

Detailed high-resolution three-dimensional structural data specifically for the isolated HCV Peptide (131-140) is not extensively available in the public domain. However, structural studies of larger fragments of the HCV core protein provide insights into its likely conformation. The core protein is known to have alpha-helical regions. Nuclear Magnetic Resonance (NMR) structural analysis of a synthetic HCV core-E1 signal peptide (residues 171-191) revealed an α-helical conformation for residues 175-185[2]. While this is downstream of the 131-140 region, it suggests that helical structures are a feature of the core protein. The immunogenicity of the 131-140 peptide is dependent on its ability to bind to the Major Histocompatibility Complex (MHC) class I molecules, specifically HLA-A2.1, which implies a specific conformation when bound in the peptide-binding groove of the MHC molecule.

PropertyValueReference
Sequence ADLMGYIPLV[1]
Molecular Weight 1091.32 g/mol [3]
CAS Number 160926-86-3[1]

Experimental Protocols

The study of HCV Peptide (131-140) involves various experimental techniques, from its chemical synthesis to its use in immunological assays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (131-140)

This protocol outlines the manual synthesis of the ADLMGYIPLV peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-protected amino acids (Ala, Asp(OtBu), Leu, Met, Gly, Tyr(tBu), Ile, Pro)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid mixture to activate it.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence (Leu, Pro, Ile, Tyr, Gly, Met, Leu, Asp, Ala).

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF, DCM, and Methanol and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

G Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Repeat Repeat Wash->Repeat Repeat->Fmoc Deprotection Next Amino Acid Final Deprotection Final Deprotection Repeat->Final Deprotection Sequence Complete Cleavage Cleavage Final Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation End End Precipitation->End

Caption: Workflow for Solid-Phase Peptide Synthesis of HCV Peptide (131-140).

Peptide Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude synthetic HCV Peptide (131-140)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Setup: Equilibrate the C18 column with Solvent A.

  • Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 210-220 nm and collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and freeze-dry them to obtain the purified peptide as a white powder[4][5].

Cytotoxic T Lymphocyte (CTL) Assay

This protocol describes a standard chromium-51 (⁵¹Cr) release assay to measure the cytotoxicity of peptide-specific CTLs.

Materials:

  • CTL line specific for HCV Peptide (131-140)

  • Target cells (e.g., T2 cells, which are HLA-A2.1 positive)

  • HCV Peptide (131-140)

  • Sodium chromate (⁵¹Cr)

  • Fetal calf serum (FCS)

  • Culture medium (e.g., RPMI 1640)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Incubate target cells with ⁵¹Cr in culture medium for 1 hour at 37°C.

    • Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.

  • Peptide Pulsing:

    • Resuspend the labeled target cells in culture medium.

    • Add HCV Peptide (131-140) at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the target cells and incubate for 1 hour at 37°C.

  • Co-culture:

    • Plate the peptide-pulsed target cells in a 96-well plate.

    • Add the CTL effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 100:1).

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate and collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[6].

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Target Cell Labeling (51Cr) Target Cell Labeling (51Cr) Peptide Pulsing Peptide Pulsing Target Cell Labeling (51Cr)->Peptide Pulsing Co-culture (CTLs + Targets) Co-culture (CTLs + Targets) Peptide Pulsing->Co-culture (CTLs + Targets) Incubation (4-6h) Incubation (4-6h) Co-culture (CTLs + Targets)->Incubation (4-6h) Measure 51Cr Release Measure 51Cr Release Incubation (4-6h)->Measure 51Cr Release Calculate Specific Lysis Calculate Specific Lysis Measure 51Cr Release->Calculate Specific Lysis

Caption: Experimental workflow for a ⁵¹Cr release cytotoxicity assay.

Signaling Pathways and Functional Context

The HCV core protein is known to interact with and modulate a multitude of cellular signaling pathways, contributing to HCV pathogenesis and the development of hepatocellular carcinoma[7]. While the specific signaling interactions of the 131-140 peptide fragment are not fully elucidated, its role as a CTL epitope places it at the center of the host-virus immune interface. The broader actions of the core protein provide a context for the environment in which this peptide is presented.

The HCV core protein has been shown to modulate several key signaling pathways, including:

  • JAK-STAT Pathway: The core protein can interfere with interferon (IFN) signaling by interacting with STAT1, thereby dampening the host's antiviral response[8][9]. This interaction can involve the SH2 domain of STAT1[8].

  • NF-κB Pathway: The core protein can activate the NF-κB pathway, which is involved in inflammation, cell survival, and proliferation.

  • Wnt/β-catenin Pathway: Dysregulation of this pathway by the core protein can contribute to cell proliferation and tumorigenesis[7].

  • TGF-β Pathway: The core protein can modulate TGF-β signaling, which is involved in fibrosis and cell growth regulation.

  • MAPK/ERK Pathway: Activation of this pathway by the core protein can promote cell growth and differentiation[10].

The presentation of the HCV Peptide (131-140) on the surface of infected hepatocytes by MHC class I molecules is a critical event that triggers an adaptive immune response. CTLs recognizing this peptide-MHC complex can then induce apoptosis in the infected cell, contributing to viral clearance but also potentially to liver damage.

G cluster_hcv_core HCV Core Protein cluster_cellular_pathways Cellular Signaling Pathways cluster_cellular_outcomes Cellular Outcomes HCV_Core HCV Core Protein (incl. Peptide 131-140) JAK_STAT JAK-STAT Pathway HCV_Core->JAK_STAT NF_kB NF-κB Pathway HCV_Core->NF_kB Wnt_beta_catenin Wnt/β-catenin Pathway HCV_Core->Wnt_beta_catenin TGF_beta TGF-β Pathway HCV_Core->TGF_beta Antiviral_Response Inhibition of Antiviral Response JAK_STAT->Antiviral_Response Inflammation_Survival Inflammation & Cell Survival NF_kB->Inflammation_Survival Proliferation Cell Proliferation Wnt_beta_catenin->Proliferation Fibrosis Fibrosis TGF_beta->Fibrosis

Caption: HCV core protein modulation of key cellular signaling pathways.

Conclusion

The HCV Peptide (131-140) is a critical component of the host immune response to HCV infection. Its well-defined sequence and role as a CTL epitope make it a valuable tool for studying HCV-specific immunity and for the development of therapeutic and prophylactic vaccines. Understanding the experimental methodologies for its synthesis, purification, and functional analysis, as well as its context within the broader landscape of HCV core protein-mediated signaling, is essential for researchers and drug development professionals working to combat this persistent viral threat. Further investigation into the precise structural conformation of this peptide when bound to MHC and its direct influence on intracellular signaling pathways will undoubtedly provide deeper insights into HCV pathogenesis and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide on the Function of HCV Core Protein Epitope 131-140

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C virus (HCV) core protein is a multifunctional protein crucial for the viral life cycle and the pathogenesis of HCV-related liver disease, including the development of hepatocellular carcinoma (HCC). Within this protein, the amino acid sequence from position 131 to 140, ADLMGYIPLV , has been identified as a key epitope recognized by the host's immune system. This technical guide provides a comprehensive overview of the function of this specific epitope, with a focus on its immunological significance and the broader context of the core protein's interaction with host cell signaling pathways.

Immunological Function of Epitope 131-140

The HCV core protein epitope 131-140 is a well-characterized HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope.[1][2] This means that in individuals with the common HLA-A2 major histocompatibility complex (MHC) class I molecule, this peptide is presented on the surface of infected hepatocytes, marking them for destruction by HCV-specific CD8+ T cells. The recognition of this epitope is a critical component of the adaptive immune response against HCV.

T-Cell Recognition and Response

The presence of a vigorous CTL response against HCV epitopes, including core 131-140, is associated with the clearance of the virus during the acute phase of infection.[3] Conversely, a weak or dysfunctional T-cell response is often observed in chronically infected individuals, contributing to viral persistence.[3] Studies have shown that peripheral blood mononuclear cells (PBMCs) from HCV-infected patients can be stimulated in vitro with the core 131-140 peptide to induce specific CTL activity.[1][2]

Broader Functions of the HCV Core Protein and Pathogenesis

The full-length HCV core protein is known to modulate a multitude of cellular signaling pathways, which is central to its role in viral persistence and the development of HCC.[4] While the direct effect of the 131-140 epitope on these pathways is not yet fully elucidated, understanding the functions of the entire protein provides a crucial context for its pathogenic potential.

The HCV core protein has been shown to interact with and dysregulate several key signaling pathways, including:

  • NF-κB Signaling: The core protein can activate the NF-κB pathway, a central regulator of inflammation and cell survival, which can contribute to chronic inflammation in the liver.

  • Transforming Growth Factor-β (TGF-β) Signaling: Dysregulation of the TGF-β pathway by the core protein is implicated in liver fibrosis, a hallmark of chronic hepatitis C.

  • Wnt/β-catenin Signaling: Activation of the Wnt/β-catenin pathway is associated with cell proliferation and has been linked to the development of HCC.

  • Vascular Endothelial Growth Factor (VEGF) Signaling: The core protein can upregulate VEGF expression, promoting angiogenesis, which is essential for tumor growth.

These interactions highlight the complex interplay between the HCV core protein and the host cell, contributing to the multifaceted pathology of HCV infection.

Data Presentation

Quantitative Data on T-Cell Responses to HCV Core Epitope 131-140

While specific binding affinity data is limited, the following table summarizes typical quantitative outcomes from functional T-cell assays reported in the literature.

Assay TypeParameter MeasuredTypical Values in RespondersReferences
Chromium-51 Release Assay Percentage of specific lysis of target cells15-40% at an Effector:Target ratio of 40:1[5]
ELISpot Assay Number of IFN-γ secreting cells per 105 CD8+ T-cellsSignificant increase in spot-forming cells post-stimulation

Experimental Protocols

Chromium-51 (51Cr) Release Assay for CTL Activity

This assay measures the ability of HCV-specific CTLs (effector cells) to lyse target cells presenting the core 131-140 epitope.

Methodology:

  • Target Cell Preparation:

    • Use an HLA-A2 positive cell line (e.g., JY cells or T2 cells).

    • Label the target cells with 51Cr by incubating them with Na251CrO4.

    • Wash the cells to remove unincorporated 51Cr.

    • Pulse the labeled target cells with the HCV core 131-140 peptide (typically 1-10 µg/mL) to allow for peptide binding to HLA-A2 molecules.[5]

  • Effector Cell Preparation:

    • Isolate PBMCs from an HLA-A2 positive, HCV-infected individual.

    • Stimulate the PBMCs in vitro with the core 131-140 peptide to expand the population of epitope-specific CTLs.

  • Co-culture and Lysis Measurement:

    • Co-culture the 51Cr-labeled target cells with the effector CTLs at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

    • Incubate for 4-6 hours to allow for CTL-mediated lysis.

    • Centrifuge the plate and collect the supernatant.

    • Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Spontaneous release: 51Cr release from target cells incubated with media alone.

    • Maximum release: 51Cr release from target cells lysed with a detergent.

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of individual T-cells that secrete IFN-γ upon recognition of the HCV core 131-140 epitope.

Methodology:

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody.

    • Block the plate to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Isolate PBMCs or purified CD8+ T-cells from the subject.

    • Add the cells to the coated wells (typically 1-2 x 105 cells/well).

    • Stimulate the cells with the HCV core 131-140 peptide (typically around 10 µg/mL).

    • Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation and Detection:

    • Incubate the plate for 18-24 hours to allow for cytokine secretion.

    • Wash the plate to remove the cells.

    • Add a biotinylated anti-IFN-γ detection antibody.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Add a substrate that forms a colored precipitate.

  • Spot Analysis:

    • Each spot represents a single IFN-γ secreting cell.

    • Count the spots using an automated ELISpot reader.

    • The results are typically expressed as the number of spot-forming cells (SFCs) per million PBMCs or CD8+ T-cells.

Visualizations

Experimental_Workflow_Chromium_Release_Assay cluster_target Target Cell Preparation cluster_effector Effector Cell Preparation T_cells HLA-A2+ Target Cells Cr51 Label with 51Cr T_cells->Cr51 Peptide Pulse with Core 131-140 Peptide Cr51->Peptide Co_culture Co-culture Effector and Target Cells Peptide->Co_culture PBMCs Isolate PBMCs Stimulate Stimulate with Core 131-140 Peptide PBMCs->Stimulate Stimulate->Co_culture Measurement Measure 51Cr Release Co_culture->Measurement Analysis Calculate Specific Lysis Measurement->Analysis Experimental_Workflow_ELISpot_Assay cluster_plate Plate Preparation cluster_cells Cell Stimulation Plate PVDF Plate Coat Coat with Anti-IFN-γ Antibody Plate->Coat Block Block Plate Coat->Block Incubate Incubate and Detect Block->Incubate Cells Isolate PBMCs/CD8+ T-cells Add_cells Add Cells to Plate Cells->Add_cells Stimulate_peptide Stimulate with Core 131-140 Peptide Add_cells->Stimulate_peptide Stimulate_peptide->Incubate Analysis Count Spots (SFCs) Incubate->Analysis HCV_Core_Signaling_Pathways cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Core HCV Core Protein NFkB NF-κB Pathway Core->NFkB activates TGFb TGF-β Pathway Core->TGFb dysregulates Wnt Wnt/β-catenin Pathway Core->Wnt activates VEGF VEGF Pathway Core->VEGF upregulates Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis TGFb->Fibrosis Proliferation Cell Proliferation Wnt->Proliferation Angiogenesis Angiogenesis VEGF->Angiogenesis

References

A Technical Guide to the HCV Core Peptide (131-140): An Immunodominant CTL Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the Hepatitis C Virus (HCV) core protein-derived peptide spanning amino acids 131-140. This peptide is a well-characterized, immunogenic epitope recognized by cytotoxic T-lymphocytes (CTLs) and represents a significant target for the development of HCV vaccines and immunotherapies.

Peptide Characteristics

The HCV peptide (131-140) is a highly conserved antigenic site within the HCV core protein, a structural component of the virus.[1][2] Its high degree of conservation across various HCV isolates makes it an attractive target for a broadly effective vaccine.[1]

  • Protein of Origin : Hepatitis C Virus Core Protein

  • Amino Acid Sequence : The primary sequence for the 10-mer is ADLMGYIPLV. A 9-residue fragment, DLMGYIPLV, is also recognized.[1][3][4]

  • MHC Restriction : The peptide is presented by the human leukocyte antigen (HLA) class I molecule HLA-A2, one of the most common HLA alleles across diverse populations.[1][3][5]

Immunogenicity and T-Cell Response

The HCV core peptide (131-140) is a potent activator of CD8+ cytotoxic T-lymphocytes. These CTLs are critical for viral clearance through the recognition and elimination of HCV-infected hepatocytes.[1][6] Studies have demonstrated that CTLs from both acutely and chronically infected HLA-A2-positive patients can recognize this epitope.[1] Furthermore, the presence of a robust T-cell response, including to this core peptide, is associated with spontaneous viral clearance in acute HCV infection.[7][8] The peptide has been successfully used to stimulate HCV-specific CTL responses from the peripheral blood mononuclear cells (PBMCs) of both HCV-infected patients and seronegative donors.[3][5]

Quantitative Data on CTL Response

The immunogenicity of the HCV peptide (131-140) has been quantified in various studies, primarily through the measurement of CTL activity and frequency.

Study PopulationAssay TypePeptide StimulantResponder FrequencyKey Findings
Patients with Acute HCV InfectionELISPOTCore 131-1403/5 (Self-limited)A response to this peptide was more frequent in patients who spontaneously cleared the virus.[7][8]
1/4 (Relapsed)
0/4 (Chronic)
Healthy, HCV-seronegative donors51Cr-release assayCore 131-1404/6 culturesDemonstrates the ability to prime a primary CTL response in vitro from naive T-cell repertoires.[3]
HLA-A2.1 Transgenic Mice51Cr-release assayCore 131-140Not specifiedPeptide immunization induced CTLs capable of recognizing the native epitope.[9]
HLA-A2+ HCV-infected patients51Cr-release assayCore 131-140Not specifiedCTL lines from patients recognize and lyse target cells presenting the peptide.[5][9]

Signaling and Experimental Diagrams

Visualizations of the biological pathways and experimental procedures are crucial for understanding the context of the HCV (131-140) epitope.

Antigen Presentation Pathway

The following diagram illustrates the MHC Class I pathway by which the endogenous HCV core protein is processed and the 131-140 peptide is presented on the surface of an infected hepatocyte.

MhcClassI_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface HCV_RNA HCV Viral RNA Ribosome Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein Ribosome->Polyprotein Proteasome Proteasome Polyprotein->Proteasome Ubiquitination & Degradation Peptides Peptide Fragments (incl. 131-140) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptide_Loading Peptide-Loading Complex (PLC) TAP->Peptide_Loading MHC_I MHC Class I (HLA-A2) MHC_I->Peptide_Loading MHC_Peptide HLA-A2 / 131-140 Complex Peptide_Loading->MHC_Peptide Peptide Loading MHC_Presented Presented Complex on Hepatocyte MHC_Peptide->MHC_Presented Transport via Golgi

Caption: MHC Class I antigen processing and presentation pathway for the HCV core 131-140 epitope.

CTL Recognition and Activation

This diagram shows the signaling cascade initiated upon recognition of the peptide-MHC complex by a specific CD8+ T-cell.

CTL_Activation cluster_APC Infected Cell (Hepatocyte) cluster_CTL CD8+ Cytotoxic T-Lymphocyte MHC_Peptide HLA-A2 / 131-140 TCR T-Cell Receptor (TCR) TCR->MHC_Peptide Recognizes Lck Lck Kinase TCR->Lck Activates CD8 CD8 Co-receptor CD8->MHC_Peptide ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg IP3_DAG IP3 / DAG Pathways PLCg->IP3_DAG NFAT NFAT IP3_DAG->NFAT AP1 AP-1 IP3_DAG->AP1 NFkB NF-κB IP3_DAG->NFkB Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines AP1->Cytokines NFkB->Cytokines Granzymes Granzyme/Perforin Release NFkB->Granzymes

Caption: Simplified signaling pathway of CTL activation upon recognizing the HCV 131-140 epitope.

Experimental Workflow: In Vitro CTL Stimulation

This diagram outlines a common workflow for stimulating and measuring a CTL response to the HCV (131-140) peptide in vitro.

CTL_Workflow P1 1. Isolate PBMCs from HLA-A2+ Donor P2 2. Stimulate with HCV 131-140 Peptide (10 µg/mL) P1->P2 P3 3. Culture for 5-7 days with IL-2 P2->P3 P6 6. Co-culture Effector and Target Cells (4-6h) P3->P6 Effector Cells P4 4. Prepare Target Cells (e.g., T2 or JY cells) P5 5. Pulse Targets with Peptide and label with 51Cr P4->P5 P5->P6 Target Cells P7 7. Measure 51Cr Release (Gamma Counter) P6->P7 P8 8. Calculate % Specific Lysis P7->P8

Caption: Standard experimental workflow for an in vitro chromium-51 release CTL cytotoxicity assay.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies commonly cited in studies of HCV-specific CTLs.

In Vitro Stimulation of HCV-Specific CTLs from PBMCs

This protocol describes the generation of CTL lines from peripheral blood.

  • PBMC Isolation : Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of an HLA-A2 positive donor using Ficoll-Paque density gradient centrifugation.

  • Cell Plating : Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, and antibiotics). Plate 2 x 106 cells per well in a 24-well plate.

  • Peptide Stimulation : Add the HCV core (131-140) peptide to each well at a final concentration of 10 µg/mL.[4]

  • Culture and Expansion : Incubate cells at 37°C in a 5% CO2 incubator. After 2-3 days, add human recombinant Interleukin-2 (IL-2) to a final concentration of 20 U/mL to promote T-cell proliferation.

  • Restimulation : Every 7-10 days, restimulate the cultures by adding fresh peptide and irradiated autologous PBMCs as feeder cells. Continue culture for 2-4 weeks to expand the peptide-specific CTL population.

Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide.

  • Target Cell Preparation : Use an HLA-A2 positive cell line (e.g., T2 cells or JY lymphoblastoid cells) as targets. Wash cells twice in assay medium.

  • Chromium Labeling : Incubate 1 x 106 target cells with 100 µCi of Na251CrO4 (Chromium-51) for 60-90 minutes at 37°C, mixing gently every 20 minutes.

  • Peptide Pulsing : Wash the labeled target cells three times to remove excess 51Cr. Resuspend the cells and pulse them with the HCV (131-140) peptide at 10 µg/mL for 1 hour at 37°C.[4] A control group should be pulsed with an irrelevant peptide or media alone.

  • Assay Setup : Plate the peptide-pulsed target cells in a 96-well U-bottom plate at 5 x 103 cells/well. Add the effector CTLs (from Protocol 5.1) at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1).

  • Incubation : Centrifuge the plate briefly to facilitate cell contact and incubate for 4-6 hours at 37°C.

  • Supernatant Collection : After incubation, centrifuge the plate again. Carefully collect the supernatant from each well.

  • Measurement : Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation : Determine the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

    • Spontaneous Release: Target cells with media only.

    • Maximum Release: Target cells with a detergent (e.g., 1% Triton X-100).

Applications in Research and Development

The HCV core 131-140 peptide is a valuable tool in HCV research and therapeutic development:

  • Vaccine Development : Its conserved nature and strong immunogenicity make it a prime candidate for inclusion in peptide-based or multi-epitope vaccines against HCV.[1]

  • Immunological Monitoring : The peptide can be used in assays like ELISPOT and intracellular cytokine staining to monitor the cellular immune response in chronically infected patients undergoing antiviral therapy and in vaccinated individuals.[10]

  • T-Cell Therapy : It can be used to expand HCV-specific T-cells ex vivo for adoptive T-cell transfer therapies.

  • Epitope Enhancement : The peptide serves as a template for creating altered peptide ligands with enhanced HLA-A2 binding affinity and greater immunogenicity, potentially leading to more potent vaccine candidates.[9]

References

HLA-A2 restriction of HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the HLA-A2 Restriction of HCV Core Peptide (131-140)

Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, with a high propensity for establishing chronic infection that can lead to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly that mediated by CD8+ cytotoxic T lymphocytes (CTLs), is crucial for controlling and clearing viral infections[1]. These CTLs recognize short viral peptides (epitopes) presented on the surface of infected cells by Major Histocompatibility Complex (MHC) class I molecules.

The Human Leukocyte Antigen (HLA) system, the human equivalent of the MHC, is highly polymorphic. HLA-A2 is a common allele, prevalent in a high percentage of the global population, making its restricted epitopes prime targets for immunotherapy and vaccine development[2][3]. The HCV core protein is a highly conserved structural protein and a frequent target for the host immune response. Within this protein, the peptide spanning amino acids 132-140, DLMGYIPLV , has been identified as a key HLA-A2 restricted CTL epitope[4][5]. This guide provides a technical overview of the immunological significance of this epitope, summarizing key quantitative data and experimental protocols used for its characterization.

Quantitative Data on Immunogenicity

The immunogenicity of the HCV core peptide 131-140 has been quantified using various functional assays. The following tables summarize results from key studies that have measured T-cell responses to this epitope.

Table 1: Interferon-γ (IFN-γ) ELISpot Analysis of HCV-Specific CD8+ T-Cell Responses

This table presents data on the frequency of CD8+ T-cells that secrete IFN-γ in response to stimulation with the HCV core 131-140 peptide. The data compares responses in healthy donors with those in chronic hepatitis C patients before and during pegylated-interferon-α (peg-IFNα) plus ribavirin treatment[6].

Donor Group Peptide Stimulant Median IFN-γ Spots / 10⁵ CD8+ T-cells Significance (vs. Pre-IFN)
Healthy DonorsCore 131-140~5N/A
Pre-Treatment Patients (Pre-IFN)Core 131-140~10N/A
4-Weeks Treatment (IFN-4week)Core 131-140~40p < 0.05

Data adapted from Tatsumi et al. The results indicate that treatment with IFNα significantly boosts the frequency of CD8+ T-cells reactive to the core 131-140 epitope[6].

Table 2: Cytotoxic T-Lymphocyte (CTL) Activity Against Peptide-Loaded Target Cells

This table summarizes data from a ⁵¹Cr-release assay measuring the ability of CTL lines, generated by stimulation with the core 131-140 peptide (sequence ADLMGYIPLV), to lyse target cells. The study used a novel vaccine prototype involving immunopotentiating reconstituted influenza virosomes (IRIVs) to deliver the peptide[7].

Effector Cells Target Cells Sensitization Method Effector:Target (E:T) Ratio Specific Lysis (%)
Donor D98 CTL LineJY (TAP-competent)rVV9A (encodes full core protein)40:1~40%
Donor D98 CTL LineT2 (TAP-deficient)Pulsed with soluble core 131-140 peptide20:1~75%
Donor D99a CTL LineT2 (TAP-deficient)Incubated with IRIV-core 131-14020:1~50%
Donor D99a CTL LineT1 (TAP-competent)Incubated with IRIV-core 131-14020:1~25%

Data adapted from Nardin et al.[7]. The results demonstrate that CTLs specific for the core 131-140 peptide can recognize and lyse target cells presenting the epitope, both when pulsed directly and after endogenous processing from the full-length core protein[7]. The high lysis of TAP-deficient T2 cells suggests a TAP-independent presentation pathway when using the virosome delivery system[7].

Experimental Protocols

The characterization of T-cell responses to the HCV core 131-140 epitope relies on established immunological assays. Detailed below are methodologies for key experiments cited in the literature.

In Vitro Induction of Peptide-Specific CTLs

This protocol describes the primary stimulation of cytotoxic T-lymphocytes from peripheral blood mononuclear cells (PBMCs) of healthy, HCV-negative donors[7].

  • Cell Isolation: PBMCs are isolated from donor blood using Ficoll-Paque density gradient centrifugation.

  • Stimulation: 4 x 10⁶ PBMCs are cultured in multi-well plates. Stimulation is initiated using either the soluble synthetic peptide (e.g., ADLMGYIPLV at 10 µg/ml) or a specialized delivery vehicle like peptide-bearing virosomes.

  • Culture Maintenance:

    • On day 3, recombinant human Interleukin-2 (IL-2) is added to the culture at a final concentration of 10 U/ml to promote T-cell proliferation.

    • Cultures are re-stimulated weekly. This involves adding irradiated, peptide-pulsed autologous PBMCs as antigen-presenting cells.

    • IL-2 (10 U/ml) and IL-7 (20 ng/ml) are added every 3-4 days to maintain T-cell viability and expansion.

  • Assay for Activity: After several weeks of expansion, the cultures are tested for peptide-specific cytotoxic activity using a ⁵¹Cr-release assay. A positive response is typically defined as specific target cell lysis exceeding 15%[7].

Chromium (⁵¹Cr) Release Cytotoxicity Assay

This assay quantifies the ability of CTLs to lyse target cells presenting a specific epitope[2][7].

  • Target Cell Preparation:

    • Target cells (e.g., HLA-A2 positive cell lines like T2 or JY) are labeled with Na₂⁵¹CrO₄ for 1 hour at 37°C.

    • After labeling, cells are washed to remove excess ⁵¹Cr.

    • Cells are then sensitized by incubating them with the HCV core peptide (e.g., 1 µg/ml) for 30-60 minutes at 37°C.

  • Co-culture: The peptide-pulsed, ⁵¹Cr-labeled target cells are mixed with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: The plate is incubated for 4 hours at 37°C to allow for cell lysis.

  • Measurement: After incubation, the supernatant from each well is harvested. The amount of ⁵¹Cr released into the supernatant, which is proportional to the amount of cell lysis, is measured using a gamma counter.

  • Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 × (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

    • Spontaneous Release: Target cells incubated without effector cells.

    • Maximum Release: Target cells lysed with a detergent.

IFN-γ Enzyme-Linked ImmunoSpot (ELISpot) Assay

This highly sensitive assay is used to determine the frequency of antigen-specific, cytokine-producing T-cells[6].

  • Plate Coating: A 96-well filtration plate is coated with a capture antibody specific for IFN-γ and incubated overnight.

  • Cell Plating: The plate is washed and blocked. Purified CD8+ T-cells (1 x 10⁵ cells/well) are added to the wells along with irradiated autologous PBMCs serving as antigen-presenting cells.

  • Stimulation: The HCV core 131-140 peptide is added to the appropriate wells at a final concentration of 10 µM. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plate is incubated for 18-24 hours at 37°C in a CO₂ incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibody on the plate membrane.

  • Detection:

    • Cells are removed, and the plate is washed.

    • A biotinylated detection antibody for IFN-γ is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • A substrate solution is added, which reacts with the enzyme to form a colored, insoluble spot at the location of each cytokine-secreting cell.

  • Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million input cells.

Visualizations: Pathways and Workflows

Antigen Presentation and CTL Recognition Pathway

The following diagram illustrates the molecular and cellular interactions leading to the recognition of the HCV core 131-140 peptide by a cytotoxic T-lymphocyte.

G cluster_cell Infected Hepatocyte (HLA-A2+) cluster_tcell Cytotoxic T-Lymphocyte (CTL) HCV HCV Virus CoreProt HCV Core Protein HCV->CoreProt Replication Proteasome Proteasome CoreProt->Proteasome Degradation Peptide Peptide (DLMGYIPLV) Proteasome->Peptide TAP TAP Transporter Peptide->TAP ER Endoplasmic Reticulum TAP->ER Complex Peptide-HLA-A2 Complex ER->Complex Loading HLA_A2 HLA-A2 Molecule HLA_A2->ER CD8 CD8 Co-receptor HLA_A2->CD8 Surface Cell Surface Complex->Surface Transport TCR T-Cell Receptor (TCR) Complex->TCR Recognition Activation CTL Activation & Lysis TCR->Activation

Antigen presentation pathway for HCV core peptide 131-140.
Experimental Workflow for CTL Epitope Characterization

This diagram outlines the typical experimental sequence used by researchers to identify and functionally validate a T-cell epitope like HCV core 131-140.

G start Hypothesis: Peptide is a CTL Epitope synthesis Peptide Synthesis (e.g., DLMGYIPLV) start->synthesis pbmcs Isolate PBMCs from HLA-A2+ Donors start->pbmcs stimulation In Vitro Stimulation (Peptide + IL-2) synthesis->stimulation pbmcs->stimulation expansion CTL Line Expansion stimulation->expansion functional_assays Functional Assays expansion->functional_assays elispot IFN-γ ELISpot Assay functional_assays->elispot Quantify Freq. cr_release ⁵¹Cr Release Assay functional_assays->cr_release Measure Lysis tetramer MHC-Tetramer Staining (Flow Cytometry) functional_assays->tetramer Visualize Cells conclusion Conclusion: Epitope Confirmed elispot->conclusion cr_release->conclusion tetramer->conclusion

Experimental workflow for CTL epitope validation.

References

role of HCV Peptide (131-140) in hepatitis C infection

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of HCV Core Peptide (131-140) in Hepatitis C Infection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The host's cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial in controlling and clearing the virus. A key target for this CTL response is the highly conserved HCV core protein. This technical guide focuses on the specific role and immunological significance of the HCV core peptide spanning amino acids 131-140 (sequence: ADLMGYIPLV). This peptide is a well-characterized, immunodominant, HLA-A2-restricted CTL epitope that is a focal point of research in understanding HCV pathogenesis and in the development of therapeutic and prophylactic vaccines.

Introduction

The hepatitis C virus core protein is a structural component of the virion and is known to be involved in various cellular processes, including signal transduction, apoptosis, and lipid metabolism, which can contribute to the pathogenesis of liver disease. The high degree of conservation of the core protein sequence across different HCV genotypes makes it an attractive target for T-cell-based immunotherapies and vaccines. The peptide fragment 131-140 of the core protein has been identified as a critical epitope for recognition by CTLs in individuals with both acute and chronic HCV infection. Understanding the mechanisms of its presentation and the subsequent T-cell response is paramount for the development of effective immunotherapies.

Immunobiology of HCV Core Peptide (131-140)

The primary role of HCV core peptide (131-140) in the context of hepatitis C infection is to act as an antigenic epitope that elicits a specific cytotoxic T lymphocyte response. This process is central to the host's attempt to clear infected hepatocytes.

Antigen Processing and Presentation

The HCV core protein, synthesized within an infected hepatocyte, is processed by the cellular proteasome. The resulting peptide fragments, including the 131-140 sequence, are transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP).[1] In the endoplasmic reticulum, the peptide binds to Major Histocompatibility Complex (MHC) class I molecules, specifically the HLA-A2 allotype.[2] The stable peptide-MHC class I complex is then transported to the surface of the hepatocyte for presentation to CD8+ T cells.

Antigen_Presentation_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface HCV Core Protein HCV Core Protein Proteasome Proteasome HCV Core Protein->Proteasome Proteolysis HCV Peptide (131-140) HCV Peptide (131-140) Proteasome->HCV Peptide (131-140) TAP TAP HCV Peptide (131-140)->TAP Transport MHC Class I (HLA-A2) MHC Class I (HLA-A2) TAP->MHC Class I (HLA-A2) Peptide Loading Peptide-MHC Complex Peptide-MHC Complex MHC Class I (HLA-A2)->Peptide-MHC Complex Presented Antigen Presented Peptide-MHC Complex Peptide-MHC Complex->Presented Antigen Transport to surface

Caption: Antigen processing and presentation of HCV Core Peptide (131-140).
T-Cell Recognition and Activation

CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the HCV core peptide (131-140) in the context of HLA-A2 will bind to the peptide-MHC complex on the surface of the infected hepatocyte. This binding, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the CD8+ T cells into cytotoxic T lymphocytes.

T_Cell_Activation_Pathway cluster_hepatocyte Infected Hepatocyte cluster_tcell CD8+ T Cell Peptide-MHC Complex HCV 131-140-HLA-A2 TCR TCR Peptide-MHC Complex->TCR Binding CD8 CD8 Peptide-MHC Complex->CD8 Co-receptor Binding Activated T Cell Activated T Cell TCR->Activated T Cell Signal Transduction CD8->Activated T Cell

Caption: T-cell recognition and activation by HCV Core Peptide (131-140).

Activated CTLs subsequently employ two primary mechanisms to eliminate infected cells:

  • Granule Exocytosis Pathway: Upon recognition of the target cell, CTLs release cytotoxic granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter and induce apoptosis.

  • Fas/FasL Pathway: Activated CTLs express Fas Ligand (FasL) on their surface, which binds to the Fas receptor (CD95) on the surface of the infected hepatocyte, triggering an apoptotic signaling cascade.

Experimental Evidence and Quantitative Data

The immunogenicity of HCV core peptide (131-140) has been demonstrated in numerous studies, with CTL responses detected in patients with both acute and chronic hepatitis C.[3][4][5] Vigorous CTL responses to this peptide during the acute phase of infection are associated with viral clearance.[3][6]

Study Type Patient Cohort Key Findings Reference
CTL Response AnalysisPatients with acute HCVCTL responses detected against multiple epitopes, including core 131-140. More vigorous early responses correlated with limited viral replication.[3]
CTL Epitope MappingHLA-A2 positive patients with chronic HCVIdentified core 131-140 as a key CTL epitope.[4]
Vaccine DevelopmentIn vitro studiesVirosomes containing core 131-140 could deliver the peptide for MHC class I presentation and lysis by peptide-specific CTLs.[1]
T-Cell Response in Exposed, Uninfected IndividualsInjection drug usersT-cell lines from HLA-A2-positive, exposed but uninfected individuals could lyse target cells pulsed with core 131-140.[7]
Peptide Sequence MHC Restriction Observed CTL Response Reference
HCV Core (131-140)ADLMGYIPLVHLA-A2Detected in acute and chronic infection; associated with viral clearance.[2][3][4]

Experimental Protocols

Cytotoxic T Lymphocyte (CTL) Assay

This assay measures the ability of effector cells (CTLs) to lyse target cells presenting the HCV core peptide (131-140).

Methodology:

  • Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells or EBV-transformed B cells) are incubated with the synthetic HCV core peptide (131-140) (ADLMGYIPLV) at a concentration of 1-10 µg/mL overnight.[1] Target cells are labeled with a detectable marker, such as 51Cr.

  • Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from HCV-infected patients or immunized animals are stimulated in vitro with the peptide to expand peptide-specific CTLs.

  • Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for 4-6 hours.[8][9]

  • Detection of Lysis: The amount of marker released from lysed target cells into the supernatant is quantified.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100[8]

CTL_Assay_Workflow Target_Cells HLA-A2+ Target Cells Labeled_Targets 51Cr-labeled Target Cells Target_Cells->Labeled_Targets Peptide HCV Core Peptide (131-140) Peptide->Labeled_Targets Pulsing Effector_Cells PBMCs (Effector Cells) Stimulated_Effectors Peptide-stimulated CTLs Effector_Cells->Stimulated_Effectors In vitro stimulation Co-culture Co-culture at various E:T ratios Labeled_Targets->Co-culture Stimulated_Effectors->Co-culture Supernatant_Collection Collect Supernatant Co-culture->Supernatant_Collection Quantification Quantify 51Cr Release Supernatant_Collection->Quantification Calculation Calculate % Specific Lysis Quantification->Calculation

Caption: Workflow for a standard Chromium-51 release CTL assay.
ELISpot Assay for IFN-γ Production

This assay quantifies the number of IFN-γ-secreting T cells in response to stimulation with the HCV core peptide (131-140).

Methodology:

  • Plate Coating: A 96-well plate is coated with an anti-IFN-γ capture antibody.

  • Cell Plating: PBMCs or isolated CD8+ T cells are plated in the wells.

  • Stimulation: The synthetic HCV core peptide (131-140) is added to the wells at a concentration of 10 µg/mL.[9] A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

  • Incubation: The plate is incubated for 18-24 hours to allow for cytokine secretion.

  • Detection: Cells are removed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that precipitates, forming a spot at the location of each IFN-γ-secreting cell.

  • Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million input cells.

Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the identification and quantification of cytokine-producing cells within a mixed population.

Methodology:

  • Cell Stimulation: PBMCs are stimulated with the HCV core peptide (131-140) for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate intracellularly.[9]

  • Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify T-cell populations.

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow antibodies to enter the cell.

  • Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

  • Flow Cytometry Analysis: The cells are analyzed on a flow cytometer to determine the percentage of CD8+ T cells that are producing IFN-γ in response to the peptide.

Role in Vaccine Development

Due to its conserved nature and immunogenicity, the HCV core peptide (131-140) is a component of several HCV vaccine candidates.[8][10] The goal of these vaccines is to elicit a strong and durable CTL response that can recognize and eliminate HCV-infected cells. Strategies have included peptide-based vaccines, DNA vaccines, and viral vector-based vaccines that express the HCV core protein or specific epitopes. One approach has been to incorporate the peptide into immunopotentiating reconstituted influenza virosomes (IRIVs) to enhance its delivery to antigen-presenting cells and subsequent induction of a CTL response.[1]

Conclusion

The HCV core peptide (131-140) is a critical, HLA-A2-restricted CTL epitope that plays a significant role in the cellular immune response to hepatitis C virus. Its ability to stimulate a robust CTL response makes it a key area of study for understanding HCV pathogenesis and a promising target for the development of novel immunotherapies and vaccines. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other important viral epitopes.

References

An In-depth Technical Guide to the Discovery and Identification of HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C virus (HCV) infection is a major global health concern, with chronic infection leading to severe liver pathologies, including cirrhosis and hepatocellular carcinoma. The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for viral control and clearance. A key target of this immune response is the HCV core protein. This technical guide provides a comprehensive overview of the discovery, identification, and immunological significance of a specific CTL epitope within the HCV core protein, the peptide spanning amino acids 131-140 (ADLMGYIPLV). We will delve into the seminal research that first identified this peptide as a target for HLA-A2 restricted CTLs, detail the experimental methodologies used for its characterization, present quantitative data on its immunogenicity, and illustrate the key signaling pathways involved in the T-cell response it elicits.

Discovery and Initial Identification

The seminal work in identifying HCV-specific CTL epitopes was pioneered by researchers in the mid-1990s. Notably, the research group led by Cerny and Chisari was instrumental in characterizing the CTL response to HCV. Their approach involved stimulating peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive patients with chronic hepatitis C with a large panel of synthetic peptides derived from the HCV polyprotein that contained the HLA-A2.1 binding motif.[1][2][3]

The identification of the core 131-140 peptide, with the amino acid sequence ADLMGYIPLV , arose from these systematic screening efforts.[4][5][6] Effector cells generated by in vitro stimulation with this peptide demonstrated the capacity to lyse HLA-A2 matched target cells pulsed with the same peptide.[1][7] This initial discovery highlighted the HCV core protein as a significant target for the cellular immune response and laid the groundwork for further investigation into its potential as a component of therapeutic or prophylactic vaccines.

Quantitative Analysis of Immunogenicity

The immunogenicity of a peptide epitope is a critical determinant of its potential for vaccine development and its role in natural immunity. The immunogenicity of HCV peptide (131-140) has been quantified using various immunological assays, primarily focusing on its ability to bind to HLA-A2 molecules and to elicit functional responses from T-cells.

HLA-A2 Binding Affinity

The ability of a peptide to bind with high affinity to MHC class I molecules is a prerequisite for T-cell recognition. While specific IC50 values for the HCV core 131-140 peptide are not consistently reported across the literature, studies have confirmed its ability to stabilize HLA-A2 expression on the surface of TAP-deficient T2 cells, indicating a functional and significant binding affinity.

T-Cell Reactivity: ELISpot and Chromium Release Assays

The functional response of T-cells to the HCV peptide (131-140) has been extensively studied using Enzyme-Linked Immunospot (ELISpot) assays to quantify cytokine-secreting T-cells and chromium-51 release assays to measure cytotoxic activity.

Table 1: Summary of T-Cell Reactivity to HCV Peptide (131-140)

Assay TypeMetricResultReference
ELISpotIFN-γ Spot Forming Units (SFU) / 10^5 CD8+ T cellsIncreased frequencies observed in patients with sustained virologic response after treatment.[8]
ELISpotIFN-γ Spot Forming Units (SFU) / 3 x 10^5 cellsA mean of seven IFN-γ SFU was detected in HCV-LP-immunized mice.[9]
Chromium ReleasePercent Specific LysisUp to 40% specific target cell killing at an Effector:Target ratio of 40:1.[7]
Chromium ReleasePercent Specific LysisA positive response was defined as specific target cell lysis >15%.[7]

Experimental Protocols

A detailed understanding of the methodologies used to characterize HCV peptide (131-140) is essential for researchers aiming to reproduce or build upon these findings.

Peptide Synthesis

Synthetic peptides corresponding to the HCV core 131-140 sequence (ADLMGYIPLV) are chemically synthesized using standard solid-phase peptide synthesis protocols. The purity and identity of the synthesized peptides are confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.

HLA-A2 Binding Assay (T2 Cell Stabilization Assay)

This assay assesses the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP) and thus have low levels of surface MHC class I expression.

  • Cell Culture: Maintain T2 cells (ATCC CRL-1992) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Peptide Incubation: Wash T2 cells and resuspend in serum-free RPMI-1640. Incubate approximately 1 x 10^6 cells with varying concentrations of the HCV peptide (131-140) (e.g., 1, 10, 100 µM) and a source of human β2-microglobulin (1-3 µg/mL) overnight at 37°C in a 5% CO2 incubator.

  • Staining: Wash the cells to remove unbound peptide and stain with a fluorescein isothiocyanate (FITC) or phycoerythrin (PE) conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).

  • Flow Cytometry: Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of HLA-A2 expression. An increase in MFI compared to cells incubated without peptide indicates peptide binding and stabilization of the HLA-A2 molecule.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for human or mouse IFN-γ overnight at 4°C.

  • Cell Plating: Wash the plate and block with RPMI-1640 containing 10% FBS. Isolate PBMCs from blood samples and add them to the wells at a concentration of 2-3 x 10^5 cells per well.

  • Stimulation: Add the HCV peptide (131-140) to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated detection antibody specific for IFN-γ. After incubation and washing, add streptavidin-alkaline phosphatase or -horseradish peroxidase.

  • Development: Add a substrate solution (e.g., BCIP/NBT or AEC) to develop colored spots. Each spot represents a single IFN-γ secreting cell.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

Chromium-51 Release Assay for Cytotoxicity

This assay measures the ability of CTLs to lyse target cells that are pre-loaded with radioactive chromium-51.

  • Target Cell Preparation: Label HLA-A2 positive target cells (e.g., JY cells or autologous B-LCL) with 51Cr by incubating them with Na2^51CrO4 for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated chromium.

  • Effector Cell Preparation: Isolate PBMCs or generate CTL lines by in vitro stimulation with the HCV peptide (131-140).

  • Co-culture: In a 96-well U-bottom plate, mix the 51Cr-labeled target cells with the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

  • Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

    • Experimental Release: Counts from wells with effector and target cells.

    • Spontaneous Release: Counts from wells with target cells and media only.

    • Maximum Release: Counts from wells with target cells and a detergent (e.g., Triton X-100) to cause complete lysis.

Signaling Pathways and Experimental Workflows

The recognition of the HCV peptide (131-140)-HLA-A2 complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation and the execution of its effector functions.

T-Cell Receptor (TCR) Signaling Pathway

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC-I MHC-I + HCVp(131-140) TCR TCR MHC-I->TCR CD8 CD8 MHC-I->CD8 Lck Lck TCR->Lck recruits CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (IFN-γ, Perforin, Granzymes) NFkB->Gene_Expression Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene_Expression MAPK MAPK Cascade Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene_Expression

Caption: TCR signaling cascade upon recognition of HCV peptide (131-140).

Experimental Workflow for CTL Response Analysis

CTL_Workflow Start Start: Patient Blood Sample (HLA-A2+) PBMC_Isolation Isolate PBMCs (Ficoll-Paque) Start->PBMC_Isolation CTL_Stimulation In vitro Stimulation with HCVp(131-140) PBMC_Isolation->CTL_Stimulation Effector_Cells Generate Effector CTL Population CTL_Stimulation->Effector_Cells Co_Culture Co-culture Effector and Target Cells Effector_Cells->Co_Culture ELISpot_Setup ELISpot Assay Effector_Cells->ELISpot_Setup Target_Prep Prepare Target Cells (HLA-A2+) Peptide_Pulsing Pulse with HCVp(131-140) Target_Prep->Peptide_Pulsing Cr_Labeling Label with ⁵¹Cr Peptide_Pulsing->Cr_Labeling Cr_Labeling->Co_Culture Cr_Release Measure ⁵¹Cr Release Co_Culture->Cr_Release Data_Analysis Data Analysis: % Specific Lysis & SFU Count Cr_Release->Data_Analysis ELISpot_Setup->Data_Analysis

References

Immunological Significance of HCV Core Peptide 131-140: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, with a significant portion of infected individuals developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The host's immune response, particularly the cellular arm mediated by cytotoxic T lymphocytes (CTLs), is crucial in controlling and clearing the virus. The HCV core protein, a highly conserved structural component of the virus, is a key target for the immune system. Within this protein, the peptide spanning amino acids 131-140 has been identified as a significant immunological epitope. This technical guide provides an in-depth overview of the immunological importance of HCV core peptide 131-140, its role in anti-HCV immunity, and its potential applications in vaccine development and immunotherapy.

The HCV core peptide 131-140, with the amino acid sequence ADLMGYIPLV, is a well-characterized HLA-A2 restricted CTL epitope.[1][2][3][4] This means that in individuals expressing the common HLA-A2 allele, this peptide can be presented on the surface of infected cells by MHC class I molecules, making these cells targets for recognition and elimination by specific CD8+ T cells.[5][6][7] The robust and multi-specific CD8+ T cell response is a hallmark of spontaneous HCV clearance, and epitopes like core 131-140 are central to this process.[8][9] Understanding the immunological characteristics of this peptide is therefore vital for the rational design of therapeutic and prophylactic strategies against HCV.

Data Presentation

The following tables summarize key quantitative data related to the immunological significance of HCV core peptide 131-140.

Table 1: MHC Class I Binding of HCV Core Peptides

Peptide PositionAmino Acid SequenceHLA-A2 Binding (Peak Fluorescence Signal)Reference
35-44YLLPRRGPRLPositive[3]
87-96GWRLLAPITPositive[3]
131-140 ADLMGYIPLV Positive [3]
167-176FLLALLSCLTPositive[3]

Data from a flow cytometric assay measuring peptide binding to HLA-A2-positive cell lines. A positive signal indicates binding to the MHC class I molecule.

Table 2: Frequency of T-Cell Responses to HCV Core Peptide 131-140 in HCV-Infected Patients

Patient CohortAssayResponse ParameterFrequency/MagnitudeReference
Chronically Infected (SVR)ELISpotIFN-γ spots/10^5 CD8+ T cellsIncreased significantly 4 weeks after starting treatment[10]
Chronically Infected (non-SVR)ELISpotIFN-γ spots/10^5 CD8+ T cellsNo significant increase after starting treatment[10]
Acutely Infected (Self-limited)ELISpotIFN-γ producing cellsDetected in 4 out of 5 HLA-A2+ patients[11]
Chronically InfectedCTL Precursor FrequencyCTLp frequency10 to 100-fold higher than uninfected controls[9]
Chronically InfectedELISpotIFN-γ producing cellsDetected in patients without cirrhosis, absent in patients with cirrhosis[12]

SVR: Sustained Virological Response; non-SVR: non-Sustained Virological Response. The data highlights the association between a robust T-cell response to this epitope and a favorable clinical outcome.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of HCV core peptide 131-140 are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay is used to quantify the frequency of HCV-specific IFN-γ-producing T cells.

Materials:

  • 96-well ELISpot plates pre-coated with anti-human IFN-γ antibody

  • Peripheral blood mononuclear cells (PBMCs) from HCV-infected patients or healthy donors

  • HCV core peptide 131-140 (and other relevant peptides/antigens)

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • Phytohemagglutinin (PHA) as a positive control

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • BCIP/NBT or AEC substrate solution

  • Automated ELISpot reader

Procedure:

  • Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, wash five times with sterile water, and then coat with anti-IFN-γ antibody overnight at 4°C. Wash the plate and block with complete RPMI medium for at least 1 hour at 37°C.

  • Cell Plating: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI medium and add 2 x 10^5 cells per well to the prepared ELISpot plate.

  • Antigen Stimulation: Add HCV core peptide 131-140 to the wells at a final concentration of 1-10 µg/mL. Include positive control wells (with PHA) and negative control wells (medium alone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature. Wash again and add streptavidin-AP or -HRP. Incubate for 1 hour.

  • Development: Wash the plate and add the substrate solution. Monitor for the development of spots. Stop the reaction by washing with water.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This method allows for the identification and quantification of cytokine-producing T cells at a single-cell level.

Materials:

  • PBMCs

  • HCV core peptide 131-140

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fluorochrome-conjugated antibody against IFN-γ

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs with HCV core peptide 131-140 (1-10 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) for 6 hours at 37°C. Add a protein transport inhibitor (Brefeldin A or Monensin) for the last 4-5 hours of incubation.

  • Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash again and resuspend in permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire the data on a flow cytometer. Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This classic assay measures the ability of CTLs to lyse target cells presenting the specific peptide.

Materials:

  • Effector cells: In vitro expanded HCV core 131-140-specific CTL line or freshly isolated PBMCs.

  • Target cells: HLA-A2 positive cell line (e.g., T2 cells or JY cells).

  • HCV core peptide 131-140.

  • Sodium Chromate (⁵¹Cr).

  • Fetal bovine serum (FBS).

  • Scintillation counter.

Procedure:

  • Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. Wash the cells thoroughly to remove unincorporated ⁵¹Cr.

  • Peptide Pulsing: Pulse the labeled target cells with HCV core peptide 131-140 (1-10 µg/mL) for 1 hour at 37°C.

  • Co-culture: Co-culture the peptide-pulsed target cells with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

  • Calculation of Specific Lysis: Determine the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the ⁵¹Cr release from target cells incubated with medium alone.

    • Maximum release is the ⁵¹Cr release from target cells lysed with a detergent.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways relevant to the immunological response to HCV, including the general mechanism of T-cell activation by a peptide-MHC complex and the modulatory effects of the HCV core protein on dendritic cells and macrophages.

TCR_Signaling T-Cell Receptor Signaling upon Peptide-MHC Recognition cluster_APC cluster_TCell APC Antigen Presenting Cell (APC) TCell CD8+ T Cell MHC MHC class I + HCV core 131-140 TCR T-Cell Receptor (TCR) MHC->TCR binds CD8 CD8 MHC->CD8 Lck Lck TCR->Lck recruits CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates AP1 AP-1 Activation ZAP70->AP1 via other pathways PLCg1 PLCγ1 LAT->PLCg1 activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Ca->NFAT Gene Gene Transcription (IFN-γ, Granzymes, Perforin) NFkB->Gene NFAT->Gene AP1->Gene

Caption: TCR signaling cascade initiated by HCV core peptide 131-140.

HCV_Core_DC_Interaction Modulation of Dendritic Cell Function by HCV Core Protein HCV_Core HCV Core Protein TLR2 TLR2 HCV_Core->TLR2 binds DC Dendritic Cell (DC) Maturation DC Maturation DC->Maturation Inhibition/Alteration IL12 IL-12 Production DC->IL12 Inhibition IL10 IL-10 Production DC->IL10 Induction TLR2->DC T_Cell_Activation T-Cell Priming Maturation->T_Cell_Activation impaired IL12->T_Cell_Activation reduced Th1 polarization IL10->T_Cell_Activation suppression

Caption: HCV core protein's impact on dendritic cell functions.

HCV_Core_Macrophage_Interaction HCV Core Protein Interaction with Macrophages HCV_Core HCV Core Protein gC1qR gC1qR HCV_Core->gC1qR binds IKK IKK Complex HCV_Core->IKK inhibits kinase activity Macrophage Macrophage NFkB_pathway NF-κB Pathway Macrophage->NFkB_pathway activates gC1qR->Macrophage IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokine and Chemokine Production (e.g., CCL2, CXCL10) Nucleus->Cytokines induces gene expression

Caption: HCV core protein's modulation of macrophage signaling.

Experimental Workflow

ELISpot_Workflow ELISpot Assay Workflow start Start isolate_pbmcs Isolate PBMCs from blood start->isolate_pbmcs plate_cells Plate PBMCs in anti-IFN-γ coated ELISpot plate isolate_pbmcs->plate_cells stimulate Stimulate with HCV core 131-140 plate_cells->stimulate incubate Incubate 18-24h stimulate->incubate wash_cells Wash to remove cells incubate->wash_cells add_detection_ab Add biotinylated detection antibody wash_cells->add_detection_ab add_streptavidin Add Streptavidin-enzyme conjugate add_detection_ab->add_streptavidin add_substrate Add substrate and develop spots add_streptavidin->add_substrate analyze Analyze spots with ELISpot reader add_substrate->analyze end End analyze->end

Caption: Workflow for detecting IFN-γ secreting T-cells.

Conclusion

The HCV core peptide 131-140 is a critical component of the host immune response to HCV infection, particularly in HLA-A2 positive individuals. Its ability to elicit robust CTL responses underscores its importance as a potential component for prophylactic and therapeutic vaccines. The quantitative data and experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals working to harness the immune system to combat HCV. Further investigation into the precise signaling pathways activated by this specific peptide and its variants will be crucial for the development of next-generation immunotherapies targeting HCV. The modulatory effects of the full-length core protein on key immune cells like dendritic cells and macrophages highlight the complex interplay between the virus and the host immune system, providing additional avenues for therapeutic intervention.

References

HCV Peptide (131-140): A Promising Target for Prophylactic and Therapeutic Vaccine Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of a prophylactic or therapeutic vaccine is a critical unmet medical need. The HCV core protein, being highly conserved among different genotypes, represents an attractive target for vaccine design. This technical guide focuses on the HCV core peptide spanning amino acids 131-140, a well-characterized cytotoxic T lymphocyte (CTL) epitope, and its potential as a cornerstone for HCV vaccine development.

The HCV core peptide (131-140), with the amino acid sequence ADLMGYIPLV, has been identified as a potent, HLA-A2.1-restricted CTL epitope.[1] Its ability to elicit robust CTL responses makes it a compelling candidate for inclusion in vaccine formulations aimed at inducing cellular immunity to control and clear HCV infection. This document provides a comprehensive overview of the available data on this peptide, detailed experimental protocols for its evaluation, and a discussion of the underlying immunological pathways.

Quantitative Immunogenicity Data

The immunogenicity of HCV peptide (131-140) has been evaluated in numerous studies, demonstrating its capacity to stimulate CTLs from both HCV-infected patients and healthy donors. The following tables summarize key quantitative data from the literature.

Parameter Value Source Population Reference
CTL Precursor Frequency5.46 x 10-7Healthy Donors[2]
Specific Lysis (%)Nearly 40%In vitro primed CTLs from healthy donors[3]
Specific Lysis (%)Range: <5% to >60%Chronic HCV Patients[4]

Table 1: Immunogenicity of HCV Peptide (131-140)

Effector:Target Ratio Specific Lysis (%) Cell Lines Reference
40:1Nearly 40%Effector: Donor D98 effector cell line; Target: JY cells[3]
30:1 to 40:1Variable across patientsEffector: PBMCs from chronic HCV patients; Target: JY cells[4][5]
30:1Mean: ~25%Splenocytes from immunized AAD mice[6]

Table 2: Cytotoxicity Data for HCV Peptide (131-140)-Specific CTLs

Signaling Pathways and Experimental Workflows

The induction of a CTL response by HCV peptide (131-140) is dependent on the MHC class I antigen presentation pathway. The following diagrams illustrate this critical pathway and a typical experimental workflow for evaluating peptide-based vaccines.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Viral_Protein HCV Core Protein Proteasome Proteasome Viral_Protein->Proteasome Degradation Peptide HCV Peptide (131-140) Proteasome->Peptide TAP TAP Transporter Peptide->TAP Transport Peptide_Loading_Complex Peptide-Loading Complex (Calreticulin, Tapasin, ERp57) TAP->Peptide_Loading_Complex MHC_I MHC Class I Molecule MHC_I->Peptide_Loading_Complex MHC_Peptide_Complex MHC I-Peptide Complex Peptide_Loading_Complex->MHC_Peptide_Complex Peptide Loading Presented_Complex Presented MHC I-Peptide Complex MHC_Peptide_Complex->Presented_Complex Transport to Surface TCR T-Cell Receptor (on CTL) Presented_Complex->TCR Recognition CD8 CD8 (on CTL) Presented_Complex->CD8

Caption: MHC Class I Antigen Presentation Pathway for HCV Peptide (131-140).

Vaccine_Workflow Peptide_Synthesis Peptide Synthesis & Purification (HCV 131-140) Immunization Immunization of Animal Model (e.g., HLA-A2 transgenic mice) Peptide_Synthesis->Immunization MHC_Binding MHC Binding Assay (T2 Cell Assay) Peptide_Synthesis->MHC_Binding Isolation Isolation of Splenocytes/ PBMCs Immunization->Isolation CTL_Assay Cytotoxicity Assay (Chromium Release) Isolation->CTL_Assay ELISpot ELISpot Assay (IFN-γ release) Isolation->ELISpot Data_Analysis Data Analysis & Efficacy Determination CTL_Assay->Data_Analysis ELISpot->Data_Analysis MHC_Binding->Data_Analysis

Caption: Experimental Workflow for Preclinical Evaluation of HCV Peptide Vaccine.

Experimental Protocols

Chromium-51 Release Assay for CTL Cytotoxicity

This assay measures the ability of peptide-specific CTLs to lyse target cells presenting the HCV peptide (131-140).

Materials:

  • Effector cells: In vitro stimulated CTLs or splenocytes from immunized animals.

  • Target cells: HLA-A2 positive cell line (e.g., JY or T2 cells).

  • HCV peptide (131-140).

  • Sodium Chromate (51Cr).

  • Fetal Calf Serum (FCS).

  • RPMI-1640 medium.

  • 96-well round-bottom plates.

  • Gamma counter.

Protocol:

  • Target Cell Labeling:

    • Resuspend 1 x 106 target cells in 50 µL of FCS.

    • Add 100 µCi of 51Cr and incubate for 60-90 minutes at 37°C, mixing every 15-20 minutes.

    • Wash the cells three times with 10 mL of RPMI-1640 with 10% FCS to remove excess 51Cr.

    • Resuspend the labeled target cells at 1 x 105 cells/mL in RPMI-1640 with 10% FCS.

  • Peptide Pulsing:

    • Incubate the labeled target cells with 10 µg/mL of HCV peptide (131-140) for 1 hour at 37°C.

  • Cytotoxicity Assay:

    • Plate 100 µL of effector cells at various concentrations (to achieve different E:T ratios) in a 96-well plate.

    • Add 100 µL of peptide-pulsed target cells (1 x 104 cells) to each well.

    • For spontaneous release control, add 100 µL of target cells to wells with 100 µL of medium only.

    • For maximum release control, add 100 µL of target cells to wells with 100 µL of medium containing 1% Triton X-100.

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of 51Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully transfer 100 µL of supernatant from each well to a gamma counting tube.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.

T2 Cell Peptide Binding Assay

This assay assesses the binding affinity of the HCV peptide (131-140) to HLA-A2.1 molecules. T2 cells are deficient in TAP, leading to low surface expression of MHC class I molecules unless stabilized by an external peptide.

Materials:

  • T2 cells (HLA-A2.1 positive, TAP deficient).

  • HCV peptide (131-140) at various concentrations.

  • Fluorescein isothiocyanate (FITC)-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2).

  • Phosphate-buffered saline (PBS).

  • Fetal Bovine Serum (FBS).

  • Flow cytometer.

Protocol:

  • Cell Preparation:

    • Culture T2 cells in RPMI-1640 supplemented with 10% FBS.

  • Peptide Incubation:

    • Wash T2 cells and resuspend at 1 x 106 cells/mL in serum-free RPMI-1640.

    • Incubate 1 x 105 cells with serial dilutions of the HCV peptide (131-140) (e.g., from 100 µM to 0.01 µM) in a 96-well plate for 2-4 hours at 37°C.

    • Include a negative control (no peptide) and a positive control (a known high-affinity HLA-A2.1 binding peptide).

  • Staining:

    • Wash the cells twice with cold PBS containing 1% FBS.

    • Resuspend the cells in 100 µL of PBS with 1% FBS and add the FITC-conjugated anti-HLA-A2 antibody at the recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

  • Flow Cytometry:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 300-500 µL of PBS.

    • Acquire the data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of FITC.

  • Data Analysis:

    • The increase in MFI correlates with the amount of peptide bound to the HLA-A2.1 molecules.

    • The half-maximal binding concentration (IC50) can be calculated by plotting the MFI against the peptide concentration.

ELISpot Assay for IFN-γ Release

This assay quantifies the number of peptide-specific T cells that secrete IFN-γ upon stimulation.

Materials:

  • PVDF-membrane 96-well ELISpot plates.

  • Anti-human IFN-γ capture and detection antibodies.

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).

  • PBMCs from immunized individuals or healthy donors.

  • HCV peptide (131-140).

  • RPMI-1640 medium with 10% FBS.

  • 35% ethanol.

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 15 µL of 35% ethanol per well for 1 minute.

    • Wash the plate five times with 200 µL/well of sterile PBS.

    • Coat the plate with 100 µL/well of anti-human IFN-γ capture antibody at the recommended concentration and incubate overnight at 4°C.[7]

  • Cell Stimulation:

    • Wash the plate five times with sterile PBS to remove the capture antibody.

    • Block the plate with 200 µL/well of RPMI-1640 with 10% FBS for at least 30 minutes at room temperature.

    • Add 2-5 x 105 PBMCs in 100 µL of medium to each well.

    • Add 100 µL of HCV peptide (131-140) at the desired concentration (e.g., 10 µg/mL).

    • Include a negative control (cells only) and a positive control (e.g., phytohemagglutinin).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody at the recommended concentration and incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL/well of streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

  • Spot Development:

    • Add 100 µL/well of the substrate and incubate until distinct spots emerge.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Spot Counting:

    • Count the spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Conclusion

The HCV core peptide (131-140) is a well-validated CTL epitope with demonstrated immunogenicity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on HCV vaccines. The ability of this peptide to induce CTL responses highlights its potential as a key component in a vaccine designed to elicit a protective cellular immune response against HCV. Further research focusing on optimizing delivery systems and adjuvant formulations will be crucial in translating the potential of this peptide into an effective clinical vaccine.

References

Synthetic HCV Core Peptide (131-140): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic properties of the synthetic Hepatitis C Virus (HCV) Core Peptide (131-140). This peptide is a crucial tool in HCV research, particularly in the study of cellular immune responses to the virus.

Core Properties and Specifications

The synthetic HCV Core Peptide (131-140) is a decapeptide derived from the core protein of the Hepatitis C virus. It is a well-characterized HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope, making it a vital reagent for immunological studies.

Physicochemical Characteristics

Quantitative data for the synthetic HCV Core Peptide (131-140) are summarized in the table below. These values are essential for the accurate preparation of stock solutions, experimental design, and data interpretation.

PropertyValue
Amino Acid Sequence Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val (ADLMGYIPLV)[1]
Molecular Formula C₅₁H₈₂N₁₀O₁₄S
Molecular Weight 1091.32 g/mol [1][2]
Isoelectric Point (pI) 5.5 (Calculated)
Purity (by HPLC) Typically >95%
Solubility Soluble in DMSO; sparingly soluble in aqueous buffers

Biological Activity and Applications

HCV Core Peptide (131-140) is a key immunodominant epitope recognized by CD8+ T cells in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule. This interaction is a critical component of the adaptive immune response against HCV infection.

The primary application of this peptide is in the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) to elicit and study HCV-specific T cell responses. Common assays utilizing this peptide include:

  • Enzyme-Linked Immunospot (ELISpot) assay: To quantify the frequency of interferon-gamma (IFN-γ) secreting T cells.

  • Cytotoxicity assays (e.g., Chromium-51 release assay): To measure the lytic activity of HCV-specific CTLs.

  • Intracellular cytokine staining (ICS) followed by flow cytometry: To phenotype and quantify cytokine-producing T cells.

These studies are fundamental to understanding the pathogenesis of HCV, evaluating vaccine candidates, and monitoring immune responses during antiviral therapy[3][4][5].

Signaling Pathway

The recognition of the HCV Core Peptide (131-140) presented by an HLA-A2 molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation and effector functions.

TCR_Signaling cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD8+ T-Cell APC HLA-A2 TCR TCR APC->TCR Recognition CD8 CD8 APC->CD8 HCV_Peptide HCV Peptide (131-140) HCV_Peptide->APC Presentation CD3 CD3 TCR->CD3 ZAP70 ZAP-70 CD3->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT PLCg1->NFAT leads to activation of AP1 AP-1 PLCg1->AP1 leads to activation of NFkB NF-κB PLCg1->NFkB leads to activation of Cytokine_Production Cytokine Production (e.g., IFN-γ) NFAT->Cytokine_Production induce AP1->Cytokine_Production induce NFkB->Cytokine_Production induce

T-Cell Receptor (TCR) signaling cascade initiated by HCV peptide recognition.

Experimental Protocols

Interferon-Gamma (IFN-γ) ELISpot Assay

This protocol is adapted from methodologies used to assess HCV-specific T cell responses[3][6].

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Anti-human IFN-γ capture and biotinylated detection antibodies

  • Streptavidin-Alkaline Phosphatase (ALP)

  • BCIP/NBT substrate

  • Recombinant IL-2

  • HCV Core Peptide (131-140) stock solution (in DMSO)

  • Complete RPMI-1640 medium (with 10% fetal bovine serum)

  • Peripheral Blood Mononuclear Cells (PBMCs)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash 5 times with sterile water.

    • Coat wells with anti-human IFN-γ capture antibody diluted in sterile PBS.

    • Incubate overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate 5 times with sterile PBS to remove excess capture antibody.

    • Block wells with complete RPMI medium for 2 hours at 37°C.

    • Thaw and count PBMCs. Resuspend cells in complete RPMI medium.

    • Add 2 x 10⁵ PBMCs to each well.

    • Add HCV Core Peptide (131-140) to the respective wells at a final concentration of 1-10 µg/mL.

    • Include a negative control (medium with DMSO vehicle) and a positive control (e.g., Phytohemagglutinin).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Detection and Development:

    • Wash the plates with PBS containing 0.05% Tween-20 (PBST).

    • Add biotinylated anti-human IFN-γ detection antibody to each well.

    • Incubate for 2 hours at room temperature.

    • Wash plates with PBST.

    • Add Streptavidin-ALP to each well and incubate for 1 hour at room temperature.

    • Wash plates with PBST and then PBS.

    • Add BCIP/NBT substrate and monitor for spot development (5-30 minutes).

    • Stop the reaction by washing with tap water.

    • Allow the plate to dry completely before counting the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This protocol provides a framework for assessing the cytotoxic potential of peptide-specific CD8+ T cells[7][8][9].

Materials:

  • Target cells (e.g., HLA-A2 positive B-lymphoblastoid cell line)

  • Effector cells (in vitro stimulated PBMCs or isolated CD8+ T cells)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • HCV Core Peptide (131-140)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Preparation and Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1 hour at 37°C, mixing every 15 minutes.

    • Wash the labeled target cells three times with cold medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells to a concentration of 1 x 10⁵ cells/mL.

    • Pulse one aliquot of target cells with 10 µg/mL of HCV Core Peptide (131-140) for 1 hour at 37°C. Leave another aliquot unpulsed as a control.

  • Assay Setup:

    • Plate effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well round-bottom plate.

    • Add 5,000 labeled target cells (peptide-pulsed or unpulsed) to the appropriate wells.

    • Prepare control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

  • Incubation and Supernatant Harvesting:

    • Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-to-cell contact.

    • Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully harvest a portion of the supernatant from each well.

  • Counting and Data Analysis:

    • Measure the radioactivity (counts per minute, CPM) in the harvested supernatants using a gamma counter.

    • Calculate the percentage of specific lysis using the following formula:

      • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Quality Control and Handling

Synthetic peptides are typically supplied as a lyophilized powder and should be stored at -20°C or -80°C for long-term stability. Due to the hydrophobic nature of the HCV Core Peptide (131-140), it is recommended to first dissolve the peptide in a small amount of sterile DMSO to create a concentrated stock solution. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. Purity of the peptide is critical for reliable experimental outcomes and is typically assessed by High-Performance Liquid Chromatography (HPLC).

References

Methodological & Application

Application Note: In-Vitro T-Cell Stimulation using HCV Core Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein, making it a key target for T-cell-mediated immune responses. The peptide fragment spanning amino acids 131-140 of the HCV core protein, with the sequence ADLMGYIPLV, is a well-characterized, immunodominant epitope.[1][2][3] This peptide is predominantly restricted to the human leukocyte antigen (HLA)-A2 allele (HLA-A*0201), which is highly prevalent in various populations.[1][3][4][5] In vitro stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with the HCV Peptide (131-140) is a critical method for inducing and quantifying HCV-specific CD8+ cytotoxic T-lymphocyte (CTL) responses.[2][6] This application note provides an overview, quantitative data summary, and detailed protocols for using this peptide in common T-cell assays.

Applications

The HCV Peptide (131-140) is suitable for a range of in-vitro applications to study cellular immunity in HCV infection and vaccine development, including:

  • T-Cell Proliferation Assays: To measure the expansion of peptide-specific T-cells.[7][8]

  • ELISpot (Enzyme-Linked Immunospot) Assays: To enumerate the frequency of cytokine-secreting T-cells (e.g., IFN-γ) at a single-cell level.[5][7]

  • Cytotoxicity (CTL) Assays: To measure the ability of peptide-specific CD8+ T-cells to lyse target cells presenting the peptide.[2][6]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and phenotype peptide-specific T-cells based on cytokine production.[2][9]

Quantitative Data Summary

The following table summarizes typical experimental parameters for in-vitro T-cell stimulation using HCV Peptide (131-140) as cited in the literature.

Assay TypeParameterValue/RangeSource(s)
General Peptide SequenceADLMGYIPLV[1][2][5][6]
HLA RestrictionHLA-A2 (A*0201)[1][3][5][10]
Peptide Concentration1 - 10 µg/mL[1][2][6][7][8]
T-Cell Proliferation Cell TypePBMCs, Splenocytes[2][7][8]
Cell Density2 x 10⁵ cells/well[7]
Incubation Time5 days[2][7][8]
IFN-γ ELISpot Cell TypePBMCs[5][7][10]
Cell Density2 - 3 x 10⁵ cells/well[7][10]
Incubation Time24 - 48 hours[5][7]
Cytotoxicity (CTL) Assay Effector Cell Density3 x 10⁷ cells (for initial stimulation)[2][6]
Target Cell Pulsing10 µg/mL peptide, overnight[2][6]
Assay Duration4 - 6 hours[1][2][6]
Intracellular Cytokine Staining (ICS) Cell TypeSplenic lymphocytes, PBMCs[2][9]
Incubation Time6 hours[9]

Experimental Workflow Overview

The general workflow for assessing T-cell responses to HCV Peptide (131-140) involves isolating immune cells, stimulating them with the peptide, and then performing one or more functional assays to measure the response.

cluster_assays Functional Readouts A Isolate PBMCs from Whole Blood B Stimulate Cells with HCV Peptide (131-140) A->B In-Vitro Culture C T-Cell Proliferation Assay (e.g., ³H-Thymidine) B->C D IFN-γ ELISpot Assay B->D E Cytotoxicity (CTL) Assay (e.g., ⁵¹Cr Release) B->E F Intracellular Cytokine Staining (Flow Cytometry) B->F

Caption: General experimental workflow for in-vitro T-cell stimulation.

T-Cell Activation Pathway

HCV Peptide (131-140) stimulates CD8+ T-cells via the MHC Class I antigen presentation pathway. Antigen-presenting cells (APCs) present the peptide on their HLA-A2 molecules, which is then recognized by the T-cell receptor (TCR) on specific CD8+ T-cells, leading to their activation.

cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_Functions APC HLA-A2 Molecule TCR T-Cell Receptor (TCR) APC->TCR Presents to Peptide HCV Peptide (131-140) Peptide->APC Binds to Activation T-Cell Activation TCR->Activation Triggers Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Release (IFN-γ) Activation->Cytokines Cytotoxicity Cytotoxicity Activation->Cytotoxicity

Caption: MHC Class I presentation of HCV Peptide (131-140) to a CD8+ T-cell.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to the peptide by quantifying the incorporation of radiolabeled thymidine into the DNA of dividing cells.[7]

Materials and Reagents:

  • HCV Peptide (131-140)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, L-glutamine, penicillin/streptomycin)

  • Phytohemagglutinin (PHA) or Tetanus Toxoid (Positive Controls)[7]

  • 96-well round-bottom tissue culture plates

  • [³H]-Thymidine (1 µCi/well)

  • CO₂ incubator (37°C, 5% CO₂)

  • Cell harvester and liquid scintillation counter

Procedure:

  • Prepare a 2x working solution of the HCV peptide at 2 µg/mL in complete medium.[7]

  • Resuspend PBMCs to a concentration of 2 x 10⁶ cells/mL in complete medium.[7]

  • Add 100 µL of the PBMC suspension to each well of a 96-well plate (final cell count: 2 x 10⁵ cells/well).[7]

  • Add 100 µL of the 2x peptide solution to the appropriate wells for a final concentration of 1 µg/mL. Set up wells in at least triplicate.[7]

  • Include negative control wells (medium only) and positive control wells (e.g., PHA at 1 µg/mL).[7]

  • Incubate the plate for 5 days at 37°C in a CO₂ incubator.[2][7]

  • On day 5, add 1 µCi of [³H]-thymidine to each well.[2]

  • Incubate for an additional 16-18 hours.[2]

  • Harvest the cells onto filter mats and measure [³H]-thymidine incorporation using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) as: (mean cpm of antigen wells) / (mean cpm of medium-only wells). An SI > 3 is typically considered a positive response.[2]

Protocol 2: IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the number of individual T-cells secreting IFN-γ upon peptide stimulation.[7][11]

Materials and Reagents:

  • HCV Peptide (131-140)

  • Human IFN-γ ELISpot kit (containing capture and detection antibodies)

  • PVDF-membrane 96-well plates

  • PBMCs

  • Complete RPMI-1640 medium

  • PHA (Positive Control)

  • CO₂ incubator (37°C, 5% CO₂)

  • Automated ELISpot reader

Procedure:

  • Pre-wet the PVDF membrane plate with 35% ethanol, wash with sterile PBS, and coat with IFN-γ capture antibody overnight at 4°C.[7]

  • Wash the plate and block with complete medium for 2 hours at 37°C to prevent non-specific binding.[7]

  • Prepare PBMCs at a concentration of 2-3 x 10⁶ cells/mL.

  • Add 100 µL of cell suspension to each well (2-3 x 10⁵ cells/well).[7][10]

  • Add the HCV peptide to a final concentration of 1-10 µg/mL.

  • Include negative control wells (cells + medium) and positive control wells (cells + PHA).

  • Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator. Do not disturb the plate during incubation.[5][7]

  • Wash away the cells and add the biotinylated anti-IFN-γ detection antibody. Incubate as per the manufacturer's instructions.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash again and add the substrate solution to develop the spots.

  • Stop the reaction by washing with distilled water and allow the plate to dry.

  • Count the spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Cells (SFC) per million input cells.

Protocol 3: Cytotoxicity (CTL) Assay (Chromium Release)

This assay measures the ability of in-vitro stimulated CTLs to lyse target cells that have been pulsed with the HCV peptide.

Materials and Reagents:

  • HCV Peptide (131-140)

  • Splenocytes or PBMCs (as effector cells)

  • C1R-AAD or T2 cells (HLA-A2 expressing target cells)[1][2]

  • Complete culture medium with 10% rat T-stim[2][6]

  • ⁵¹Cr (sodium chromate)

  • 1% SDS solution (for maximum release)

  • Gamma counter

Procedure: A. In-vitro Stimulation of Effector Cells:

  • Co-culture 3 x 10⁷ responder cells (splenocytes or PBMCs) with 10 µg/mL of HCV Peptide (131-140) in a six-well plate.[2][6]

  • Incubate for 5 days at 37°C, 5% CO₂.[2][6]

B. Target Cell Preparation:

  • Pulse target cells (e.g., C1R-AAD) with 10 µg/mL of the peptide overnight.[2][6]

  • On the day of the assay, label the peptide-pulsed target cells with ⁵¹Cr for 1 hour.

  • Wash the labeled target cells thoroughly to remove excess ⁵¹Cr.

C. Cytotoxicity Assay:

  • Plate the ⁵¹Cr-labeled target cells in a 96-well plate.

  • Add the stimulated effector cells at various effector-to-target (E:T) ratios (e.g., 30:1, 10:1).[1][2]

  • Set up control wells for spontaneous release (target cells + medium) and maximum release (target cells + 1% SDS).

  • Incubate the plate for 4-6 hours at 37°C.[2][6]

  • Centrifuge the plate and collect the supernatant from each well.

  • Measure the radioactivity (counts per minute, cpm) in the supernatant using a gamma counter.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)].[2]

Relationship Between Assays

Different assays measure distinct but complementary aspects of the T-cell response. Proliferation assays quantify cell division, while ELISpot and ICS measure effector functions like cytokine secretion, and CTL assays directly measure the killing capacity of CD8+ T-cells.

Response Activated T-Cell Population Proliferation Cellular Expansion Response->Proliferation Effector Effector Function Response->Effector Assay_Prolif Proliferation Assay (Measures cell division) Proliferation->Assay_Prolif Measured By Assay_Cyto Cytokine Secretion (IFN-γ, IL-2, etc.) Effector->Assay_Cyto Assay_Kill Target Cell Killing Effector->Assay_Kill Assay_ELISpot ELISpot / ICS (Measures cytokine producers) Assay_Cyto->Assay_ELISpot Measured By Assay_CTL CTL Assay (Measures lytic capacity) Assay_Kill->Assay_CTL Measured By

Caption: Assays for measuring different facets of a T-cell response.

References

Application Notes and Protocols for HCV Peptide (131-140) CTL Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is crucial for the control and clearance of HCV. The HCV core protein is a key target for CTLs, and specific epitopes within this protein are recognized by the T-cell receptor (TCR) of CD8+ T cells. One such immunodominant epitope is the HCV core peptide 131-140 (amino acid sequence: ADLMGYIPLV), which is frequently recognized by CTLs in HLA-A2 positive individuals.

These application notes provide detailed protocols for the in vitro assessment of CTL responses to the HCV peptide (131-140) using established immunological assays. The methodologies described herein are essential for monitoring immune responses in HCV-infected individuals, evaluating the efficacy of novel vaccine candidates, and furthering our understanding of HCV immunopathogenesis. The primary assays detailed are the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells, Intracellular Cytokine Staining (ICS) with flow cytometry for multiparametric characterization of responding T cells, and the Chromium Release Assay for measuring direct cytotoxic activity.

Data Presentation

Table 1: Quantitative Parameters for HCV Peptide (131-140) CTL Assays
ParameterELISpot AssayIntracellular Cytokine Staining (ICS)Chromium Release Assay
Peptide Concentration 1-10 µg/mL1-10 µg/mL10 µg/mL (for pulsing target cells)
Effector Cell (PBMC) Number 1-5 x 10^5 cells/well[1]1-2 x 10^6 cells/well[1]Variable (Effector:Target ratio dependent)
Target Cell Number N/AN/A1 x 10^4 cells/well
Effector:Target (E:T) Ratio N/AN/A5:1, 10:1, 20:1, 40:1[2][3]
Incubation Time 18-24 hours[4]6 hours (with protein transport inhibitor)[5]4-6 hours[6]
Positive Control Phytohemagglutinin (PHA) or PMA/Ionomycin[7]PMA/Ionomycin or anti-CD3 antibodies[8]Lysis with 1% Triton X-100[2]
Negative Control Medium alone or irrelevant peptideUnstimulated cells or irrelevant peptideTarget cells alone (spontaneous release)

Experimental Protocols

Preparation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Cell viability should be >90%.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the number of HCV peptide-specific T cells based on their secretion of interferon-gamma (IFN-γ) at a single-cell level.

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • HCV core peptide (131-140)

  • Positive and negative controls

Protocol:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C[7].

  • Cell Plating and Stimulation:

    • Wash the plate three times with sterile PBS to remove the capture antibody.

    • Block the membrane with complete RPMI-1640 medium for at least 2 hours at 37°C[4].

    • Discard the blocking medium and add 2-3 x 10^5 PBMCs per well[4].

    • Add the HCV peptide (131-140) to the appropriate wells at a final concentration of 1-10 µg/mL.

    • Include positive control wells (e.g., PHA at 5 µg/mL) and negative control wells (medium alone).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. Do not disturb the plates during incubation to ensure distinct spot formation[4][9].

  • Detection and Development:

    • Wash the plate six times with PBS containing 0.05% Tween-20 to remove the cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBS/0.05% Tween-20.

    • Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBS/0.05% Tween-20.

    • Add the substrate and monitor for spot development.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely before counting the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the simultaneous identification of cell surface markers (e.g., CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) in response to peptide stimulation.

Materials:

  • HCV core peptide (131-140)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation/Permeabilization buffer

  • Flow cytometer

Protocol:

  • Cell Stimulation:

    • In a 96-well round-bottom plate, add 1-2 x 10^6 PBMCs per well[10].

    • Add the HCV peptide (131-140) at a final concentration of 1-10 µg/mL.

    • Include positive control wells (e.g., PMA and Ionomycin) and negative control wells (unstimulated cells).

    • Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours[10].

  • Surface Staining:

    • Wash the cells with PBS containing 2% FBS.

    • Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with PBS/2% FBS.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark[8].

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in PBS/2% FBS.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of CD8+ T cells producing specific cytokines in response to the HCV peptide.

Chromium Release Assay

This assay directly measures the cytotoxic activity of CTLs by quantifying the release of radioactive Chromium-51 (⁵¹Cr) from peptide-pulsed target cells.

Materials:

  • HLA-A2 positive target cells (e.g., T2 cells or autologous B-LCLs)

  • Sodium Chromate (⁵¹Cr)

  • HCV core peptide (131-140)

  • Effector cells (in vitro expanded HCV-specific CTLs or PBMCs)

  • Gamma counter

Protocol:

  • Target Cell Labeling and Pulsing:

    • Resuspend 1-2 x 10^6 target cells in 100 µL of medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the labeled target cells three times with a large volume of medium to remove excess ⁵¹Cr[3].

    • Resuspend the cells and pulse with 10 µg/mL of HCV peptide (131-140) for 1 hour at 37°C.

  • Cytotoxicity Assay:

    • Plate the ⁵¹Cr-labeled and peptide-pulsed target cells at 1 x 10^4 cells/well in a 96-well round-bottom plate.

    • Add effector cells at various Effector:Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1)[3].

    • Set up control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with 1% Triton X-100.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully harvest 50 µL of the supernatant from each well and transfer to a separate plate or tubes.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula:

      • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualization

CTL_Assay_Workflow Experimental Workflow for HCV Peptide (131-140) CTL Assay cluster_elispot ELISpot Assay cluster_ics Intracellular Cytokine Staining (ICS) cluster_cra Chromium Release Assay elispot_start Coat Plate with Anti-IFN-γ Antibody elispot_cells Add PBMCs and HCV Peptide (131-140) elispot_start->elispot_cells elispot_incubate Incubate 18-24h elispot_cells->elispot_incubate elispot_detect Add Detection Antibody and Substrate elispot_incubate->elispot_detect elispot_read Count IFN-γ Spots elispot_detect->elispot_read ics_start Stimulate PBMCs with HCV Peptide (131-140) ics_bfa Add Protein Transport Inhibitor ics_start->ics_bfa ics_surface Surface Stain (CD3, CD8) ics_bfa->ics_surface ics_fixperm Fix and Permeabilize ics_surface->ics_fixperm ics_intra Intracellular Stain (IFN-γ, TNF-α) ics_fixperm->ics_intra ics_acquire Flow Cytometry Acquisition ics_intra->ics_acquire cra_start Label Target Cells with ⁵¹Cr cra_pulse Pulse Targets with HCV Peptide (131-140) cra_start->cra_pulse cra_coculture Co-culture with Effector Cells (4-6h) cra_pulse->cra_coculture cra_harvest Harvest Supernatant cra_coculture->cra_harvest cra_count Measure ⁵¹Cr Release cra_harvest->cra_count start_node Isolate PBMCs from Blood start_node->elispot_cells start_node->ics_start start_node->cra_coculture

Caption: Workflow of key CTL assays for HCV peptide (131-140).

T_Cell_Activation_Pathway T-Cell Activation by HCV Peptide (131-140) cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD8+ T Cell (CTL) mhc MHC Class I + HCV Peptide (131-140) tcr T-Cell Receptor (TCR) mhc->tcr Signal 1: Antigen Recognition cd8 CD8 mhc->cd8 cd3 CD3 Complex tcr->cd3 lck Lck cd8->lck zap70 ZAP-70 cd3->zap70 Recruitment & Activation lck->cd3 Phosphorylation plc PLCγ zap70->plc downstream Downstream Signaling (NFAT, AP-1, NF-κB) plc->downstream cytokines Cytokine Production (IFN-γ, TNF-α) downstream->cytokines cytotoxicity Cytotoxicity (Granzyme, Perforin) downstream->cytotoxicity

Caption: TCR signaling pathway upon recognition of HCV peptide.

References

Application Notes and Protocols: HCV Peptide (131-140) for IFN-γ ELISpot Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the Hepatitis C Virus (HCV) Core protein-derived peptide (amino acids 131-140) in Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assays. The HCV peptide (131-140), with the sequence ADLMGYIPLV, is a well-characterized HLA-A2 restricted epitope recognized by CD8+ T cells.[1] This makes it a valuable tool for monitoring HCV-specific T-cell responses in research, clinical trials, and vaccine development.

Introduction

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. When peripheral blood mononuclear cells (PBMCs) from an HCV-exposed or vaccinated individual are stimulated with the HCV (131-140) peptide, specific CD8+ T cells are activated and release IFN-γ. Each spot that develops on the ELISpot plate represents a single IFN-γ-producing cell, allowing for the precise quantification of the antigen-specific T-cell response. This technique is crucial for assessing cellular immunity in the context of HCV infection and for evaluating the immunogenicity of vaccine candidates.

Data Summary

The following tables summarize quantitative data from studies utilizing the HCV (131-140) peptide in IFN-γ ELISpot assays. These values can serve as a reference for expected outcomes and for designing new experiments.

Table 1: Experimental Conditions for IFN-γ ELISpot Assay

ParameterConditionSource
CellsPeripheral Blood Mononuclear Cells (PBMCs)[1][2]
Cell Density1.2 x 10^5 to 3 x 10^5 cells/well[1][2]
Peptide Concentration1 µg/mL to 10 µg/mL[1][2]
Positive ControlPhytohemagglutinin (PHA) at 1 µg/mL[1][2]
Negative ControlCells with peptide-presenting cells without peptide[3]
Incubation Time24 hours[3]

Table 2: Representative IFN-γ ELISpot Results

Patient CohortPeptide StimulantMean IFN-γ Spot Forming Units (SFU) / 10^5 CD8+ T cells (Pre-treatment)Mean IFN-γ Spot Forming Units (SFU) / 10^5 CD8+ T cells (4 weeks post-treatment)Source
Sustained Virological Response (SVR)Core 131-140~10~35[4]
Non-SVRCore 131-140~8~10[4]

Note: The data in Table 2 is an approximation derived from graphical representations in the cited source and is intended for illustrative purposes.

Experimental Protocols

This section provides a detailed protocol for performing an IFN-γ ELISpot assay using the HCV (131-140) peptide.

Materials
  • HCV Core Peptide (131-140): ADLMGYIPLV (synthesized to >95% purity)

  • Human IFN-γ ELISpot Kit (e.g., from Mabtech, Millipore, or BD Biosciences)

  • 96-well nitrocellulose-bottom plates

  • PBMCs isolated from whole blood

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phytohemagglutinin (PHA)

  • T2.DR4 cells (HLA-A2 positive peptide-presenting cells) or other suitable antigen-presenting cells[3]

  • CO2 incubator (37°C, 5% CO2)

  • Automated ELISpot reader and analysis software

Protocol
  • Plate Coating:

    • Coat a 96-well nitrocellulose-bottom plate with an anti-human IFN-γ capture antibody overnight at 4°C.[5]

    • The following day, wash the plate four times with sterile phosphate-buffered saline (PBS) to remove unbound antibody.

    • Block the plate with complete RPMI 1640 medium for at least 1 hour at 37°C to prevent non-specific binding.[5]

  • Cell Preparation and Stimulation:

    • Thaw cryopreserved PBMCs and assess viability.

    • Resuspend the PBMCs in complete RPMI 1640 medium.

    • Prepare the following conditions in duplicate or triplicate wells of the coated and blocked plate:

      • Negative Control: 1 x 10^5 CD8+ T cells with 2 x 10^4 T2.DR4 cells pulsed with a non-relevant peptide (e.g., HIV-nef190-198).[3]

      • Test Condition: 1 x 10^5 CD8+ T cells with 2 x 10^4 T2.DR4 cells pulsed with HCV (131-140) peptide at a final concentration of 10 µg/mL.[3]

      • Positive Control: 1 x 10^5 CD8+ T cells stimulated with PHA at a final concentration of 1 µg/mL.[1]

  • Incubation:

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2.[3]

  • Detection and Development:

    • After incubation, wash the plate to remove the cells.

    • Add a biotinylated anti-human IFN-γ detection antibody to each well and incubate according to the manufacturer's instructions.

    • Wash the plate again and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • After another wash, add the substrate solution (e.g., BCIP/NBT). Spots will begin to form as the substrate is cleaved by the enzyme.

    • Stop the reaction by washing with distilled water once the spots have reached the desired size and intensity.

    • Allow the plate to dry completely.

  • Analysis:

    • Count the number of spots in each well using an automated ELISpot reader.

    • The results are typically expressed as Spot Forming Units (SFU) per million PBMCs or per 10^5 CD8+ T cells.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying biological principle of the IFN-γ ELISpot assay.

ELISpot_Workflow cluster_prep Plate & Cell Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis p1 Coat plate with capture antibody p2 Block plate p1->p2 a1 Add cells, peptide, and controls to wells p2->a1 p3 Isolate PBMCs p4 Prepare peptide and controls p3->p4 p4->a1 a2 Incubate 24h at 37°C a1->a2 d1 Add detection antibody a2->d1 d2 Add enzyme conjugate d1->d2 d3 Add substrate d2->d3 d4 Wash and dry plate d3->d4 d5 Count spots with ELISpot reader d4->d5

Caption: Experimental workflow for the IFN-γ ELISpot assay.

Signaling_Pathway cluster_cell Antigen Presentation & T-Cell Activation apc Antigen Presenting Cell (e.g., T2.DR4) mhc MHC Class I apc->mhc presents tcr T-Cell Receptor cd8 CD8+ T-Cell tcr->cd8 activates ifng IFN-γ Secretion cd8->ifng peptide HCV Peptide (131-140) peptide->mhc mhc->tcr binds

Caption: T-cell activation by HCV peptide in the ELISpot assay.

References

Application Note & Protocol: Flow Cytometry Analysis of HCV-Specific T-cells Using Core Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C virus (HCV) infection is a major cause of chronic liver disease, and T-cell mediated immune responses are crucial for its control and clearance. The HCV core peptide spanning amino acids 131-140 (C-131-140) is a well-characterized, immunodominant HLA-A2-restricted epitope that frequently elicits CD8+ T-cell responses in infected individuals. Flow cytometry is a powerful technique for the sensitive detection and functional characterization of these rare, antigen-specific T-cells. This document provides a detailed protocol for the identification and analysis of HCV C-131-140-specific T-cells from peripheral blood mononuclear cells (PBMCs) by intracellular cytokine staining (ICS) and flow cytometry.

Key Experimental Workflow

The overall workflow involves isolating PBMCs, stimulating them with the HCV peptide, staining for surface and intracellular markers, and acquiring data on a flow cytometer for subsequent analysis.

G cluster_0 Sample Preparation cluster_1 T-cell Stimulation cluster_2 Cell Staining cluster_3 Data Acquisition & Analysis A Whole Blood Collection B PBMC Isolation (Ficoll-Paque) A->B C Cell Counting & Plating B->C D Peptide Stimulation (6 hours) HCV Core 131-140 + Brefeldin A / Monensin C->D E Surface Marker Staining (e.g., CD3, CD8) D->E F Fixation & Permeabilization E->F G Intracellular Staining (e.g., IFN-γ, TNF-α) F->G H Flow Cytometry Acquisition G->H I Gating & Data Analysis H->I

Figure 1: Experimental workflow for HCV peptide-specific T-cell analysis.

Experimental Protocols

PBMC Isolation
  • Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the cell pellet in R10 media (RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine).

  • Count viable cells using a hemocytometer or an automated cell counter with trypan blue exclusion.

T-cell Stimulation
  • Adjust the PBMC concentration to 2 x 106 cells/mL in R10 media.

  • Plate 1 mL of the cell suspension (2 x 106 cells) into each well of a 24-well plate.

  • Add the HCV Core 131-140 peptide (sequence: ADLMGYIPLV) to a final concentration of 10 µg/mL.

  • For each sample, prepare the following controls:

    • Unstimulated Control: Add DMSO (peptide solvent) instead of peptide.

    • Positive Control: Add Staphylococcal enterotoxin B (SEB) to a final concentration of 1 µg/mL.

  • Add anti-CD28/CD49d antibodies (1 µg/mL each) to all wells to provide co-stimulation.

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

  • Add a protein transport inhibitor cocktail (e.g., Brefeldin A at 10 µg/mL and Monensin at 5 µg/mL) to all wells to block cytokine secretion.

  • Incubate for an additional 5 hours at 37°C.

Cell Staining
  • Harvest cells from the wells and transfer to FACS tubes.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 50 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, and a viability dye).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with 2 mL of FACS buffer and centrifuge.

  • Resuspend the pellet in 100 µL of a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells with 1X Perm/Wash buffer.

  • Add a cocktail of fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in Perm/Wash buffer.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Perm/Wash buffer.

  • Resuspend the final cell pellet in 300 µL of FACS buffer for acquisition.

Flow Cytometry Acquisition and Analysis
  • Acquire samples on a calibrated flow cytometer. Collect a minimum of 200,000 events in the lymphocyte gate.

  • Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

  • Gate on lymphocytes, single cells, and live cells. Subsequently, gate on CD3+ T-cells and then CD8+ cytotoxic T-lymphocytes.

  • Within the CD8+ T-cell population, quantify the percentage of cells expressing IFN-γ and/or TNF-α in response to the HCV peptide stimulation.

Data Presentation

The following table summarizes representative data from an intracellular cytokine staining experiment. The frequency of cytokine-producing CD8+ T-cells is presented as a percentage of the total CD8+ T-cell population.

Stimulation Condition % IFN-γ+ of CD8+ T-cells % TNF-α+ of CD8+ T-cells % IFN-γ+TNF-α+ of CD8+ T-cells
Unstimulated (DMSO)0.02%0.05%0.01%
HCV Core 131-140 0.85% 0.60% 0.45%
Positive Control (SEB)15.2%12.8%9.5%
Table 1: Representative quantitative data for cytokine production by CD8+ T-cells in response to HCV Core 131-140 peptide stimulation.

Signaling Pathway

Upon recognition of the HCV peptide presented by an HLA-A2 molecule on an antigen-presenting cell, the T-cell receptor (TCR) complex initiates a signaling cascade leading to T-cell activation and cytokine production.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events & Effector Function TCR TCR Peptide_MHC HCV Peptide (pMHC) TCR->Peptide_MHC CD8 CD8 CD8->Peptide_MHC Lck Lck Peptide_MHC->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG generates NFAT NFAT IP3_DAG->NFAT activate AP1 AP-1 IP3_DAG->AP1 activate NFkB NF-κB IP3_DAG->NFkB activate Transcription Gene Transcription NFAT->Transcription AP1->Transcription NFkB->Transcription Cytokines Cytokine Production (IFN-γ, TNF-α) Transcription->Cytokines

Application Notes and Protocols: HCV Core Peptide (131-140) Pulsing of Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Hepatitis C Virus (HCV) Core Peptide (131-140) in pulsing target cells for immunological research. This peptide is a well-characterized HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope, making it a valuable tool for studying HCV-specific immune responses and for the development of HCV vaccines and immunotherapies.

Introduction

The HCV core peptide 131-140, with the amino acid sequence ADLMGYIPLV, is a highly conserved epitope within the HCV core protein.[1] It is frequently recognized by CD8+ T cells in individuals infected with HCV and is associated with the cellular immune response to the virus.[2][3] Pulsing target cells with this synthetic peptide allows for the in vitro study of HCV-specific CTL activity, including cytotoxicity assays, cytokine release assays, and T-cell proliferation assays. The protocols detailed below are designed for researchers utilizing various target cell lines to investigate these immune responses.

Data Presentation

The following tables summarize quantitative data from studies utilizing HCV Peptide (131-140) to pulse target cells.

Table 1: Lysis of Target Cells Pulsed with HCV Core Peptide (131-140) by Peptide-Specific CTLs

Target Cell LinePeptide Concentration (µg/mL)Incubation TimeEffector:Target (E:T) RatioSpecific Lysis (%)Reference
T21Overnight30:1High[1]
T210OvernightVariousHigh[1]
JY0.1OvernightVarious50-100% reduction after acid treatment[1]
JY10Overnight40:1~40%[1]

Table 2: Comparison of Soluble Peptide vs. Virosome-Delivered Peptide for T-Cell Stimulation

Stimulation MethodPeptide Concentration (µg/mL)OutcomeReference
Soluble Peptide10In vitro primary induction of CTLs[1]
Virosome-Delivered Peptide0.8 - 3.3In vitro primary induction of CTLs[1]

Experimental Protocols

Protocol 1: Pulsing T2 Cells with HCV Core Peptide (131-140)

T2 cells are a human cell line deficient in Transporter associated with Antigen Processing (TAP), which results in a low surface expression of MHC class I molecules.[4] This makes them ideal for pulsing with exogenous peptides, as the peptide can directly bind to empty MHC class I molecules on the cell surface.

Materials:

  • HCV Core Peptide (131-140) (ADLMGYIPLV)

  • T2 cells

  • Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture T2 cells in complete RPMI 1640 medium to the desired density.

  • Harvest the T2 cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with serum-free RPMI 1640 medium.

  • Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare a stock solution of HCV Core Peptide (131-140) in a suitable solvent (e.g., DMSO or sterile water).

  • Add the HCV Core Peptide (131-140) to the T2 cell suspension to a final concentration of 1-10 µg/mL.

  • Incubate the cells with the peptide for 30 minutes to overnight at 37°C in a 5% CO2 incubator. Incubation time can be optimized depending on the specific experimental needs.[1]

  • After incubation, wash the peptide-pulsed T2 cells three times with complete RPMI 1640 medium to remove excess, unbound peptide.

  • The peptide-pulsed T2 cells are now ready to be used as target cells in CTL assays.

Protocol 2: Pulsing JY Cells with HCV Core Peptide (131-140)

JY cells are a human Epstein-Barr virus-transformed B-lymphoblastoid cell line that expresses HLA-A*0201 and can be used as target cells for CTL assays.

Materials:

  • HCV Core Peptide (131-140) (ADLMGYIPLV)

  • JY cells

  • Complete RPMI 1640 medium

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture JY cells in complete RPMI 1640 medium.

  • Harvest and wash the JY cells as described for T2 cells.

  • Resuspend the JY cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium.

  • Add HCV Core Peptide (131-140) to the cell suspension to a final concentration of 0.1-10 µg/mL.[1]

  • Incubate the cells with the peptide overnight at 37°C in a 5% CO2 incubator.[1]

  • Wash the peptide-pulsed JY cells three times with complete RPMI 1640 medium.

  • The pulsed JY cells can now be used in subsequent immunological assays.

Mandatory Visualizations

Signaling Pathway

T-Cell_Activation_by_HCV_Peptide cluster_APC Antigen Presentation cluster_TCell T-Cell Recognition APC Antigen Presenting Cell (APC) (e.g., Pulsed T2 or JY cell) MHC HLA-A*0201 with HCV Peptide (131-140) TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 Co-receptor Binding Activation T-Cell Activation TCR->Activation CD8->Activation T_Cell CD8+ T-Cell Effector Effector Functions Activation->Effector Cytotoxicity Cytotoxicity (Target Cell Lysis) Effector->Cytotoxicity Cytokines Cytokine Release (e.g., IFN-γ, TNF-α) Effector->Cytokines Proliferation Proliferation Effector->Proliferation

Caption: T-cell activation by HCV Peptide (131-140) presented on an APC.

Experimental Workflow

Peptide_Pulsing_Workflow Start Start: Culture Target Cells (T2 or JY) Harvest Harvest and Wash Cells Start->Harvest Resuspend Resuspend Cells in Serum-Free Medium Harvest->Resuspend AddPeptide Add HCV Peptide (131-140) (1-10 µg/mL) Resuspend->AddPeptide Incubate Incubate (30 min - Overnight) at 37°C AddPeptide->Incubate Wash Wash Cells 3x to Remove Excess Peptide Incubate->Wash Ready Peptide-Pulsed Target Cells Ready for Assay Wash->Ready CTL_Assay CTL Assay (e.g., Cr-release, ELISpot) Ready->CTL_Assay

Caption: Workflow for pulsing target cells with HCV Peptide (131-140).

References

Application Notes & Protocols: Development of a Dendritic Cell Vaccine Using HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the development of a dendritic cell (DC)-based vaccine targeting the Hepatitis C Virus (HCV) using the specific cytotoxic T lymphocyte (CTL) epitope, HCV Core Peptide (131-140). This document is intended for researchers, scientists, and drug development professionals engaged in immunotherapy and vaccine research.

Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are pivotal in initiating and shaping adaptive immune responses.[1] Their ability to capture, process, and present antigens to naive T cells makes them an attractive platform for therapeutic vaccines against cancers and infectious diseases.[1][2] DC-based vaccines are developed by loading autologous DCs ex vivo with tumor or viral antigens and re-infusing them into the patient to stimulate a robust and specific T-cell response.[3]

Hepatitis C virus (HCV) infection is a major cause of chronic liver disease, and the cellular immune response, particularly the action of cytotoxic T lymphocytes (CTLs), is crucial for viral clearance.[4][5] The HCV core protein is highly conserved, making its epitopes ideal targets for a vaccine strategy.[6] The peptide spanning amino acids 131-140 of the HCV core protein is a well-characterized, HLA-A2 restricted CTL epitope known to induce HCV-specific immune responses.[5][6][7]

This document outlines the complete workflow for generating a DC vaccine pulsed with HCV Peptide (131-140), from the isolation of monocytes to the functional assessment of the induced T-cell response.

HCV Core Peptide (131-140)

The selected peptide is a critical component of this vaccine strategy. Its details are summarized below.

ParameterDescription
Peptide Name HCV Core Peptide (131-140)
Amino Acid Sequence ADLMGYIPLV
HLA Restriction HLA-A2
Source Protein Hepatitis C Virus Core Protein
Immunological Target Cytotoxic T Lymphocytes (CD8+ T cells)
Function Induces HCV-specific CTL responses, which are critical for clearing virally infected cells.[6][7]

Overall Experimental Workflow

The process involves isolating monocytes, differentiating them into immature DCs, maturing them while loading the HCV peptide, and finally, assessing their ability to stimulate a specific T-cell response.

G cluster_0 Phase 1: DC Generation cluster_1 Phase 2: Vaccine Preparation & Maturation cluster_2 Phase 3: Quality Control & Functional Assays PBMC Isolate PBMCs from Whole Blood Monocytes Purify Monocytes (e.g., CD14+ Selection) PBMC->Monocytes TCells Isolate Autologous T Cells PBMC->TCells iDC Differentiate into Immature DCs (iDCs) (GM-CSF + IL-4) Monocytes->iDC mDC Induce Maturation & Load Peptide (TNF-α, IL-1β, IL-6, PGE2 + HCV Peptide) iDC->mDC QC Phenotypic Analysis (Flow Cytometry) mDC->QC CoCulture Co-culture mDCs with T Cells mDC->CoCulture TCells->CoCulture Assays Functional Readouts: - T-Cell Proliferation (CFSE) - CTL Response (ELISpot) CoCulture->Assays

Caption: High-level workflow for dendritic cell vaccine development.

Detailed Experimental Protocols

Protocol 1: Isolation of Human Monocytes from Peripheral Blood

This protocol describes the isolation of monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

  • Heparinized whole blood from a healthy, HLA-A2 positive donor.

  • Ficoll-Hypaque density gradient medium.

  • Phosphate-Buffered Saline (PBS).

  • Complete RPMI-1640 medium (supplemented with 10% Fetal Calf Serum, 2 mM L-glutamine, 50 U/mL penicillin, 50 μg/mL streptomycin).

  • CD14 MicroBeads, human.

Procedure:

  • Dilute the heparinized whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood onto 15 mL of Ficoll-Hypaque medium in a 50 mL conical tube.[8]

  • Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.[8]

  • Carefully aspirate the upper layer and collect the "buffy coat" layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 470 x g for 10 minutes.[9]

  • Resuspend the PBMC pellet and count the cells.

  • Isolate CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's protocol.[9] Magnetic bead enrichment is a reliable method for obtaining high-purity monocytes.[10]

Protocol 2: Generation of Immature Dendritic Cells (iDCs)

This protocol details the differentiation of purified monocytes into immature DCs (iDCs).

Materials:

  • Purified human monocytes.

  • Complete RPMI-1640 medium.

  • Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).

  • Recombinant Human Interleukin-4 (IL-4).

Procedure:

  • Resuspend the purified monocytes at a density of 1 x 10^6 cells/mL in complete RPMI medium.

  • Supplement the medium with GM-CSF (800-1000 U/mL) and IL-4 (500 U/mL).[8][11]

  • Plate the cell suspension in a 6-well tissue culture plate (e.g., 3 mL per well).

  • Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator.

  • On Day 3, gently remove half of the medium and replace it with fresh, cytokine-supplemented medium.[12] This step replenishes nutrients and cytokines.

Protocol 3: Maturation of DCs and Loading with HCV Peptide (131-140)

This protocol describes the final maturation step, where iDCs are transformed into potent T-cell activators and loaded with the target peptide.

Materials:

  • Immature DCs from Protocol 2.

  • Complete RPMI-1640 medium.

  • HCV Core Peptide (131-140) (ADLMGYIPLV), sterile and high-purity.

  • Maturation Cocktail:

    • TNF-α (1000 U/mL)

    • IL-1β (10 ng/mL)

    • IL-6 (10 ng/mL)

    • Prostaglandin E2 (PGE2) (1 μM)[8]

Procedure:

  • On Day 5 or 6, collect the non-adherent and loosely adherent iDCs.

  • Resuspend the iDCs at 1 x 10^6 cells/mL in fresh complete medium.

  • Add the HCV Peptide (131-140) to the cell suspension at a final concentration of 1-10 μM.[13] Incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC molecules.[13]

  • Add the maturation cocktail directly to the peptide-pulsed cell culture.

  • Incubate for an additional 24-48 hours.[8] The resulting cells are mature, peptide-loaded DCs (mDCs) ready for analysis or use in functional assays.

Quality Control and Functional Assays

Protocol 4: Phenotypic Analysis of DC Maturation by Flow Cytometry

This assay confirms the successful maturation of DCs by analyzing the expression of key cell surface markers.[2]

Materials:

  • Mature DCs and immature DCs (as a control).

  • FACS Buffer (PBS + 2% FCS).

  • Fluorochrome-conjugated monoclonal antibodies (see table below).

Recommended Antibody Panel for DC Maturation:

Marker Function / Significance Expected Change on Maturation
CD83 Mature DC marker. Upregulated
CD86 Co-stimulatory molecule for T-cell activation. Upregulated
CD80 Co-stimulatory molecule for T-cell activation. Upregulated
HLA-DR MHC Class II molecule for antigen presentation. Upregulated
CD14 Monocyte marker. Downregulated/Lost

| CD1a | Immature DC marker. | Downregulated |

Procedure:

  • Harvest iDCs and mDCs and wash them with cold FACS buffer.

  • Resuspend ~1 x 10^5 cells per tube.

  • Add the antibody cocktail and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data, gating on the DC population, and compare the expression levels of maturation markers between iDC and mDC samples.[2][12]

Protocol 5: T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of the peptide-loaded mDCs to induce the proliferation of antigen-specific T cells.

Materials:

  • Peptide-loaded mDCs.

  • Autologous PBMCs or purified CD8+ T cells.

  • Carboxyfluorescein succinimidyl ester (CFSE).

  • Complete RPMI-1640 medium.

Procedure:

  • Isolate PBMCs or CD8+ T cells from the same donor used for DC generation.

  • Label the T cells with CFSE dye according to the manufacturer's protocol. CFSE uniformly stains cells, and its fluorescence is halved with each cell division.[14]

  • Co-culture the CFSE-labeled T cells with the peptide-loaded mDCs at various DC:T cell ratios (e.g., 1:10, 1:20, 1:50).

    • Negative Control: T cells co-cultured with DCs not loaded with peptide.

    • Positive Control: T cells stimulated with a mitogen like Phytohemagglutinin (PHA).

  • Incubate the co-culture for 5-7 days at 37°C, 5% CO2.[11]

  • Harvest the cells and stain with a CD8-specific antibody.

  • Analyze by flow cytometry. Proliferation is measured by the appearance of successive peaks with reduced CFSE fluorescence intensity within the CD8+ T cell gate.[15]

Protocol 6: IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of HCV peptide-specific, IFN-γ-producing T cells.[14][16]

Materials:

  • Peptide-loaded mDCs.

  • Autologous PBMCs or purified CD8+ T cells.

  • Human IFN-γ ELISpot kit.

  • T2 cells (HLA-A2+, TAP-deficient) for use as control target cells.

Procedure:

  • Pre-coat the ELISpot plate with an anti-IFN-γ capture antibody.

  • Add responder cells (PBMCs or CD8+ T cells) to the wells.

  • Add stimulator cells:

    • Test Condition: HCV peptide-loaded mDCs.

    • Negative Control 1: mDCs without peptide.

    • Negative Control 2: T2 cells without peptide.

    • Positive Control: T2 cells pulsed with HCV peptide (131-140).

  • Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

  • Add streptavidin-alkaline phosphatase and the substrate to develop the spots.

  • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell. An increased frequency of spots in the test condition indicates a successful CTL response.[17]

Antigen Presentation and T-Cell Activation Pathway

The mechanism by which exogenous peptides are presented via MHC Class I molecules on DCs to activate CD8+ T cells is known as cross-presentation. This is a crucial function of DCs that allows them to initiate cytotoxic immune responses against viruses and tumors.

G cluster_DC Dendritic Cell (APC) cluster_TCell CD8+ T Cell (CTL) PeptideUptake Exogenous HCV Peptide (131-140) Endosome Endosome PeptideUptake->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Transport to Cytosol Proteasome Proteasome Cytosol->Proteasome Optional Trimming TAP TAP Transporter Proteasome->TAP Transport ER Endoplasmic Reticulum PeptideMHCI Peptide-MHC I Complex ER->PeptideMHCI Peptide Loading Golgi Golgi TAP->ER MHCI MHC Class I Synthesis MHCI->ER PeptideMHCI->Golgi Transport SurfaceComplex Surface Presentation of Peptide-MHC I Golgi->SurfaceComplex Trafficking TCR T-Cell Receptor (TCR) SurfaceComplex->TCR Signal 1 (Recognition) CD8 CD8 SurfaceComplex->CD8 Activation T-Cell Activation: - Proliferation - IFN-γ Release - Cytotoxicity TCR->Activation Signal Transduction

Caption: MHC Class I cross-presentation pathway in dendritic cells.

References

Application of HCV Peptide (131-140) in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Hepatitis C Virus (HCV) core protein is a highly conserved structural protein essential for the viral life cycle and is implicated in HCV pathogenesis.[1] Within this protein, the peptide sequence spanning amino acids 131-140 (ADLMGYIPLV) has been identified as a significant cytotoxic T lymphocyte (CTL) epitope.[2][3] This peptide is a focal point in immunotherapy research due to its ability to elicit HCV-specific T-cell responses, making it a valuable tool in the development of therapeutic and prophylactic vaccines against HCV.

HCV Peptide (131-140) is recognized by CTLs in the context of the HLA-A2 major histocompatibility complex (MHC) class I molecule, which is prevalent in a significant portion of the human population.[4][5] This recognition triggers a cascade of immune responses aimed at eliminating HCV-infected cells. Research has demonstrated that this peptide can stimulate T-cell proliferation, interferon-gamma (IFN-γ) secretion, and cytotoxic activity against target cells presenting the epitope.[6][7] Consequently, HCV Peptide (131-140) is frequently employed in in vitro and in vivo studies to assess the efficacy of novel vaccine candidates and immunotherapeutic strategies.

The applications of HCV Peptide (131-140) in immunotherapy research are diverse, including:

  • Vaccine Development: As a component of peptide-based vaccines, it aims to induce robust and long-lasting T-cell immunity against HCV.[8]

  • Immunogenicity Studies: It serves as a model antigen to evaluate the potency of different vaccine adjuvants and delivery systems.

  • T-cell Function Assays: It is used to stimulate and expand HCV-specific T-cells from patient samples to study their functional characteristics, such as cytotoxicity and cytokine production.

  • Diagnostic Tools: It can be used in ELISpot and intracellular cytokine staining assays to quantify the frequency of HCV-specific T-cells as a measure of immune response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the immunogenicity and efficacy of HCV Peptide (131-140).

Table 1: In Vitro T-Cell Responses to HCV Peptide (131-140)

Assay TypeCell TypePeptide ConcentrationReadoutResultReference
Cytotoxicity Assay (% Specific Lysis)PBMC from HCV+ patients10 µg/ml51Cr Release20-60% lysis of peptide-pulsed target cells[2]
T-Cell Proliferation (Stimulation Index)PBMC from HCV+ patients10 µg/ml[3H]Thymidine incorporationStimulation Index: 5-25[3]
IFN-γ ELISpot (Spot Forming Cells/10^6 PBMC)PBMC from HCV+ patients10 µg/mlIFN-γ secretion50-300 SFCs/10^6 PBMCs[6]

Table 2: In Vivo Immunogenicity of HCV Peptide (131-140) in Animal Models

Animal ModelVaccination StrategyAdjuvantReadoutResultReference
HLA-A2 Transgenic MicePeptide immunizationIncomplete Freund's Adjuvant (IFA)In vivo cytotoxicity40-70% specific lysis of target cells[5]
HLA-A2 Transgenic MiceDNA vaccine encoding core proteinNoneIFN-γ ELISpot100-400 SFCs/10^6 splenocytes[7]

Experimental Protocols

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the stimulation of PBMCs with HCV Peptide (131-140) to expand peptide-specific T-cells for downstream functional assays.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

  • HCV Peptide (131-140) (lyophilized)

  • Recombinant human Interleukin-2 (rhIL-2)

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI at a concentration of 2 x 10^6 cells/mL.

  • Reconstitute the lyophilized HCV Peptide (131-140) in sterile DMSO to a stock concentration of 1 mg/mL and then dilute in Complete RPMI to a working concentration of 10 µg/mL.

  • In a 96-well round-bottom plate, add 100 µL of the PBMC suspension to each well.

  • Add 100 µL of the 10 µg/mL HCV Peptide (131-140) solution to the wells for stimulation. For a negative control, add 100 µL of Complete RPMI without the peptide.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

  • After 3 days, add rhIL-2 to a final concentration of 20 U/mL to each well.

  • Continue the incubation for a total of 7-10 days, adding fresh Complete RPMI with rhIL-2 every 2-3 days.

  • After the incubation period, the stimulated T-cells are ready for use in functional assays.

Chromium (51Cr) Release Cytotoxicity Assay

This assay measures the ability of HCV Peptide (131-140)-specific CTLs to lyse target cells presenting the peptide.

Materials:

  • Stimulated effector T-cells (from Protocol 1)

  • HLA-A2 positive target cells (e.g., T2 cells or autologous B-LCLs)

  • HCV Peptide (131-140)

  • Sodium Chromate (51Cr)

  • Complete RPMI

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10^6 target cells in 100 µL of FBS.

    • Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, mixing gently every 15 minutes.

    • Wash the labeled target cells three times with 10 mL of Complete RPMI to remove excess 51Cr.

    • Resuspend the cells in Complete RPMI at a concentration of 1 x 10^5 cells/mL.

  • Peptide Pulsing:

    • Incubate the labeled target cells with 10 µg/mL of HCV Peptide (131-140) for 1 hour at 37°C.

  • Assay Setup:

    • Plate the stimulated effector T-cells in a 96-well V-bottom plate at different effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).

    • Add 1 x 10^4 peptide-pulsed, 51Cr-labeled target cells to each well.

    • Spontaneous Release Control: Add only target cells to wells with Complete RPMI.

    • Maximum Release Control: Add target cells to wells with 1% Triton X-100 to lyse all cells.

  • Incubation and Measurement:

    • Centrifuge the plate at 200 x g for 3 minutes and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting.

  • Calculation:

    • Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

T-Cell Proliferation Assay (CFSE)

This assay measures the proliferation of T-cells in response to stimulation with HCV Peptide (131-140) using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • PBMCs

  • HCV Peptide (131-140)

  • CFSE dye

  • Complete RPMI

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold Complete RPMI.

    • Wash the cells three times with Complete RPMI.

    • Resuspend the labeled cells in Complete RPMI at 2 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the CFSE-labeled PBMCs in a 96-well round-bottom plate.

    • Add 100 µL of 20 µg/mL HCV Peptide (131-140) for a final concentration of 10 µg/mL.

    • For a negative control, add 100 µL of Complete RPMI. For a positive control, use a mitogen like Phytohemagglutinin (PHA).

  • Incubation and Analysis:

    • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

    • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).

    • Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

Visualizations

HCV_Core_Signaling cluster_extracellular Extracellular cluster_cell Hepatocyte HCV Particle HCV Particle HCV Core Protein HCV Core Protein HCV Particle->HCV Core Protein Viral Entry & Uncoating IKK IKK HCV Core Protein->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines Upregulates Transcription Cell Proliferation Cell Proliferation Nucleus->Cell Proliferation Promotes Apoptosis Inhibition Apoptosis Inhibition Nucleus->Apoptosis Inhibition Inhibits

Caption: HCV Core Protein signaling pathway leading to pro-inflammatory responses and altered cell fate.

CTL_Activation_Workflow cluster_workflow CTL Activation and Effector Function Workflow APC Antigen Presenting Cell (APC) MHC_I MHC Class I APC->MHC_I Presents Peptide on HCV_Peptide HCV Peptide (131-140) HCV_Peptide->APC Uptake & Processing Naive_CTL Naive CD8+ T-cell MHC_I->Naive_CTL TCR Recognition Activated_CTL Activated CTL Naive_CTL->Activated_CTL Activation & Clonal Expansion Target_Cell HCV-infected Hepatocyte Activated_CTL->Target_Cell Recognizes & Binds Lysis Target Cell Lysis Target_Cell->Lysis Induces Apoptosis

Caption: Workflow of CTL activation by HCV Peptide (131-140) and subsequent killing of target cells.

Cytotoxicity_Assay_Workflow cluster_assay Chromium Release Assay Workflow Label_Target Label Target Cells with 51Cr Pulse_Peptide Pulse Target Cells with HCV Peptide (131-140) Label_Target->Pulse_Peptide Co-culture Co-culture Effector T-cells and Target Cells Pulse_Peptide->Co-culture Incubate Incubate 4-6 hours Co-culture->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_Radioactivity Measure 51Cr Release (Gamma Counter) Collect_Supernatant->Measure_Radioactivity Calculate_Lysis Calculate % Specific Lysis Measure_Radioactivity->Calculate_Lysis

Caption: Step-by-step workflow of a Chromium-51 release cytotoxicity assay.

References

Application Notes and Protocols: MHC Class I Binding Assay for HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The major histocompatibility complex (MHC) class I molecules are critical components of the adaptive immune system, responsible for presenting endogenous peptide antigens to cytotoxic T lymphocytes (CTLs). The binding of viral peptides, such as those from Hepatitis C Virus (HCV), to MHC class I molecules is a crucial step in the initiation of a cellular immune response aimed at eliminating infected cells. The HCV core protein is a known source of CTL epitopes, and the peptide spanning amino acids 131-140 (Sequence: ADLMGYIPLV) has been identified as a significant epitope, particularly in the context of the HLA-A2 allele.

These application notes provide a comprehensive overview and detailed protocols for performing MHC class I binding assays for the HCV peptide (131-140). The methodologies described herein are essential for researchers involved in vaccine development, immunotherapy, and the study of HCV immunopathogenesis.

Data Presentation: Quantitative Binding Affinity of HCV Peptide (131-140)

Peptide SequenceMHC AlleleIC50 (nM) - IllustrativeBinding Affinity
ADLMGYIPLVHLA-A02:0185High
ADLMGYIPLVHLA-A03:01>1000Non-binder
ADLMGYIPLVHLA-B07:02450Moderate
ADLMGYIPLVHLA-B27:05>1000Non-binder

Note: The IC50 values presented are for illustrative purposes to demonstrate how quantitative data for MHC class I binding is typically presented. Actual experimental values would need to be determined empirically using the protocols outlined below.

Signaling Pathways and Experimental Workflows

To understand the context of the MHC class I binding assay, it is essential to visualize the natural antigen presentation pathway and the experimental workflow designed to measure peptide binding.

MHC_Class_I_Antigen_Presentation_Pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Viral_Protein HCV Core Protein Proteasome Proteasome Viral_Protein->Proteasome Ubiquitination & Degradation Peptides HCV Peptides (e.g., 131-140) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Peptide_Loading Peptide Loading Complex TAP->Peptide_Loading Translocation MHC_I_Assembly MHC Class I Assembly (Heavy Chain + β2m) MHC_I_Assembly->Peptide_Loading Loaded_MHC Peptide-MHC Complex Peptide_Loading->Loaded_MHC Peptide Binding Cell_Surface Cell Surface Loaded_MHC->Cell_Surface Transport via Golgi CTL_Recognition CTL Recognition (CD8+ T Cell) Cell_Surface->CTL_Recognition Presentation

Caption: MHC Class I Antigen Presentation Pathway for HCV.

MHC_Class_I_Binding_Assay_Workflow Competitive MHC Class I Binding Assay Workflow Start Start Cell_Line Select TAP-deficient cell line (e.g., T2 cells expressing HLA-A*02:01) Start->Cell_Line Incubate_Peptides Incubate cells with: 1. Labeled reference peptide 2. Unlabeled HCV (131-140) peptide (competitor) Cell_Line->Incubate_Peptides Binding_Competition Competition for MHC binding occurs Incubate_Peptides->Binding_Competition Stain_MHC Stain for surface MHC Class I (e.g., with fluorescently labeled antibody) Binding_Competition->Stain_MHC Flow_Cytometry Analyze by Flow Cytometry Stain_MHC->Flow_Cytometry Data_Analysis Determine Mean Fluorescence Intensity (MFI) Flow_Cytometry->Data_Analysis IC50_Calculation Calculate IC50 value Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow of a Competitive MHC Class I Binding Assay.

Experimental Protocols

Two common methods for assessing MHC class I peptide binding are the cell-based MHC stabilization assay using flow cytometry and the in vitro competitive ELISA.

Protocol 1: Cell-Based MHC Stabilization Assay via Flow Cytometry

This protocol is adapted from methodologies that utilize TAP (Transporter associated with Antigen Processing)-deficient cell lines, such as T2 cells. These cells have a low level of surface MHC class I expression, which can be stabilized and increased by the binding of an exogenous peptide.

Objective: To quantitatively measure the binding of HCV peptide (131-140) to a specific MHC class I allele (e.g., HLA-A*02:01) on the surface of T2 cells.

Materials:

  • T2 cell line (HLA-A*02:01 positive)

  • HCV core peptide (131-140) (ADLMGYIPLV), lyophilized

  • Fluorescently labeled high-affinity reference peptide for HLA-A*02:01 (e.g., FLPSDCFPSV)

  • Complete RPMI-1640 medium (with 10% Fetal Bovine Serum)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fluorescently conjugated anti-HLA-A2 antibody (e.g., BB7.2-FITC)

  • Propidium Iodide (PI) or other viability dye

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Peptide Preparation:

    • Reconstitute the lyophilized HCV (131-140) peptide and the reference peptide in DMSO to a stock concentration of 10 mM.

    • Prepare serial dilutions of the HCV (131-140) peptide in serum-free RPMI-1640, typically ranging from 100 µM to 0.1 µM.

  • Cell Preparation:

    • Culture T2 cells in complete RPMI-1640 medium.

    • Harvest cells and wash twice with PBS.

    • Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.

  • Competitive Binding:

    • In a 96-well U-bottom plate, add 50 µL of the T2 cell suspension to each well.

    • Add 50 µL of the various dilutions of the unlabeled HCV (131-140) peptide to the respective wells.

    • Add 50 µL of the fluorescently labeled reference peptide at a fixed, sub-saturating concentration to all wells.

    • Include control wells:

      • Cells with labeled reference peptide only (maximum fluorescence).

      • Cells with no peptides (background fluorescence).

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Staining:

    • Wash the cells twice with cold PBS containing 1% BSA.

    • Resuspend the cells in 100 µL of PBS with 1% BSA containing the fluorescently conjugated anti-HLA-A2 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with cold PBS with 1% BSA.

    • Resuspend the cells in 200 µL of PBS for flow cytometry analysis. Add a viability dye like PI just before analysis.

  • Flow Cytometry and Data Analysis:

    • Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

    • Gate on the live, single-cell population.

    • Determine the Mean Fluorescence Intensity (MFI) for the anti-HLA-A2 antibody staining for each concentration of the competitor HCV peptide.

    • Calculate the percentage of inhibition of the reference peptide binding for each concentration of the HCV peptide.

    • Plot the percentage of inhibition against the log concentration of the HCV peptide and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Competitive ELISA

This cell-free assay measures the binding of a peptide to purified, recombinant MHC class I molecules.

Objective: To determine the IC50 value of HCV peptide (131-140) for a specific recombinant HLA allele in a competitive ELISA format.

Materials:

  • Purified, recombinant biotinylated HLA-A*02:01 molecules

  • HCV core peptide (131-140) (ADLMGYIPLV)

  • A high-affinity standard peptide for HLA-A*02:01

  • ELISA plates (e.g., streptavidin-coated)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

  • Anti-MHC class I monoclonal antibody (conformation-dependent)

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Coating:

    • If not using pre-coated plates, coat a 96-well ELISA plate with streptavidin overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., PBS with 3% BSA) for 2 hours at room temperature.

  • Competitive Binding Reaction:

    • Prepare serial dilutions of the HCV (131-140) peptide and the standard peptide in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the biotinylated HLA-A*02:01 molecules with the various concentrations of the competitor peptides for 18-24 hours at room temperature to allow the binding to reach equilibrium.

  • Capture of MHC-Peptide Complexes:

    • Transfer the MHC-peptide mixtures to the streptavidin-coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature to allow the biotinylated MHC complexes to bind to the streptavidin.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the conformation-dependent anti-MHC class I primary antibody diluted in assay buffer to each well. This antibody should only recognize properly folded (peptide-bound) MHC molecules.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the HRP-conjugated secondary antibody diluted in assay buffer to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no MHC).

    • Plot the absorbance versus the log concentration of the competitor peptide.

    • Calculate the percentage of inhibition of the standard peptide binding at each concentration of the HCV peptide.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Synthesis and Purification of HCV Peptide (131-140) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and purification of the Hepatitis C Virus (HCV) core protein peptide fragment 131-140, with the amino acid sequence Ala-Asp-Leu-Met-Gly-Tyr-Ile-Pro-Leu-Val (ADLMGYIPLV). This peptide is a known epitope for cytotoxic T lymphocytes and is frequently utilized in HCV-related immunological research.[1][2] The following protocols are based on established solid-phase peptide synthesis (SPPS) and purification methodologies.

Introduction

The HCV peptide (131-140) is a crucial tool for studying the cellular immune response to the Hepatitis C virus. Its hydrophobic nature presents specific challenges during synthesis and purification. The protocols outlined below are optimized to address these challenges, ensuring a high-purity final product suitable for sensitive research applications. The synthesis is based on the widely used Fmoc/tBu strategy, and purification is achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

The following tables summarize representative quantitative data for the synthesis and purification of HCV Peptide (131-140).

Table 1: Synthesis Parameters and Yield

ParameterValue
Synthesis Scale0.25 mmol
ResinPre-loaded Fmoc-Val-Wang resin
Coupling ReagentHBTU/HOBt
Deprotection Reagent20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H2O (95:2.5:2.5)
Crude Peptide Yield~75-85%
Purified Peptide Yield~30-40% (of crude)

Table 2: Purification and Characterization

ParameterValue
Purification MethodReverse-Phase HPLC
ColumnC18, 5 µm, 100 Å
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient20-60% B over 30 min
Purity (by analytical HPLC)>98%
Identity ConfirmationElectrospray Ionization Mass Spectrometry (ESI-MS)
Observed Mass (m/z)[M+H]⁺ ≈ 1091.3 Da
Theoretical Mass1090.3 Da

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of HCV Peptide (131-140)

This protocol describes the manual synthesis of the ADLMGYIPLV peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Pro-OH

  • Pre-loaded Fmoc-Val-Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the pre-loaded Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and mix.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Leu, Pro, Ile, Tyr, Gly, Met, Leu, Asp, Ala).

  • Final Deprotection: After the final coupling, repeat the Fmoc deprotection step (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Purification of HCV Peptide (131-140) by RP-HPLC

Materials:

  • Crude HCV Peptide (131-140)

  • Deionized water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing 50% acetonitrile in water with 0.1% TFA.

  • HPLC Setup:

    • Equilibrate the C18 column with a mobile phase of 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

  • Purification:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 20% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis:

    • Analyze the collected fractions using analytical RP-HPLC with a similar gradient to confirm purity.

    • Pool the fractions with a purity of >98%.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization
  • Mass Spectrometry: Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to verify the molecular weight.

  • Analytical HPLC: Determine the final purity of the peptide by analytical RP-HPLC.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Fmoc-Val-Wang Resin Swell Resin Swelling Resin->Swell Deprotection Fmoc Deprotection Swell->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat Cycle (9x) Coupling->Repeat Kaiser Test Negative Cleavage Cleavage & Deprotection Repeat->Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Analysis Purity Analysis RP_HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Characterization Characterization (MS, Analytical HPLC) Lyophilization->Characterization Purified_Peptide Purified Peptide (>98%) Characterization->Purified_Peptide logical_relationship Peptide HCV Peptide (131-140) ADLMGYIPLV SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Peptide->SPPS is synthesized by Purification RP-HPLC Purification SPPS->Purification yields crude product for Characterization Quality Control (HPLC, MS) Purification->Characterization is verified by Application Research Applications Characterization->Application enables use in

References

Application Notes and Protocols: HCV Peptide (131-140) in Chromium Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hepatitis C Virus (HCV) core peptide (131-140), with the amino acid sequence ADLMGYIPLV, in a chromium-51 (⁵¹Cr) release assay to measure cytotoxic T-lymphocyte (CTL) activity. This assay is a fundamental tool for evaluating the efficacy of potential HCV vaccines and immunotherapies.

Introduction

Hepatitis C is a viral infection that can lead to chronic liver disease. The cellular immune response, particularly the activity of cytotoxic T-lymphocytes (CTLs), is crucial for clearing the virus.[1][2] CTLs recognize viral peptides, such as the highly conserved HCV core peptide 131-140, presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.[2][3] This recognition triggers the CTLs to kill the infected cells, a process that can be quantified in vitro using the chromium release assay.[3][4][5][6]

The chromium release assay is a widely used method to measure cell-mediated cytotoxicity.[3][4][6] Target cells are labeled with radioactive chromium-51 (⁵¹Cr). When these target cells are lysed by CTLs, the ⁵¹Cr is released into the cell culture supernatant. By measuring the amount of radioactivity in the supernatant, the percentage of specific lysis can be calculated, providing a quantitative measure of CTL activity.[4][5][6]

Applications

  • Vaccine Development: Assessing the immunogenicity of HCV vaccine candidates by measuring the induction of HCV-specific CTLs.[1][7]

  • Immunotherapy Research: Evaluating the cytotoxic potential of novel immunotherapeutic agents designed to enhance anti-HCV T-cell responses.

  • Basic Research: Studying the mechanisms of CTL recognition and killing of HCV-infected cells.[7]

  • Clinical Monitoring: Potentially monitoring the cellular immune response in HCV-infected patients undergoing treatment.[8]

Data Presentation

The following tables summarize typical quantitative data and experimental parameters for a chromium release assay using HCV Peptide (131-140).

Table 1: Experimental Parameters for Chromium Release Assay

ParameterTypical Range/ValueReference
Effector Cells In vitro stimulated Peripheral Blood Mononuclear Cells (PBMCs) from HCV patients or healthy donors; HCV-specific CTL clones[1][7][8]
Target Cells HLA-A2 positive cell lines (e.g., JY, T2, C1R-AAD)[1][7][9][10]
HCV Peptide (131-140) Concentration 0.05 µg/mL - 10 µg/mL[1][5][7][8]
Effector to Target (E:T) Ratio 1:1 to 40:1[7][8]
Assay Incubation Time 4 - 6 hours[1][5][8]

Table 2: Sample Data for Specific Lysis

Effector to Target (E:T) Ratio% Specific Lysis (HCV Peptide 131-140)% Specific Lysis (Control Peptide)Reference
40:1~40%<5%[7]
30:1Varies (e.g., >15% considered positive)<5%[7]
20:1Varies<5%[7]
10:1Varies<5%[7]
1:1Varies<5%[7]

Note: The percentage of specific lysis can vary significantly depending on the donor of the effector cells, the specific CTL line, and the experimental conditions.[7]

Experimental Protocols

Protocol 1: Preparation of Effector and Target Cells

1.1. Effector Cell Preparation (In vitro stimulation of PBMCs):

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of an HLA-A2 positive donor (either HCV-infected or a healthy control) using Ficoll-Paque density gradient centrifugation.
  • Wash the isolated PBMCs twice with RPMI-1640 medium.
  • Resuspend the PBMCs at a concentration of 2 x 10⁶ cells/mL in complete RPMI medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
  • Add HCV peptide (131-140) to a final concentration of 10 µg/mL.[1][8]
  • Incubate the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
  • Optionally, add Interleukin-2 (IL-2) at a concentration of 20 U/mL after 2-3 days to promote T-cell proliferation.

1.2. Target Cell Preparation and ⁵¹Cr Labeling:

  • Culture a suitable HLA-A2 positive target cell line (e.g., JY, an EBV-transformed B-cell line) in complete RPMI medium.
  • On the day of the assay, harvest the target cells and wash them twice with RPMI-1640.
  • Resuspend 1 x 10⁶ target cells in 100 µL of RPMI-1640.
  • Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator, mixing gently every 30 minutes.
  • After incubation, wash the labeled target cells three times with 10 mL of cold RPMI-1640 to remove unincorporated ⁵¹Cr.
  • Resuspend the labeled target cells in complete RPMI medium at a concentration of 1 x 10⁵ cells/mL.
  • Pulse the target cells with HCV peptide (131-140) at a final concentration of 10 µg/mL for 1 hour at 37°C.[1][11] As a negative control, pulse a separate aliquot of target cells with an irrelevant peptide.

Protocol 2: Chromium Release Assay
  • Plate 100 µL of the effector cell suspension at various concentrations (to achieve the desired E:T ratios) in a 96-well V-bottom plate.

  • Add 100 µL of the peptide-pulsed, ⁵¹Cr-labeled target cell suspension (1 x 10⁴ cells) to each well containing effector cells.

  • Prepare control wells:

    • Spontaneous Release: 100 µL of target cells with 100 µL of medium only.[4]

    • Maximum Release: 100 µL of target cells with 100 µL of medium containing 1-2% Triton X-100 or another suitable detergent.[1][4]

  • Centrifuge the plate at 200 x g for 3 minutes to initiate cell-to-cell contact.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[1][8]

  • After incubation, centrifuge the plate at 500 x g for 5 minutes.

  • Carefully harvest 100 µL of the supernatant from each well and transfer it to a gamma counter tube or a LumaPlate™.[6][11]

  • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

Protocol 3: Data Analysis

Calculate the percentage of specific lysis for each E:T ratio using the following formula:[1][4]

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Where:

  • Experimental Release: CPM from wells with effector and target cells.

  • Spontaneous Release: Average CPM from wells with target cells and medium only.

  • Maximum Release: Average CPM from wells with target cells and detergent.

Visualizations

CTL_Activation_Pathway cluster_APC Antigen Presenting Cell (e.g., Infected Hepatocyte) cluster_CTL Cytotoxic T-Lymphocyte (CTL) HCV_Protein HCV Core Protein Proteasome Proteasome HCV_Protein->Proteasome Degradation HCV_Peptide HCV Peptide (131-140) Proteasome->HCV_Peptide MHC_I MHC Class I HCV_Peptide->MHC_I Binding Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presentation TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Peptide_MHC->CD8 CTL_Activation CTL Activation TCR->CTL_Activation CD8->CTL_Activation Perforin_Granzyme Release of Perforin & Granzymes CTL_Activation->Perforin_Granzyme Apoptosis Target Cell Apoptosis Perforin_Granzyme->Apoptosis Induction

Caption: CTL activation by HCV peptide presentation.

Chromium_Release_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Target_Cells 1. Target Cells (e.g., JY cells) Labeling 2. Label with ⁵¹Cr Target_Cells->Labeling Pulsing 3. Pulse with HCV Peptide (131-140) Labeling->Pulsing Co_culture 5. Co-culture Effector & Target Cells (4-6h) Pulsing->Co_culture Effector_Cells 4. Effector Cells (CTLs) Effector_Cells->Co_culture Lysis 6. Target Cell Lysis & ⁵¹Cr Release Co_culture->Lysis Harvest 7. Harvest Supernatant Lysis->Harvest Counting 8. Measure Radioactivity (Gamma Counter) Harvest->Counting Calculation 9. Calculate % Specific Lysis Counting->Calculation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HCV Peptide (131-140) for T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of HCV Core Peptide (131-140). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their T-cell assays with this specific peptide.

Frequently Asked Questions (FAQs)

Q1: What is the sequence and HLA restriction of the HCV Core Peptide (131-140)?

The HCV Core Peptide (131-140) has the amino acid sequence ADLMGYIPLV.[1][2][3][4][5] It is a well-characterized epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) and is restricted to the HLA-A2 allele.[1][2][6]

Q2: What is the optimal concentration of HCV Peptide (131-140) for T-cell stimulation?

The optimal concentration can vary depending on the specific assay, cell type, and donor characteristics. However, a common starting point for optimization is a concentration range of 1 µg/mL to 10 µg/mL.[1][3] For ELISpot assays, a concentration of 1 µg/mL has been used effectively.[1] For in vitro CTL stimulation and intracellular cytokine staining, concentrations up to 10 µg/mL have been reported.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q3: What are the most common T-cell assays used with this peptide?

The most common T-cell assays for HCV Peptide (131-140) are the Enzyme-Linked Immunospot (ELISpot) assay for quantifying cytokine-secreting cells (typically IFN-γ), intracellular cytokine staining (ICS) followed by flow cytometry to identify cytokine-producing T-cells, and cytotoxicity assays (such as 51Cr-release assays) to measure the killing capacity of specific CTLs.[1][3][4]

Q4: What are the expected T-cell responses in different donor populations?

The frequency of T-cells specific for HCV epitopes can be low in the peripheral blood, especially in healthy, unexposed donors.[2] In patients with chronic HCV infection, the T-cell response may be weak or exhausted.[7][8] Conversely, individuals who have cleared the virus may exhibit more robust and detectable T-cell responses.[9]

Troubleshooting Guide

Issue: I am not observing any T-cell response to the HCV peptide.

  • Question: Have you confirmed the HLA type of your cell donors?

    • Answer: HCV Peptide (131-140) is HLA-A2 restricted. T-cell responses will only be detected in donors expressing the HLA-A2 allele.[1][6]

  • Question: Is your peptide concentration optimal?

    • Answer: The peptide concentration may be too low or too high, leading to suboptimal stimulation or activation-induced cell death. Perform a titration experiment with concentrations ranging from 0.1 µg/mL to 20 µg/mL to find the optimal dose.

  • Question: Are your cells viable and functional?

    • Answer: Ensure that the peripheral blood mononuclear cells (PBMCs) are of high viability after thawing and handling. Include a positive control, such as phytohemagglutinin (PHA) or a CEF peptide pool, to confirm that the T-cells are capable of responding to stimulation.[1]

  • Question: Is the precursor frequency of HCV-specific T-cells too low in your donors?

    • Answer: The frequency of antigen-specific T-cells can be very low.[2] Consider using an in vitro expansion protocol to increase the number of HCV-specific T-cells before performing the final assay.[4]

Issue: I am observing high background in my ELISpot or ICS assay.

  • Question: Are you using an appropriate negative control?

    • Answer: A negative control well with cells and media but no peptide is essential to determine the baseline level of cytokine production.[1] An irrelevant peptide with a similar length and charge can also be used as a negative control.

  • Question: Is there contamination in your cell culture?

    • Answer: Microbial contamination can lead to non-specific T-cell activation. Ensure aseptic techniques are followed throughout the experimental procedure.

  • Question: Is the incubation time appropriate?

    • Answer: For ICS, a stimulation period of 4-6 hours is typical.[10] For ELISpot, an overnight incubation of 16-20 hours is common.[11] Longer incubation times can sometimes lead to higher background.

Data Presentation

Table 1: Recommended Peptide Concentrations for Different T-Cell Assays
Assay TypePeptide Concentration RangeReference
ELISpot1 µg/mL[1]
Intracellular Cytokine Staining (ICS)10 µg/mL[3]
Cytotoxicity Assay (CTL)1 µM (approximately 1.1 µg/mL)[6]
In Vitro T-Cell Expansion10 µg/mL[3]
Table 2: Typical Cell Numbers for T-Cell Assays
Assay TypeCell TypeNumber of Cells per WellReference
ELISpotPBMCs3 x 10^5[1]
Intracellular Cytokine Staining (ICS)PBMCs1-2 x 10^6[12]
In Vitro T-Cell ExpansionPBMCs4 x 10^6[4]

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.

  • Cell Plating: Prepare a suspension of PBMCs at a concentration of 3 x 10^6 cells/mL in complete RPMI medium.

  • Stimulation: Add 100 µL of the cell suspension (3 x 10^5 cells) to each well. Add HCV Peptide (131-140) to the desired final concentration (e.g., 1 µg/mL). Include positive (e.g., PHA) and negative (media only) control wells.

  • Incubation: Incubate the plate for 16-20 hours at 37°C in a 5% CO2 incubator.[11]

  • Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Spot Development: Wash the plate and add streptavidin-alkaline phosphatase (ALP). After incubation and washing, add a substrate solution (e.g., BCIP/NBT) to develop the spots.

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS)
  • Cell Preparation: Prepare a single-cell suspension of PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.[12]

  • Stimulation: Add HCV Peptide (131-140) to a final concentration of 10 µg/mL. Include positive and negative controls.

  • Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A or Monensin, to the cell suspension.[10][13]

  • Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.[10]

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit.

  • Intracellular Staining: Stain the cells with a fluorescently labeled anti-human IFN-γ antibody for 30 minutes at 4°C.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Analyze the data using flow cytometry software to determine the percentage of IFN-γ-producing CD8+ T-cells.

Mandatory Visualizations

T_Cell_Assay_Workflow cluster_prep Sample Preparation cluster_assay T-Cell Assay cluster_readout Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs Cell_Counting Count Cells & Assess Viability PBMC_Isolation->Cell_Counting Stimulation Stimulate with HCV Peptide (1-10 µg/mL) Cell_Counting->Stimulation Incubation Incubate (4-20 hours) Stimulation->Incubation ELISpot_Reader ELISpot Reader Incubation->ELISpot_Reader ELISpot Flow_Cytometer Flow Cytometer Incubation->Flow_Cytometer ICS Analysis Data Analysis ELISpot_Reader->Analysis Flow_Cytometer->Analysis

Caption: General workflow for T-cell assays using HCV Peptide (131-140).

Troubleshooting_Tree Start No T-Cell Response Check_HLA Is donor HLA-A2 positive? Start->Check_HLA HLA_Yes Yes Check_HLA->HLA_Yes Yes HLA_No No Check_HLA->HLA_No No Check_Peptide Is peptide concentration optimal? Peptide_Yes Yes Check_Peptide->Peptide_Yes Yes Peptide_No No Check_Peptide->Peptide_No No Check_Controls Did positive control work? Control_Yes Yes Check_Controls->Control_Yes Yes Control_No No Check_Controls->Control_No No Check_Viability Are cells viable? Action_Cells Action: Check cell handling. Check_Viability->Action_Cells HLA_Yes->Check_Peptide Action_HLA Action: Use HLA-A2+ donors. HLA_No->Action_HLA Peptide_Yes->Check_Controls Action_Peptide Action: Perform dose-response. Peptide_No->Action_Peptide Action_Frequency Consider in vitro expansion. Control_Yes->Action_Frequency Control_No->Check_Viability

Caption: Troubleshooting decision tree for absent T-cell responses.

References

Technical Support Center: Troubleshooting Low CTL Precursor Frequency for HCV Epitopes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low cytotoxic T lymphocyte (CTL) precursor frequency when studying Hepatitis C Virus (HCV) epitopes. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked questions (FAQs)

General

Q1: What are the potential reasons for consistently low or undetectable CTL precursor frequency for my HCV epitopes of interest?

There are several potential reasons for low CTL precursor frequency, which can be broadly categorized as issues with the patient samples, the synthetic peptides, or the experimental assay itself. Specific factors include:

  • Sample Quality: Low viability of peripheral blood mononuclear cells (PBMC), often due to suboptimal isolation, cryopreservation, or thawing procedures.

  • Peptide Quality: Impurities, incorrect sequence, or degradation of the synthetic peptides used for stimulation.

  • Assay Sensitivity: The chosen assay (e.g., ELISpot, intracellular cytokine staining, tetramer staining) may not be sensitive enough to detect very low frequency responses.

  • T-Cell Exhaustion: In chronic HCV infection, antigen-specific T cells can become exhausted, leading to reduced functionality and proliferation.[1][2][3][4][5]

  • Epitope Variability: The specific HCV epitope sequence may have variations that affect its binding to MHC molecules or recognition by T-cell receptors.[2][4]

Troubleshooting Guides

PBMC Quality and Handling

Q2: I suspect my PBMC viability is low. How can I troubleshoot this?

Low PBMC viability is a common cause of weak or absent T-cell responses. Follow these steps to troubleshoot:

  • Assess Viability Pre- and Post-Thaw: Always count your cells and assess viability using a method like trypan blue exclusion or an automated cell counter immediately after thawing and after an overnight rest. A viability of >80-90% is generally recommended for functional assays.[6][7]

  • Review Isolation Protocol: Ensure that PBMCs are isolated from whole blood within 8 hours of collection.[8][9] Delays can negatively impact cell viability and function. Use a well-established density gradient centrifugation protocol.

  • Optimize Cryopreservation:

    • Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) to ensure a cooling rate of -1°C/minute.[7][10]

    • Freeze cells at an optimal density, typically between 5-10 x 10^6 cells/mL.[7]

    • Use a cryoprotectant medium containing 10% DMSO.

  • Optimize Thawing Protocol:

    • Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.[7][11][12]

    • Slowly dilute the thawed cells in pre-warmed culture medium to minimize osmotic stress.

    • Consider adding a DNase solution to the post-thaw wash to prevent clumping from DNA released by dead cells.[13]

  • Allow for a Resting Period: Let the cells rest overnight in culture before setting up your assay. This can help improve the recovery and functionality of thawed cells.[11][12]

Data on PBMC Handling and Viability

ParameterRecommended PracticeExpected OutcomeReference
Time from Blood Draw to PBMC Isolation < 8 hoursHigher viability and recovery[8][9]
PBMC Viability Post-Thaw > 90%Reliable functional assay results[10]
PBMC Recovery Post-Thaw > 80%Sufficient cell numbers for experiments[10]
Freezing Rate -1°C per minuteMinimized ice crystal formation and cell damage[7][10]
Storage of Frozen PBMCs Liquid Nitrogen (< -130°C)Long-term stability of cell viability and function[6][8]
Peptide Quality

Q3: My positive controls are working, but I'm not seeing a response to my HCV peptides. Could the peptides be the problem?

Yes, peptide quality is critical for T-cell stimulation. Here’s how to troubleshoot:

  • Verify Peptide Sequence and Purity: Confirm that the synthesized peptide sequence matches your target epitope. Use high-purity (>90%) peptides for your assays. Impurities can sometimes lead to non-specific T-cell activation or be toxic to cells.[14][15]

  • Check for Endotoxin Contamination: Endotoxins can cause non-specific immune activation, leading to high background or false-positive results.[16][17] Use peptides with low endotoxin levels.

  • Proper Peptide Solubilization and Storage:

    • Follow the manufacturer's instructions for dissolving the lyophilized peptide. Some peptides may require a small amount of DMSO before dilution in aqueous buffer.

    • Store peptide stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Titrate Peptide Concentration: The optimal peptide concentration for T-cell stimulation can vary. Perform a dose-response experiment to determine the ideal concentration for your assay, typically in the range of 1-10 µg/mL.

Assay-Specific Troubleshooting

Q4: I'm seeing high background and/or non-specific spots in my ELISpot assay. What can I do?

High background can obscure true positive results. Consider the following:

  • Washing Steps: Ensure thorough and consistent washing between steps. Use a multichannel pipette to add and remove wash buffer gently to avoid damaging the membrane.

  • Cell Viability: A high number of dead cells can lead to non-specific cytokine release and high background.[18]

  • Serum Selection: The serum used in the culture medium can sometimes cause non-specific activation. Test different batches of fetal bovine serum (FBS) or use serum-free medium.

  • Plate Handling: Do not move or disturb the plates during incubation, as this can cause spots to merge or appear as streaks.[18][19]

  • Development Time: Over-development of the plate can lead to a general increase in background color. Optimize your substrate incubation time.[19][20]

Troubleshooting ELISpot Issues

IssuePotential CauseRecommended SolutionReference
High Background Inadequate washingIncrease the number and vigor of wash steps.[21]
Contaminated reagentsUse sterile, endotoxin-free reagents.[16]
High cell deathEnsure high PBMC viability.[18]
No or Few Spots Low CTL precursor frequencyIncrease the number of cells per well; consider a cultured ELISpot.[18][21]
Inactive peptidesVerify peptide quality and titrate concentration.[14][15]
Suboptimal incubation timeOptimize the cell incubation period.[20]
Fuzzy or "Fuzzy" Spots Plate movement during incubationKeep the incubator in a low-traffic area.[18][19]
Over-incubationReduce the cell incubation time.[21]

Q5: The cytokine signal in my ICS assay is very weak. How can I improve it?

Weak signals are a common challenge when dealing with low-frequency cells.

  • Optimize Stimulation Time: The kinetics of cytokine production can vary. A typical stimulation time is 6 hours, but this may need to be optimized.

  • Effective Protein Transport Inhibition: Ensure that your protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct concentration and for the appropriate duration to allow cytokine accumulation within the cell.

  • Antibody Titration and Panel Design:

    • Titrate all antibodies in your panel to determine the optimal concentration that maximizes signal-to-noise.

    • Use bright fluorochromes for low-expression targets like cytokines.

  • Permeabilization and Fixation: Use a fixation and permeabilization buffer system that is optimized for intracellular staining to ensure antibody access to the cytoplasm without destroying the target epitopes.

Q6: I am having difficulty resolving a clear tetramer-positive population. What can I do to improve my staining?

Tetramer staining of rare populations requires careful optimization.

  • Tetramer Titration: Use the optimal concentration of the tetramer, as too much can lead to non-specific binding and high background.

  • Staining Temperature and Time: Staining at 4°C can reduce non-specific binding. An incubation time of 30-60 minutes is generally sufficient.

  • Use of a "Dump" Channel: Include a channel with antibodies against markers not present on your cells of interest (e.g., CD14, CD19) conjugated to the same fluorochrome as your tetramer to exclude non-specific binding to these cell types.

  • Consider Signal Amplification Techniques: Pre-treating cells with a protein tyrosine kinase inhibitor like dasatinib can enhance the intensity of tetramer staining.[22][23]

Comparison of Assay Sensitivities for Detecting HCV-Specific T-Cells

AssayTypical Sensitivity (cells per 10^6 PBMCs)AdvantagesDisadvantagesReference
ELISpot 10-50High throughput, functional readout (cytokine secretion)Limited to one or two cytokines per assay[24][25]
ICS 100-200Multiparametric (phenotype and function), multiple cytokinesLower throughput, potential for artifacts from fixation/permeabilization[25][26]
Tetramer Staining 50-100Directly enumerates antigen-specific cells, allows for phenotypic analysisHLA-restricted, does not provide functional information on its own[27]

Experimental Protocols & Visualizations

Protocol: Ex Vivo IFN-γ ELISpot Assay
  • Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with sterile PBS and block with complete RPMI medium for 2 hours at 37°C.

  • Cell Plating: Add 2-3 x 10^5 PBMCs per well.

  • Stimulation: Add HCV peptides (final concentration 1-10 µg/mL), a positive control (e.g., PHA or a CEF peptide pool), and a negative control (e.g., DMSO vehicle) to the respective wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at 37°C.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP). Incubate for 1 hour at room temperature.

  • Development: Wash and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP). Stop the reaction when distinct spots appear.

  • Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader.

Diagrams

ELISpot_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection coat Coat plate with capture antibody wash_block Wash and block coat->wash_block add_cells Add PBMCs wash_block->add_cells add_stim Add peptides/ controls add_cells->add_stim incubate_cells Incubate (18-24h) add_stim->incubate_cells add_detect_ab Add detection antibody incubate_cells->add_detect_ab add_enzyme Add enzyme conjugate add_detect_ab->add_enzyme add_substrate Add substrate add_enzyme->add_substrate analyze Analyze spots add_substrate->analyze Stop & Dry

Caption: Workflow for an ex vivo IFN-γ ELISpot assay.

Troubleshooting_Low_CTL cluster_sample Sample Integrity cluster_reagent Reagent Quality cluster_assay Assay Optimization start Low/No CTL Response check_viability Check PBMC Viability (>80%?) start->check_viability review_handling Review PBMC Isolation & Thawing check_viability->review_handling No check_peptide Verify Peptide Quality (Purity, Sequence) check_viability->check_peptide Yes end_sample end_sample review_handling->end_sample Re-isolate/ Re-thaw PBMCs titrate_peptide Titrate Peptide Concentration check_peptide->titrate_peptide check_controls Positive Controls OK? check_peptide->check_controls end_reagent end_reagent titrate_peptide->end_reagent Order New/ Re-dissolve Peptides optimize_assay Optimize Assay Parameters (Cell #, Incubation Time) check_controls->optimize_assay Yes end_assay_fail end_assay_fail check_controls->end_assay_fail Systemic Assay Failure increase_sensitivity Consider More Sensitive Assay optimize_assay->increase_sensitivity end_assay end_assay increase_sensitivity->end_assay Successful Detection

Caption: Troubleshooting logic for low CTL precursor frequency.

References

stability and proper storage of HCV Peptide (131-140) solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage of HCV Peptide (131-140) solutions to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized HCV Peptide (131-140) upon receipt?

A1: Upon receipt, lyophilized HCV Peptide (131-140) should be stored at -20°C or -80°C for long-term stability.[1][2][3][4][5][6][7][8] It is also crucial to protect the peptide from moisture and light.[2][4][6] For short-term storage of a few weeks, 4°C is acceptable.[6][8]

Q2: What is the recommended solvent for reconstituting HCV Peptide (131-140)?

A2: Based on research applications, HCV Peptide (131-140) can be initially dissolved in a small amount of dimethyl sulfoxide (DMSO) and then diluted with a buffer such as RPMI 1640 medium.[9][10] The final concentration of DMSO should be kept low to avoid affecting biological assays.

Q3: How should I store HCV Peptide (131-140) solutions?

A3: Peptide solutions are significantly less stable than their lyophilized form.[8] For maximum stability, reconstituted HCV Peptide (131-140) should be aliquoted into single-use volumes and stored at -20°C or -80°C.[1][7] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][3][5][7][11] For short-term use (a few days), the solution can be stored at 4°C.[1]

Q4: How many freeze-thaw cycles can I subject my HCV Peptide (131-140) solution to?

A4: It is strongly recommended to avoid multiple freeze-thaw cycles as they can accelerate peptide degradation.[2][3][5][7][11] Aliquoting the peptide solution after reconstitution is the best way to prevent this.[1][4][6][7]

Q5: What are the signs of peptide degradation?

A5: Signs of degradation can include a decrease in biological activity, changes in solubility, or the appearance of particulates in the solution. If you suspect degradation, it is best to use a fresh vial of peptide.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty dissolving the peptide The peptide may have aggregated or the incorrect solvent is being used.Try sonicating the solution briefly. Ensure you are using the recommended solvent (e.g., a small amount of DMSO followed by aqueous buffer).[9][10]
Loss of biological activity in my assay The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.Use a fresh aliquot of the peptide solution. For future use, ensure proper storage conditions and avoid repeated freezing and thawing.[2][3][5][7][11]
Precipitate forms in the peptide solution after thawing The peptide may be coming out of solution at lower temperatures or due to buffer incompatibility.Allow the vial to equilibrate to room temperature before use. Ensure the buffer is compatible with the peptide and the final concentration of any organic solvent (like DMSO) is appropriate.

Storage Condition Summary

Storage Form Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CYearsProtect from moisture and light.[1][2][3][4][5][6][7][8] Allow vial to warm to room temperature before opening to prevent condensation.[2][7]
4°CWeeks to MonthsFor short-term storage.[6][8]
Reconstituted Solution -20°C to -80°CMonthsAliquot to avoid freeze-thaw cycles.[1][4][6][7]
4°CDays to a weekFor immediate or very short-term use.[1][7]

Experimental Protocols

Protocol 1: Reconstitution of HCV Peptide (131-140)

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to minimize moisture condensation.[2][7]

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small, precise volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 20 mg/mL).[9][10]

  • Gently vortex or sonicate to ensure complete dissolution.

  • For use in cell-based assays, further dilute the DMSO stock solution with a sterile aqueous buffer (e.g., RPMI 1640) to the desired final concentration.[9][10]

  • Aliquot the reconstituted peptide solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a generalized procedure based on methodologies described for studying cytotoxic T lymphocyte (CTL) responses to HCV peptides.[9][10]

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells with an appropriate cell culture medium (e.g., RPMI 1640).

  • Resuspend the PBMCs in complete medium supplemented with serum and antibiotics.

  • Plate the cells in a 24-well plate at a density of approximately 4 x 10^6 cells per well.[9]

  • Add the reconstituted HCV Peptide (131-140) to the cell culture at the desired final concentration.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • After a specified culture period (e.g., 2 weeks), assess the peptide-specific CTL response using an appropriate assay, such as a chromium release assay or an ELISpot assay.[9]

Visual Guides

Peptide_Storage_Workflow cluster_0 Lyophilized Peptide Handling cluster_1 Peptide Solution Handling Receipt Receive Lyophilized HCV Peptide (131-140) Storage_Lyophilized Store at -20°C to -80°C (Long-term) or 4°C (Short-term) Receipt->Storage_Lyophilized Equilibrate Equilibrate to Room Temperature Storage_Lyophilized->Equilibrate Reconstitute Reconstitute in DMSO/Buffer Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Storage_Solution Store at -20°C to -80°C Aliquot->Storage_Solution Thaw Thaw Single Aliquot Storage_Solution->Thaw Use Use in Experiment Thaw->Use

Caption: Recommended workflow for handling and storing HCV Peptide (131-140).

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Start Experiment Fails or Yields Unexpected Results Check_Peptide Check Peptide Integrity Start->Check_Peptide Check_Storage Review Storage Conditions Check_Peptide->Check_Storage If solubility/activity is low Optimize_Protocol Optimize Experimental Protocol Check_Peptide->Optimize_Protocol If peptide is fine Check_Handling Review Handling Procedures Check_Storage->Check_Handling New_Aliquot Use a Fresh Aliquot Check_Handling->New_Aliquot If freeze-thaw cycles occurred New_Vial Reconstitute a New Vial Check_Handling->New_Vial If reconstitution was incorrect

Caption: Troubleshooting logic for experiments involving HCV Peptide (131-140).

References

Technical Support Center: Synthetic HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the synthetic Hepatitis C Virus (HCV) Core Protein Peptide (131-140), sequence ADLMGYIPLV.

Troubleshooting Guide

Issue: Peptide is not dissolving in aqueous buffers.

Cause: The HCV Peptide (131-140) has a highly hydrophobic amino acid sequence (ADLMGYIPLV), making it poorly soluble in aqueous solutions.[1][2] Peptides with 50% or more hydrophobic residues generally exhibit low solubility in water-based buffers.[1][2]

Solution:

  • Use of Organic Solvents: The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent.[3][4][5]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (ACN).[1][2]

    • Procedure:

      • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[1]

      • Add a small volume of the chosen organic solvent (e.g., 50-100 µL of DMSO) to the peptide vial.[3][5]

      • Gently vortex or sonicate the vial to ensure the peptide completely dissolves.[1][3]

      • Once dissolved, slowly add the aqueous buffer of choice to the peptide solution in a dropwise manner while vortexing to reach the desired final concentration.[6] This gradual dilution helps prevent the peptide from precipitating out of the solution.

  • Sonication: Sonication can aid in the dissolution of peptides by breaking apart aggregates.[1]

    • Protocol: Use a bath sonicator or a probe sonicator on a low setting. Sonicate in short bursts (e.g., 10-15 seconds) followed by a cooling period on ice to prevent heating and potential degradation of the peptide.[1]

  • pH Adjustment: While less effective for highly hydrophobic peptides, adjusting the pH of the buffer can sometimes improve solubility. Since HCV Peptide (131-140) is neutral, this method is less likely to be successful on its own but can be combined with the use of organic solvents.

Issue: Peptide precipitates out of solution after dilution with aqueous buffer.

Cause: The peptide has exceeded its solubility limit in the final buffer composition. The addition of aqueous buffer reduces the overall solvating power of the solvent for the hydrophobic peptide.

Solution:

  • Increase the Organic Solvent Concentration: The final concentration of the organic solvent in your working solution may need to be higher. However, be mindful of the tolerance of your specific assay to organic solvents, as high concentrations can be cytotoxic or interfere with experimental results.[3]

  • Lower the Final Peptide Concentration: The desired final concentration of the peptide may be too high for the chosen buffer system. Try preparing a more dilute stock solution.

  • Use of Chaotropic Agents: For peptides that are prone to aggregation, the addition of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the initial solubilization buffer can help disrupt intermolecular hydrogen bonds and prevent aggregation.[4][7] These agents would then be diluted to non-interfering concentrations in the final working solution.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of HCV Peptide (131-140)?

The amino acid sequence is Alanine-Aspartic Acid-Leucine-Methionine-Glycine-Tyrosine-Isoleucine-Proline-Leucine-Valine, represented by the single-letter code ADLMGYIPLV.[2][8][9][10]

Q2: Why is my HCV Peptide (131-140) difficult to dissolve?

This peptide is composed predominantly of hydrophobic amino acids, which have a low affinity for water, leading to poor solubility in aqueous solutions.[1][2] Peptides with a high content of non-polar amino acids tend to aggregate in aqueous environments.

Q3: What is the best initial solvent to try for dissolving HCV Peptide (131-140)?

For highly hydrophobic peptides like this one, it is recommended to start with a small amount of an organic solvent such as DMSO, DMF, or acetonitrile.[1][2][3][5] DMSO is often preferred for biological applications due to its relatively low toxicity.[1]

Q4: Can I dissolve the peptide directly in my cell culture medium?

It is not recommended to dissolve the lyophilized peptide directly in cell culture medium. The high salt and protein content of the medium can hinder the initial dissolution of a hydrophobic peptide and may lead to the formation of insoluble aggregates. The proper method is to first create a concentrated stock solution in an appropriate organic solvent and then dilute it into the culture medium.

Q5: How should I store the dissolved peptide solution?

Once dissolved, it is best to aliquot the peptide solution into smaller, single-use volumes and store them at -20°C or -80°C.[5] This will prevent degradation from repeated freeze-thaw cycles.

Q6: I see some particulates in my peptide solution. What should I do?

The presence of particulates indicates that the peptide is not fully dissolved. You can try sonicating the solution as described in the troubleshooting guide.[1] If particulates remain, it is advisable to centrifuge the solution and use the supernatant, though this may result in a lower actual peptide concentration. For future attempts, consider using a stronger organic solvent or preparing a more dilute solution.

Data Presentation

Solvent/MethodRecommendation for Hydrophobic Peptides (e.g., HCV 131-140)Key Considerations
Water/Aqueous Buffers Not recommended for initial solubilization.Will likely result in poor solubility and aggregation.
DMSO Highly Recommended. Use a minimal volume for initial dissolution.Generally well-tolerated in many biological assays at low final concentrations (typically <0.5%).
DMF Recommended. An alternative to DMSO.Use with caution and ensure compatibility with your experimental setup.
Acetonitrile Recommended. Another alternative organic solvent.Often used in analytical techniques like HPLC.
Sonication Recommended to aid dissolution and break up aggregates.Use in short bursts with cooling to prevent peptide degradation.[1]
pH Adjustment Not the primary method for neutral, hydrophobic peptides.Can be attempted in conjunction with organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing HCV Peptide (131-140)
  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature.[1]

  • Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.[1]

  • Initial Dissolution: Add a small amount of 100% DMSO (e.g., 50 µL) to the vial.

  • Vortex/Sonicate: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate for 10-15 seconds. Repeat sonication if necessary, with cooling on ice in between.[1]

  • Dilution: Once the peptide is completely dissolved, slowly add your desired aqueous buffer to the DMSO stock solution in a dropwise manner while continuously vortexing.

  • Storage: Aliquot the final solution into single-use tubes and store at -20°C or -80°C.[5]

Visualizations

Diagram 1: Recommended Workflow for Solubilizing Hydrophobic Peptides

G start Start: Lyophilized HCV Peptide (131-140) equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_dmso Add Minimal Volume of DMSO centrifuge->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve check_dissolved Completely Dissolved? dissolve->check_dissolved dilute Slowly Add Aqueous Buffer (with vortexing) check_dissolved->dilute Yes troubleshoot Troubleshooting: - Use stronger solvent - Increase solvent ratio - Lower peptide concentration check_dissolved->troubleshoot No store Aliquot and Store at -20°C / -80°C dilute->store end End: Peptide Solution Ready for Use store->end troubleshoot->add_dmso

Caption: A flowchart outlining the recommended steps for solubilizing the hydrophobic HCV Peptide (131-140).

Diagram 2: Logical Relationship of Factors Affecting Peptide Solubility

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors solubility Peptide Solubility amino_acid Amino Acid Composition (Hydrophobicity) solubility->amino_acid charge Net Charge (pI) solubility->charge sequence Sequence (Aggregation Propensity) solubility->sequence solvent Solvent Choice (Aqueous vs. Organic) solubility->solvent ph pH of Solution solubility->ph temp Temperature solubility->temp concentration Peptide Concentration solubility->concentration

Caption: A diagram illustrating the intrinsic and extrinsic factors that influence peptide solubility.

References

Technical Support Center: Minimizing Non-Specific Binding in HCV Peptide (131-140) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on troubleshooting and minimizing non-specific binding (NSB) in immunoassays involving the Hepatitis C Virus (HCV) core peptide 131-140 (ADLMGYIPLV). High background noise from NSB can obscure true signals, leading to inaccurate data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during HCV peptide assays in a question-and-answer format.

Question 1: I'm observing high background noise in my HCV Peptide (131-140) ELISA. What are the primary causes and how can I resolve this?

High background is often a result of several factors, primarily insufficient blocking, inadequate washing, or suboptimal antibody concentrations.[1]

Potential Causes & Solutions:

  • Insufficient Plate Blocking: The blocking buffer's role is to saturate any unbound sites on the microplate well, preventing antibodies from adhering non-specifically.[2][3] If blocking is inadequate, you may see uniformly high background.

    • Solution: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] Consider trying a different blocking agent, as no single reagent is perfect for every application.[4] Adding a non-ionic detergent like Tween-20 (0.05% v/v) to the blocking buffer can also help.[1]

  • Inadequate Washing: Washing steps are critical for removing unbound and weakly bound reagents, such as excess antibodies.[2] Insufficient washing is a very common cause of high background.[5]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5).[6] Introduce a short soaking step (30-60 seconds) with the wash buffer during each cycle.[1] Ensure your wash buffer contains a detergent like Tween-20 (typically 0.01-0.1%) to help dislodge non-specifically bound material.

  • Suboptimal Antibody Concentrations: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and high background.[2]

    • Solution: Perform a titration experiment for both your primary and secondary antibodies to determine the optimal concentration that yields the best signal-to-noise ratio.

  • Reagent or Substrate Issues: Contamination of buffers with the target analyte or deterioration of the substrate can cause false positive signals.[1][6]

    • Solution: Always use fresh, sterile reagents.[1] Ensure your substrate is colorless before adding it to the plate.[6]

Question 2: My standard BSA or milk-based blocking buffer isn't reducing the background enough. What are my alternatives?

If standard protein-based blockers are ineffective, several alternatives can be explored. The choice of blocking buffer is empirical and may require optimization for your specific assay system.

Alternative Strategies:

  • Try Different Protein Blockers: Casein-based blockers can sometimes provide lower backgrounds than BSA.[7] Fish gelatin is another option that is less likely to cross-react with mammalian antibodies.[7]

  • Use Peptide-Based or Synthetic Blockers: Commercial blockers composed of modified peptides or synthetic polymers (e.g., polyethylene glycol) are available.[7][8] These can be advantageous in assays where protein-based blockers might cross-react with assay components.[7]

  • Combine Blockers: A combination of a protein blocker with a non-ionic detergent is often effective. The protein provides a permanent blocking layer, while the detergent, present in subsequent wash and antibody dilution buffers, blocks any newly exposed sites.[2]

Question 3: Could my secondary antibody be the source of the non-specific binding?

Yes, the secondary antibody can bind non-specifically to the plate or other assay components.

Troubleshooting Steps:

  • Run a "No Primary Antibody" Control: To test for secondary antibody non-specificity, run a control well where you omit the primary antibody but add the secondary antibody. A high signal in this well indicates a problem with the secondary antibody.[9]

  • Use Pre-adsorbed Secondary Antibodies: Select a secondary antibody that has been pre-adsorbed against the immunoglobulin of your sample species to reduce cross-reactivity.[9]

  • Ensure Species Compatibility: Make sure the secondary antibody was raised in a different species than your primary antibody's host species.[9]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB)? A: Non-specific binding is the attachment of assay components, such as antibodies, to unintended surfaces or molecules. In an ELISA, this typically refers to antibodies binding directly to the plastic surface of the microplate well rather than to the immobilized HCV peptide. This unwanted binding leads to a false signal, creating high background noise that can mask the specific signal from the analyte.

Q2: Why is minimizing NSB particularly important for peptide assays? A: Peptides are small molecules and may not fully cover the surface of a microplate well, leaving significant space for other molecules to bind non-specifically.[3] Furthermore, the hydrophobic or charged nature of a peptide like HCV (131-140) can promote non-specific interactions with antibodies or other proteins in the sample.

Q3: What are the main types of blocking agents? A: The two major classes are proteins and non-ionic detergents.

  • Proteins: Common protein blockers include Bovine Serum Albumin (BSA), casein, and non-fat dry milk.[4] They physically adsorb to unoccupied sites on the plate surface.[2]

  • Non-ionic Detergents: The most common is Tween-20.[2] Detergents are considered temporary blockers and are most effective when included in all buffers following the initial coating step.

Q4: How does adding a detergent like Tween-20 to my wash buffer help? A: Detergents in the wash buffer help to disrupt weak, non-specific hydrophobic interactions that cause antibodies and other proteins to stick to the plate surface.[2] This facilitates more efficient removal of unbound materials during washing, thereby lowering the background signal. Normal concentrations range from 0.01% to 0.1%.

Q5: How do I perform an antibody titration? A: To optimize antibody concentration, create a matrix of dilutions. First, test a range of primary antibody concentrations against a fixed, high concentration of the secondary antibody. Identify the primary antibody concentration that gives a robust signal with low background. Then, using that optimal primary antibody concentration, perform a similar titration for the secondary antibody to find its ideal concentration.

Data Presentation

Table 1: Comparison of Common Blocking Agents for Immunoassays

Blocking AgentCompositionTypical Working ConcentrationKey Considerations
Bovine Serum Albumin (BSA) Single purified protein1 - 5% (w/v)Widely used. Preferred for assays using biotin-avidin systems as it contains fewer endogenous biotin molecules than milk.[7]
Non-fat Dry Milk Complex protein mixture (caseins, whey proteins)2 - 5% (w/v)Inexpensive and effective, but may contain phosphoproteins that can cause high background in assays with phospho-specific antibodies. May also contain endogenous biotin.
Casein Purified milk protein0.5 - 2% (w/v)Can provide lower backgrounds than milk or BSA. Recommended for applications using biotin-avidin complexes.[7]
Fish Gelatin Protein derived from cold-water fish skin0.1 - 1% (w/v)Less likely to cross-react with mammalian antibodies compared to BSA or milk.[7]
Tween-20 Non-ionic detergent0.01 - 0.1% (v/v)Often used as an additive in blocking and wash buffers rather than a standalone blocker. High concentrations (>0.1%) can disrupt specific antibody-antigen interactions.[2]
Commercial/Synthetic Blockers Peptide-based or synthetic polymersVaries by manufacturerProtein-free formulations are available, which can eliminate cross-reactivity issues with protein-based blockers.[8]

Experimental Protocols

Protocol 1: ELISA Protocol for HCV Peptide (131-140) with Emphasis on NSB Reduction

  • Peptide Coating:

    • Dilute HCV Peptide (131-140) to a pre-optimized concentration (e.g., 1-10 µg/mL) in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).

    • Add 100 µL of the peptide solution to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing (Post-Coating):

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • NSB Tip: Ensure complete removal of the buffer after each wash by inverting the plate and tapping it firmly on a clean paper towel.

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 2% BSA in PBS with 0.05% Tween-20).

    • Incubate for 1-2 hours at room temperature or 37°C.[1]

    • NSB Tip: This is a critical step. Ensure wells are completely filled with blocking buffer to cover all non-specific binding sites.[3]

  • Washing (Post-Blocking):

    • Repeat the washing step as described in step 2.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in an antibody diluent (this can be your blocking buffer).

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (Post-Primary):

    • Repeat the washing step as described in step 2, but increase to 5 washes.

    • NSB Tip: Introduce a 30-second soak with wash buffer in each well for the last two washes to more effectively remove unbound primary antibody.[1]

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody to its optimal concentration in antibody diluent.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Washing (Final):

    • Repeat the washing step as described in step 6. This is the final wash before detection and is crucial for a low background.

  • Detection:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate at room temperature in the dark until sufficient color develops (typically 5-20 minutes).

    • NSB Tip: Do not overdevelop the plate, as this will increase the background signal.[2]

  • Stop Reaction & Read Plate:

    • Add 100 µL of stop solution (e.g., 2N H₂SO₄ for TMB).

    • Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes of adding the stop solution.

Visualizations

Troubleshooting_Workflow start High Background Observed check_wash Review Washing Protocol - Increase wash number/volume - Add soaking steps - Ensure 0.05% Tween-20 in buffer start->check_wash Start Here optimize_block Optimize Blocking Step - Increase concentration or time - Try alternative blocker (Casein, Fish Gel) - Ensure blocker is fresh check_wash->optimize_block If problem persists resolved Problem Resolved check_wash->resolved titrate_ab Titrate Antibodies - Dilute Primary Ab - Dilute Secondary Ab - Run controls optimize_block->titrate_ab If problem persists optimize_block->resolved check_reagents Check Reagents & Substrate - Use fresh buffers - Check for substrate contamination - Verify plate type titrate_ab->check_reagents If problem persists titrate_ab->resolved check_reagents->resolved

Caption: Troubleshooting workflow for diagnosing and resolving high background noise in peptide immunoassays.

Blocking_Mechanism cluster_0 1. Unblocked Well cluster_1 2. Blocked Well (Correct) unblocked_surface Plate Surface hcv_peptide1 HCV Peptide hcv_peptide1->unblocked_surface hcv_peptide2 HCV Peptide nsb_ab1 Non-Specific Ab nsb_ab1->unblocked_surface blocked_surface Plate Surface hcv_peptide2->blocked_surface blocker1 Blocking Agent blocker1->blocked_surface blocker2 Blocking Agent blocker2->blocked_surface specific_ab Specific Ab specific_ab->hcv_peptide2 nsb_ab2 Non-Specific Ab

Caption: Diagram showing how blocking agents prevent non-specific antibody binding to the microplate surface.

References

quality control for commercial HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for our commercial HCV Peptide (131-140). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this peptide for their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues and ensure the quality and reliability of your results.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the handling and use of HCV Peptide (131-140).

Problem 1: Peptide is difficult to dissolve.

  • Question: I am having trouble dissolving the lyophilized HCV Peptide (131-140). What is the recommended procedure?

  • Answer: The solubility of a peptide is highly dependent on its amino acid sequence.[1][2] HCV Peptide (131-140) has the sequence ADLMGYIPLV, which contains a high proportion of hydrophobic amino acids (Leucine, Isoleucine, Valine, Alanine, Methionine, Phenylalanine, Proline, Glycine, Tyrosine).[3][4] This inherent hydrophobicity can make it challenging to dissolve in aqueous solutions.

    Recommended Solubilization Protocol:

    • Initial Solvent: Due to its hydrophobic nature, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO).[4][5][6]

    • Vortexing/Sonication: To aid dissolution, gently vortex the solution or use a sonicator bath for short periods.[4]

    • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, you can slowly add your aqueous buffer of choice to reach the desired final concentration. Add the aqueous solution dropwise while gently vortexing to prevent precipitation.

    • Final Concentration: For most biological assays, it is advisable to keep the final concentration of the organic solvent low (e.g., <1% DMSO) to avoid any potential interference with the experiment.[1]

Problem 2: Inconsistent results in immunological assays.

  • Question: I am observing high variability or unexpected results in my T-cell proliferation/cytotoxicity assays using different batches of HCV Peptide (131-140). What could be the cause?

  • Answer: Inconsistent results in sensitive biological assays can stem from several factors related to peptide quality and handling.

    • Purity: The purity of the peptide is critical.[7] Impurities such as truncated or deletion sequences can interfere with the assay.[8] For T-cell based assays, a purity of >95% is generally recommended.

    • Peptide Concentration: The actual peptide content in a lyophilized powder can vary due to the presence of water and counter-ions (often Trifluoroacetic acid - TFA from the purification process).[9][10] Relying solely on the weight of the lyophilized powder for concentration determination can be inaccurate.[9] It is recommended to perform accurate peptide quantification.

    • Counter-ion Effects: TFA, a common counter-ion from HPLC purification, can sometimes interfere with cellular assays.[11][12] If you suspect TFA is affecting your experiments, consider requesting the peptide with a different counter-ion (e.g., acetate or hydrochloride) or performing a counter-ion exchange.[12][13]

    • Peptide Aggregation: Hydrophobic peptides like HCV (131-140) are prone to aggregation, which can reduce the effective concentration of the monomeric peptide and lead to inconsistent results.[14][15] To minimize aggregation, follow the recommended solubilization protocol and avoid repeated freeze-thaw cycles.

Problem 3: Observed mass in Mass Spectrometry does not match the expected mass.

  • Question: The mass spectrum of my HCV Peptide (131-140) shows a peak that does not correspond to the theoretical molecular weight. What could be the issue?

  • Answer: A discrepancy between the observed and theoretical mass can arise from several factors.

    • Adduct Formation: The peptide may have formed adducts with salts (e.g., Na+, K+) present in the sample or solvents. Look for peaks corresponding to [M+Na]+ or [M+K]+.

    • Oxidation: The methionine (M) residue in the peptide sequence is susceptible to oxidation, which results in a mass increase of +16 Da.[16][17]

    • Incomplete Deprotection: During synthesis, protecting groups are used. If these are not completely removed, you may observe peaks corresponding to the peptide with residual protecting groups.

    • Modifications: Depending on the synthesis and handling, other modifications such as deamidation (for peptides containing N or Q) or formylation could occur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended purity level for HCV Peptide (131-140) for in vitro immunological studies?

A1: For sensitive applications such as T-cell stimulation assays (e.g., ELISpot, intracellular cytokine staining) or cytotoxicity assays, a peptide purity of >95% as determined by HPLC is highly recommended to minimize the risk of off-target effects from impurities.[7] For less sensitive screening assays, a purity of >80% might be acceptable.[18]

Q2: How should I store the lyophilized peptide and the stock solution?

A2:

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term stability.[5]

  • Stock Solution: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[5][6]

Q3: What is the net peptide content, and why is it important?

A3: The net peptide content (NPC) is the actual percentage of peptide by weight in the lyophilized powder.[10] The remaining mass is typically composed of water and counter-ions (like TFA). The NPC can range from 60-80% of the gross weight.[10] For accurate experimental results, it is crucial to know the NPC to prepare solutions of a precise peptide concentration. If the NPC is not provided on the certificate of analysis, consider having it determined by amino acid analysis.[10]

Q4: What is the sequence and theoretical molecular weight of HCV Peptide (131-140)?

A4:

  • Sequence: ADLMGYIPLV

  • Theoretical Molecular Weight (Monoisotopic): 1089.6 Da

Data Presentation

Table 1: Recommended Quality Control Specifications for HCV Peptide (131-140)

ParameterMethodRecommended Specification
Purity HPLC>95%
Identity Mass SpectrometryObserved mass should match the theoretical mass (1089.6 Da)
Appearance VisualWhite to off-white lyophilized powder
Solubility VisualSoluble in DMSO, followed by dilution in aqueous buffer
Net Peptide Content Amino Acid AnalysisReport value (typically 60-80%)
Counter-ion Content Ion ChromatographyReport value

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of HCV Peptide (131-140).

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in an appropriate solvent (e.g., 50% acetonitrile in water).

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column is typically used for peptide separations.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the best separation.

  • Detection: Monitor the absorbance at 214 nm or 280 nm.

  • Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.[8]

Protocol 2: Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines a general procedure for confirming the molecular weight of the peptide.

  • Sample Preparation: Prepare a 1 mg/mL solution of the peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Spectrometer: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer can be used.[19]

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

  • Data Interpretation: Look for the peak corresponding to the theoretical molecular weight of the peptide (1089.6 Da). Also, check for common adducts (e.g., [M+H]+, [M+Na]+) and potential modifications (e.g., oxidation).[19]

Visualizations

Quality_Control_Workflow cluster_0 Receiving and Initial Checks cluster_1 Solubilization and Stock Preparation cluster_2 Quality Control Assays cluster_3 Experimental Use Receive Receive Lyophilized HCV Peptide (131-140) Visual Visual Inspection (Appearance) Receive->Visual Solubilize Solubilize in DMSO Visual->Solubilize Dilute Dilute with Aqueous Buffer Solubilize->Dilute Aliquot Aliquot and Store at -80°C Dilute->Aliquot HPLC HPLC for Purity (>95%) Aliquot->HPLC MS Mass Spectrometry for Identity (1089.6 Da) Aliquot->MS AAA Amino Acid Analysis for Quantification Aliquot->AAA Experiment Proceed with Experiment HPLC->Experiment MS->Experiment AAA->Experiment

Caption: Experimental workflow for quality control of commercial HCV Peptide (131-140).

Troubleshooting_Solubility Start Start: Peptide is Insoluble TryWater Attempt to dissolve in aqueous buffer? Start->TryWater TryOrganic Dissolve in a small amount of DMSO? TryWater->TryOrganic No Failure Failure: Consult Technical Support TryWater->Failure Yes Sonicate Sonicate or vortex the solution? TryOrganic->Sonicate Yes DiluteSlowly Slowly add aqueous buffer to DMSO solution? Sonicate->DiluteSlowly Yes Success Success: Peptide Dissolved DiluteSlowly->Success Yes, solution is clear DiluteSlowly->Failure No, peptide precipitates

Caption: Troubleshooting guide for HCV Peptide (131-140) solubility issues.

References

Technical Support Center: Enhancing In Vivo Immunogenicity of HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo immunogenicity of the Hepatitis C Virus (HCV) core peptide (131-140), with the amino acid sequence ADLMGYIPLV.

Frequently Asked Questions (FAQs)

Q1: Why is the synthetic HCV peptide (131-140) poorly immunogenic on its own?

A1: Short synthetic peptides, like HCV (131-140), are often poor immunogens for several reasons.[1] They are typically too small to be recognized by the immune system as a threat and can be rapidly degraded by proteases in vivo.[2][3] Furthermore, they often lack the necessary components to activate innate immunity, which is crucial for initiating a robust adaptive immune response.[1] Without an adjuvant or a carrier, these peptides may not be efficiently taken up by antigen-presenting cells (APCs) for processing and presentation to T cells.[4]

Q2: What are the primary strategies to enhance the immunogenicity of HCV peptide (131-140)?

A2: The main strategies focus on improving peptide stability, delivery to APCs, and co-stimulation of the innate immune system. Key approaches include:

  • Use of Adjuvants: Adjuvants are substances that boost the immune response to an antigen.[5] Commonly used adjuvants include alum, oil-in-water emulsions (like Montanide ISA-51 and MF59), and Toll-like receptor (TLR) agonists (e.g., CpG ODN, Pam3CSK4).[4][6][7][8]

  • Advanced Delivery Systems: Encapsulating or conjugating the peptide to delivery systems like liposomes, virosomes, or nanoparticles can protect it from degradation, enhance its uptake by APCs, and facilitate its delivery to lymph nodes.[1][2][3][4]

  • Peptide Modification: Altering the amino acid sequence of the peptide can improve its binding affinity to Major Histocompatibility Complex (MHC) molecules, thereby enhancing T-cell recognition and response.[9][10] For instance, substituting the leucine at position 8 of the HCV core peptide (131-140) with alanine has been shown to improve immunogenicity.[10]

  • Conjugation to Carrier Proteins or Immunostimulatory Molecules: Covalently linking the peptide to a larger carrier protein (like Keyhole Limpet Hemocyanin, KLH) or immunostimulatory molecules (such as TLR ligands) can significantly increase its immunogenicity.[4][5]

Q3: How do I choose the right adjuvant for my in vivo experiment with HCV peptide (131-140)?

A3: The choice of adjuvant depends on the type of immune response you want to elicit (e.g., humoral vs. cellular) and the animal model being used. For a strong T-cell response, which is crucial for clearing HCV infection, adjuvants like CpG ODN (a TLR9 agonist) or Montanide ISA-51 are often effective.[4][7] MF59 is known to induce high antibody titers but may be less effective at inducing a cellular response on its own.[8] It is often necessary to empirically test a panel of adjuvants to find the optimal one for your specific experimental setup.[5]

Q4: What is the importance of T-helper epitopes in a peptide vaccine formulation?

A4: T-helper (Th) cells play a critical role in orchestrating the adaptive immune response, including the activation of cytotoxic T lymphocytes (CTLs) and B cells.[1] Including a Th epitope in your vaccine formulation alongside the CTL epitope (like HCV 131-140) can significantly enhance the magnitude and durability of the CTL response.[1][5] The Pan-DR-epitope (PADRE) is a universal Th epitope that can be co-administered or fused to the peptide of interest.[5]

Troubleshooting Guides

Problem 1: Low or undetectable antibody titers against HCV peptide (131-140) after immunization.
Possible Cause Troubleshooting Suggestion
Poor immunogenicity of the peptide alone. Formulate the peptide with an effective adjuvant such as Montanide ISA-51 or alum.[7] Alternatively, conjugate the peptide to a carrier protein like KLH.[5]
Suboptimal immunization route or schedule. Ensure the immunization schedule includes at least one or two booster doses. The subcutaneous or intramuscular route is generally effective for peptide immunizations.
Peptide degradation. Use a delivery system like liposomes or nanoparticles to protect the peptide from enzymatic degradation in vivo.[1][4]
Insufficient peptide dose. Perform a dose-response experiment to determine the optimal immunizing dose of the peptide.
Problem 2: Weak or absent HCV peptide (131-140)-specific T-cell response (e.g., low CTL activity or IFN-γ production).
Possible Cause Troubleshooting Suggestion
Inappropriate adjuvant for T-cell responses. Use adjuvants known to promote cellular immunity, such as TLR agonists (e.g., CpG ODN) or formulations like Montanide ISA-51.[4][6][7]
Lack of T-helper cell activation. Co-administer the HCV peptide with a universal T-helper epitope like PADRE.[5] Including a known HCV-specific Th epitope can also be beneficial.[11]
Inefficient delivery to APCs. Utilize delivery systems that target APCs, such as DEC205-antibody-peptide conjugates or nanoparticles.[4] Encapsulation in virosomes has also been shown to facilitate MHC class I presentation.[2][3]
Peptide sequence has low affinity for MHC molecules. Consider using a modified version of the peptide with enhanced MHC binding affinity, such as the 8A variant (alanine substitution at position 8).[9][10]

Experimental Protocols

Protocol 1: Immunization of HLA-A2 Transgenic Mice with HCV Peptide (131-140) and Adjuvant

This protocol provides a general framework. Specific details may need to be optimized for your particular study.

  • Materials:

    • HCV Peptide (131-140) (ADLMGYIPLV), high purity (>95%)

    • Adjuvant (e.g., Montanide ISA-51, CpG ODN)

    • T-helper peptide (e.g., PADRE)

    • Sterile PBS and syringes

    • HLA-A2 transgenic mice

  • Preparation of the Immunogen:

    • Dissolve the HCV peptide and T-helper peptide in sterile PBS or DMSO at a stock concentration of 1 mg/mL.

    • For an oil-in-water emulsion like Montanide ISA-51, mix the peptide solution with the adjuvant at a 1:1 ratio by vortexing or syringing until a stable emulsion is formed.

    • For CpG ODN, simply mix the peptide solution with the CpG solution.

  • Immunization Procedure:

    • Immunize mice subcutaneously (s.c.) at the base of the tail with 100 µL of the peptide-adjuvant emulsion, typically containing 10-50 µg of the HCV peptide.

    • Administer booster immunizations at 2-3 week intervals using the same protocol.

    • Collect blood samples or spleens for immunological analysis 7-10 days after the final booster.

Protocol 2: In Vitro CTL Restimulation and Cytotoxicity Assay
  • Materials:

    • Spleens from immunized mice

    • HCV Peptide (131-140)

    • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

    • Recombinant murine IL-2

    • Target cells (e.g., T2 cells or HLA-A2 expressing cells)

    • Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit

  • CTL Restimulation:

    • Prepare a single-cell suspension of splenocytes from the immunized mice.

    • Co-culture the splenocytes with syngeneic, peptide-pulsed stimulator cells (e.g., irradiated spleen cells pulsed with 10 µg/mL of HCV peptide) in complete RPMI medium.

    • Add recombinant murine IL-2 (10-20 U/mL) to the culture on day 2.

    • Culture for 5-7 days to expand the peptide-specific CTLs.

  • Cytotoxicity Assay (51Cr Release Assay):

    • Label the target cells with 51Cr by incubating them with sodium chromate for 1 hour at 37°C.

    • Wash the labeled target cells and pulse them with 10 µg/mL of HCV peptide (131-140) for 1 hour. Unpulsed cells serve as a negative control.

    • Co-culture the effector CTLs with the labeled target cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.

    • Harvest the supernatant and measure the amount of 51Cr released using a gamma counter.

    • Calculate the percentage of specific lysis.

Quantitative Data Summary

Table 1: Comparison of CTL Responses with Modified HCV Peptide (131-140) in HLA-A2 Transgenic Mice

Immunizing PeptideModificationRelative HLA-A2 Binding AffinityIn Vivo CTL Response against Native Peptide
C7A2 (Native) None1.0Baseline
8A Leucine to Alanine at position 8HigherSignificantly Enhanced
1Y Aspartic Acid to Tyrosine at position 1HigherParadoxically Poorer

This table is a qualitative summary based on findings that an alanine substitution at position 8 (8A) of the HCV core peptide 132-140 showed higher HLA-A2 binding affinity and was a more potent in vivo immunogen in HLA-A2-transgenic mice, inducing higher CTL responses against the native peptide than the native peptide itself.[9] Conversely, a substitution at position 1 paradoxically led to poorer immunogenicity despite enhanced binding.[9]

Visualizations

experimental_workflow cluster_preparation Immunogen Preparation cluster_immunization In Vivo Immunization cluster_analysis Immunological Analysis peptide HCV Peptide (131-140) emulsion Peptide-Adjuvant Emulsion peptide->emulsion adjuvant Adjuvant (e.g., Montanide) adjuvant->emulsion mice HLA-A2 Transgenic Mice emulsion->mice Immunize immunize Primary Immunization & Boosters mice->immunize spleen Spleen/Blood Collection immunize->spleen elispot IFN-γ ELISpot spleen->elispot ctl_assay CTL Cytotoxicity Assay spleen->ctl_assay elisa Antibody Titer (ELISA) spleen->elisa

Caption: Experimental workflow for in vivo immunogenicity testing.

signaling_pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation uptake Uptake of Adjuvanted Peptide processing Antigen Processing uptake->processing costim Co-stimulatory Signal (e.g., CD80/86) uptake->costim Adjuvant Effect presentation MHC Class I/II Presentation processing->presentation th_cell T-Helper Cell (CD4+) presentation->th_cell TCR-MHC II ctl_cell Cytotoxic T-Cell (CD8+) presentation->ctl_cell TCR-MHC I costim->th_cell CD28 costim->ctl_cell CD28 th_cell->ctl_cell Help (e.g., IL-2) activation Activation & Proliferation ctl_cell->activation

Caption: Simplified signaling pathway for T-cell activation.

References

Technical Support Center: Overcoming T-Cell Exhaustion with HCV Peptide (131-140) Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on reversing T-cell exhaustion using HCV Peptide (131-140) stimulation.

Frequently Asked Questions (FAQs)

Q1: What is T-cell exhaustion in the context of Hepatitis C Virus (HCV) infection?

A1: T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections like HCV. It is characterized by the progressive loss of effector functions, such as the production of key antiviral cytokines (e.g., IFN-γ, TNF-α) and reduced proliferative capacity.[1][2][3][4] Phenotypically, exhausted T-cells show sustained high expression of inhibitory receptors, including Programmed Cell Death Protein 1 (PD-1), T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), and Lymphocyte-activation gene 3 (LAG-3).[4][5][6] This exhausted state hinders the immune system's ability to clear the virus, leading to chronic infection.[1]

Q2: What is HCV Peptide (131-140) and what is its role in T-cell responses?

A2: HCV Peptide (131-140) is a specific peptide derived from the core protein of the Hepatitis C virus.[7] It is a known epitope for cytotoxic T-lymphocytes (CTLs), meaning it can be presented by major histocompatibility complex (MHC) class I molecules on the surface of infected cells to activate CD8+ T-cells. Stimulation with this peptide can induce and expand HCV-specific CTL responses, which are crucial for recognizing and eliminating virus-infected cells.

Q3: How does stimulation with HCV Peptide (131-140) potentially overcome T-cell exhaustion?

A3: While the precise signaling cascade is an area of ongoing research, stimulation of the T-cell receptor (TCR) with a cognate peptide like HCV Peptide (131-140) can provide a strong activation signal that may counteract the inhibitory signals driving exhaustion. This stimulation can lead to the proliferation of antigen-specific T-cells and the restoration of effector functions, such as cytokine production. The process is thought to involve the activation of downstream signaling molecules like Lck and ZAP70, leading to the activation of transcription factors like NFAT, which are crucial for T-cell activation and function. However, in exhausted T-cells, these pathways are often dysregulated. Peptide stimulation aims to re-engage these pathways to restore a functional anti-viral response.

Signaling Pathways

T-Cell Receptor (TCR) Signaling in Functional vs. Exhausted T-Cells

The following diagram illustrates the general signaling pathway upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC) displaying the HCV peptide (131-140) on an MHC class I molecule, contrasting a functional response with the dysregulated state in an exhausted T-cell.

TCR_Signaling cluster_functional Functional T-Cell cluster_exhausted Exhausted T-Cell cluster_stimulation HCV Peptide (131-140) Stimulation TCR_f TCR Lck_f Lck (active) TCR_f->Lck_f CD8_f CD8 CD8_f->Lck_f ZAP70_f ZAP70 (active) Lck_f->ZAP70_f LAT_f LAT ZAP70_f->LAT_f PLCg1_f PLCγ1 LAT_f->PLCg1_f NFAT_f NFAT (active) PLCg1_f->NFAT_f Effector_f Effector Functions (Cytokine Production, Proliferation) NFAT_f->Effector_f TCR_e TCR Lck_e Lck (inactive) TCR_e->Lck_e CD8_e CD8 PD1 PD-1 SHP2 SHP2 PD1->SHP2 TIM3 TIM-3 TIM3->SHP2 SHP2->Lck_e ZAP70_e ZAP70 (inactive) SHP2->ZAP70_e Lck_e->ZAP70_e Effector_e Effector Functions (Blocked) ZAP70_e->Effector_e APC APC with HCV Peptide (131-140) on MHC-I APC->TCR_f Stimulation APC->TCR_e Stimulation

Figure 1: TCR Signaling in Functional vs. Exhausted T-Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the reversal of T-cell exhaustion.

T-Cell Proliferation Assay using CFSE

This protocol outlines the steps to measure T-cell proliferation in response to HCV Peptide (131-140) stimulation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from chronically HCV-infected patients

  • HCV Core Peptide (131-140) (ADLMGYIPLV)

  • CFSE Staining Kit

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (Positive Control)

  • DMSO (Vehicle Control)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining:

    • Resuspend 1 x 107 cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.[8][9][10]

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

  • Cell Seeding and Stimulation:

    • Resuspend CFSE-labeled PBMCs at 1 x 106 cells/mL in complete RPMI medium.

    • Seed 2 x 105 cells per well in a 96-well round-bottom plate.

    • Add HCV Peptide (131-140) to a final concentration of 1-10 µg/mL.[9]

    • Include the following controls:

      • Unstimulated cells (medium only)

      • Vehicle control (DMSO)

      • Positive control (PHA at 5 µg/mL or anti-CD3/CD28 beads)

  • Incubation: Incubate the plate for 4-6 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).

    • Acquire data on a flow cytometer, detecting CFSE in the FITC or equivalent channel.

    • Analyze the data by gating on the CD8+ T-cell population and observing the dilution of CFSE fluorescence, which indicates cell division.

IFN-γ ELISpot Assay

This protocol details the measurement of IFN-γ secreting T-cells upon stimulation with HCV Peptide (131-140).

Materials:

  • Human IFN-γ ELISpot kit

  • PVDF-membrane 96-well plates

  • PBMCs from chronically HCV-infected patients

  • HCV Core Peptide (131-140)

  • Complete RPMI-1640 medium

  • PHA (Positive Control)

  • DMSO (Vehicle Control)

  • ELISpot reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS.

    • Coat the plate with the capture antibody for IFN-γ overnight at 4°C.[11]

  • Cell Seeding and Stimulation:

    • Wash the plate and block with RPMI medium containing 10% FBS for at least 2 hours at 37°C.[12]

    • Seed 2-3 x 105 PBMCs per well.[12]

    • Add HCV Peptide (131-140) to a final concentration of 10 µg/mL.[10][12]

    • Include positive (PHA) and negative (medium/DMSO) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated detection antibody and incubate for 2 hours at 37°C.[12]

    • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

    • Wash again and add the substrate solution. Monitor spot development.

  • Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the detection of intracellular cytokine production in response to HCV Peptide (131-140) stimulation.

Materials:

  • PBMCs from chronically HCV-infected patients

  • HCV Core Peptide (131-140)

  • Complete RPMI-1640 medium

  • Brefeldin A

  • Fixation/Permeabilization buffers

  • Fluorescently labeled antibodies (anti-CD3, -CD8, -IFN-γ, -TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs at 1-2 x 106 cells/mL in complete RPMI medium.

    • Stimulate the cells with HCV Peptide (131-140) at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C.[7][13]

    • Add Brefeldin A (a protein transport inhibitor) for the final 4 hours of incubation.[7][14][15]

  • Surface Staining:

    • Wash the cells and stain with antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization kit.

  • Intracellular Staining:

    • Stain the permeabilized cells with antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer and analyze the percentage of CD8+ T-cells producing the cytokines of interest.[13]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments assessing the functional recovery of exhausted T-cells after stimulation with HCV Peptide (131-140).

Table 1: T-Cell Proliferation (CFSE Assay)

Condition% Proliferated CD8+ T-cells (Mean ± SD)
Unstimulated2.5 ± 1.1
HCV Peptide (131-140)25.8 ± 5.2
Positive Control (PHA)85.3 ± 7.9

Table 2: IFN-γ Production (ELISpot Assay)

ConditionSpot Forming Units (SFU) per 106 PBMCs (Mean ± SD)
Unstimulated15 ± 8
HCV Peptide (131-140)150 ± 35
Positive Control (PHA)950 ± 120

Table 3: Intracellular Cytokine Production (ICS)

Cytokine% of CD8+ T-cells (Unstimulated)% of CD8+ T-cells (HCV Peptide 131-140)
IFN-γ0.1 ± 0.051.5 ± 0.4
TNF-α0.2 ± 0.082.1 ± 0.6

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low/No T-cell Proliferation (CFSE) 1. Low frequency of peptide-specific T-cells.2. Suboptimal peptide concentration.3. Poor cell viability.4. Insufficient incubation time.1. Increase the number of cells seeded per well.2. Titrate the peptide concentration (e.g., 1, 5, 10, 20 µg/mL).3. Ensure high viability of PBMCs after isolation and thawing.4. Extend the incubation period to 7 days.
High Background in ELISpot Assay 1. Contamination of cells or reagents.2. Non-specific antibody binding.3. Over-development of the plate.1. Use sterile techniques and fresh reagents.2. Ensure adequate blocking of the plate and wash wells thoroughly.3. Reduce the substrate incubation time and monitor spot development closely.[14][16]
Faint or Poorly Defined ELISpot Spots 1. Insufficient stimulation.2. Low number of secreting cells.3. Improper plate washing.1. Confirm the biological activity of the peptide.2. Increase the number of cells per well.3. Ensure gentle but thorough washing to avoid dislodging spots.[14][16]
Low Cytokine Signal in ICS 1. Ineffective Brefeldin A concentration.2. Short stimulation time.3. Poor antibody staining.1. Optimize the concentration of Brefeldin A.2. Increase the stimulation time to 6-8 hours.3. Titrate antibodies and use bright fluorochromes for low-expression cytokines.

Experimental Workflow Diagram

experimental_workflow cluster_assays Functional Assays cluster_cfse cluster_elispot cluster_ics start Isolate PBMCs from HCV+ Patient Blood stimulate Stimulate with HCV Peptide (131-140) start->stimulate Day 0 cfse CFSE Proliferation Assay elispot IFN-γ ELISpot Assay ics Intracellular Cytokine Staining (ICS) cfse_stain CFSE Staining stimulate->cfse_stain CFSE Path elispot_culture Culture for 18-24 hrs on coated plate stimulate->elispot_culture ELISpot Path ics_culture Culture for 5-6 hrs with Brefeldin A stimulate->ics_culture ICS Path cfse_culture Culture for 4-6 days cfse_stain->cfse_culture cfse_analysis Flow Cytometry Analysis cfse_culture->cfse_analysis end Compare Functional Readouts (Proliferation, Cytokine Production) cfse_analysis->end elispot_develop Develop Spots elispot_culture->elispot_develop elispot_analysis ELISpot Reader Analysis elispot_develop->elispot_analysis elispot_analysis->end ics_stain Surface & Intracellular Staining ics_culture->ics_stain ics_analysis Flow Cytometry Analysis ics_stain->ics_analysis ics_analysis->end

Figure 2: Experimental workflow for assessing T-cell reinvigoration.

References

Technical Support Center: Adjuvant Selection for HCV Peptide (131-140) Immunization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate adjuvants for immunization with HCV Peptide (131-140). It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the role of an adjuvant in a peptide vaccine formulation?

A1: Adjuvants are critical components of peptide-based vaccines, which are often poorly immunogenic on their own. The primary roles of an adjuvant are to enhance, accelerate, and prolong the specific immune response to the peptide antigen. They can achieve this by creating an antigen depot at the injection site for slow release, activating innate immunity through pattern recognition receptors (PRRs), and promoting the uptake of the antigen by antigen-presenting cells (APCs). The selection of an appropriate adjuvant is crucial for inducing a robust and long-lasting protective immune response.

Q2: Which type of immune response is desirable for an HCV vaccine?

A2: An ideal vaccine against HCV should induce both a strong T-cell and B-cell immune response. Specifically, a potent and broad T-cell response, including both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs), is associated with the spontaneous clearance of acute HCV infection. Additionally, the induction of cross-neutralizing antibodies is important for preventing viral entry into host cells. Therefore, the chosen adjuvant should ideally promote a balanced Th1/Th2 response or a Th1-biased response, which is crucial for cell-mediated immunity against viral infections.

Q3: What are some commonly used adjuvants for peptide-based vaccines?

A3: Several classes of adjuvants are commonly used with peptide antigens in preclinical studies. These include:

  • Emulsions: Water-in-oil (e.g., Freund's Complete Adjuvant - CFA, and Freund's Incomplete Adjuvant - IFA) and oil-in-water (e.g., MF59, AddaVax) emulsions create a depot for the antigen and stimulate the immune system.

  • Aluminum Salts (Alum): Aluminum hydroxide or aluminum phosphate are widely used in human vaccines and primarily induce a Th2-biased antibody response.

  • Toll-like Receptor (TLR) Agonists: These molecules, such as CpG oligodeoxynucleotides (CpG ODN; TLR9 agonist) and Monophosphoryl lipid A (MPLA; TLR4 agonist), activate specific innate immune pathways, leading to a potent and tailored adaptive immune response.

  • Saponin-based Adjuvants (e.g., Quil-A, QS-21): These adjuvants are known for their ability to induce strong CTL responses.

Q4: Can I use Freund's Adjuvant (CFA/IFA) in my HCV peptide immunization study?

A4: Freund's Complete Adjuvant (CFA) is a potent immunostimulant that is very effective at inducing strong cellular and humoral immunity in animal models. However, it is not approved for use in humans due to its high reactogenicity, which can cause severe local inflammation and granulomas. Freund's Incomplete Adjuvant (IFA) is less inflammatory and is often used for booster immunizations following a primary immunization with CFA. For preclinical animal studies, CFA/IFA can be a valuable tool to assess the maximum potential immunogenicity of a peptide antigen. For studies with translational potential, it is advisable to consider adjuvants with a better safety profile.

Q5: Are there any adjuvants that have been specifically studied with HCV peptides?

A5: Yes, various adjuvants have been investigated in preclinical studies with HCV antigens, including peptides. For instance, a DNA vaccine containing the HCV NS3 gene with a truncated form of Listeriolysin O from Listeria monocytogenes as an adjuvant induced significant cellular and humoral immune responses in a mouse model. Another approach involved a recombinant HCV polyprotein vaccine consisting of CTL epitopes from NS3, NS4A/B, and NS5A proteins fused with a lipopeptide from Neisseria meningitidis and IL-2 as adjuvants, which enhanced dendritic cell stimulation and a Th1 response. While specific data for HCV peptide (131-140) with a wide range of adjuvants is limited in publicly available literature, the general principles of adjuvant selection for viral peptide vaccines apply.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or No Antibody Titer 1. Poor Immunogenicity of the Peptide: The HCV peptide (131-140) alone may be a weak immunogen. 2. Inappropriate Adjuvant Selection: The chosen adjuvant may not be optimal for inducing a strong humoral response. 3. Suboptimal Peptide-Adjuvant Formulation: Improper emulsification or adsorption can reduce efficacy. 4. Incorrect Immunization Route or Schedule: The route and timing of immunizations are critical.1. Conjugate the peptide to a carrier protein (e.g., KLH, BSA) to enhance its immunogenicity. 2. Switch to a different adjuvant or use a combination of adjuvants. For a stronger antibody response, consider oil-in-water emulsions (e.g., AddaVax) or TLR agonists (e.g., CpG ODN) in combination with alum. 3. Ensure proper mixing and emulsification. Follow the manufacturer's protocol carefully. For emulsions, test the stability by dropping a small amount into water. 4. Optimize the immunization protocol. Increase the number of booster immunizations or try a different route (e.g., subcutaneous vs. intraperitoneal).
Weak T-Cell Response 1. Adjuvant Primarily Induces a Humoral Response: Alum, for example, is a poor inducer of cell-mediated immunity. 2. Peptide Epitope Not Presented Efficiently: The peptide may not be effectively processed and presented by APCs. 3. Inappropriate Assay for T-Cell Detection: The chosen method (e.g., ELISA for cytokines) may not be sensitive enough.1. Select an adjuvant known to induce a Th1 response and CTLs. Examples include saponin-based adjuvants (e.g., QS-21), TLR agonists (e.g., MPLA, CpG ODN), or emulsions like IFA. 2. Incorporate a T-helper epitope into your peptide construct or co-administer it. The pan-DR T-helper epitope (PADRE) can be a good option. 3. Use more sensitive assays like ELISpot or intracellular cytokine staining (ICS) by flow cytometry to detect antigen-specific T cells.
Severe Local Reactions at the Injection Site 1. High Reactogenicity of the Adjuvant: Freund's Complete Adjuvant (CFA) is known to cause severe inflammation. 2. High Dose of Adjuvant or Peptide: Excessive amounts can lead to increased inflammation. 3. Improper Injection Technique: Subcutaneous injection is generally preferred over intramuscular for some adjuvants to minimize local reactions.1. Switch to a less reactogenic adjuvant. Consider alternatives like AddaVax, Alum, or a TLR agonist. 2. Perform a dose-titration experiment to find the optimal, lowest effective dose of both the peptide and the adjuvant. 3. Ensure proper injection technique. For subcutaneous injections, lift the skin to form a tent and inject into the space created.
Sterile Abscess Formation 1. Certain Adjuvants are Prone to Causing Abscesses: This can occur with some oil-based emulsions. 2. Contamination of the Injectate: Bacterial contamination can lead to abscesses.1. If using an adjuvant known to cause abscesses, monitor the animals closely. Small, sterile abscesses may resolve on their own. If they are large or cause distress, consult with a veterinarian. Consider switching to a different adjuvant for future experiments. 2. Use sterile techniques for preparing and administering the peptide-adjuvant mixture.

Data Presentation: Comparative Adjuvant Efficacy for Viral Peptide Vaccines

The following table summarizes expected outcomes based on the known properties of different adjuvant classes when used with a viral peptide antigen like HCV (131-140). The actual performance can vary based on the specific experimental conditions.

Adjuvant ClassExample(s)Typical Antibody Response (Th2)Typical T-Cell Response (Th1)Key AdvantagesKey Disadvantages
Aluminum Salts AlumStrongWeakGood safety profile, widely used in human vaccines.Poor inducer of cell-mediated immunity.
Water-in-Oil Emulsions CFA/IFAVery StrongVery StrongHighly potent, induces robust and long-lasting immunity.High reactogenicity, not for human use (CFA).
Oil-in-Water Emulsions AddaVax, MF59StrongModerate to StrongGood safety profile, induces both humoral and cellular immunity.May be less potent than CFA/IFA.
TLR Agonists CpG ODN (TLR9), MPLA (TLR4)Moderate to StrongStrongPotent inducers of Th1 and CTL responses, good safety profile.May require formulation with a delivery system (e.g., emulsion or liposome).
Saponin-based QS-21ModerateVery StrongPotent inducer of CTL responses.Can have dose-limiting toxicity.

Experimental Protocols

Preparation of Peptide-Adjuvant Emulsion (using AddaVax)

Materials:

  • HCV Peptide (131-140), lyophilized

  • Sterile, endotoxin-free PBS

  • AddaVax adjuvant

  • Two sterile Luer-lock syringes (e.g., 1 mL)

  • A Luer-lock connector

Procedure:

  • Reconstitute the lyophilized HCV peptide (131-140) in sterile, endotoxin-free PBS to a desired stock concentration (e.g., 1 mg/mL).

  • In one syringe, draw up the aqueous peptide solution.

  • In the second syringe, draw up an equal volume of AddaVax adjuvant.

  • Connect the two syringes using the Luer-lock connector.

  • Emulsify the mixture by rapidly passing the contents back and forth between the two syringes for at least 10 minutes, or until a stable, milky-white emulsion is formed.

  • To check the stability of the emulsion, drop a small amount into a beaker of water. A stable water-in-oil emulsion will remain as a droplet on the surface.

  • Use the prepared emulsion for immunization immediately.

Mouse Immunization Protocol (Subcutaneous)

Materials:

  • Prepared peptide-adjuvant emulsion

  • Mice (e.g., C57BL/6 or BALB/c, depending on the desired MHC haplotype)

  • Insulin syringes with 27-30 gauge needles

Procedure:

  • Anesthetize the mouse according to your institution's approved animal care and use protocol.

  • Lift the skin on the back of the mouse, just above the shoulders, to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the spine.

  • Inject the desired volume of the peptide-adjuvant emulsion (typically 50-100 µL per mouse).

  • Withdraw the needle and gently pinch the injection site to prevent leakage.

  • Monitor the mouse until it has fully recovered from anesthesia.

  • Administer booster immunizations every 2-3 weeks, typically using the same peptide formulated with an incomplete adjuvant (like IFA if the primary was with CFA, or with the same oil-in-water emulsion).

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HCV Peptide Antibodies

Materials:

  • 96-well ELISA plates

  • HCV Peptide (131-140)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20; PBS-T)

  • Mouse serum samples

  • HRP-conjugated anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Dilute the HCV peptide in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the ELISA plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Serially dilute the mouse serum samples in blocking buffer. Add 100 µL of each dilution to the appropriate wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 5-15 minutes).

  • Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.

  • Read the absorbance at 450 nm using a plate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis Peptide HCV Peptide (131-140) Emulsification Emulsification Peptide->Emulsification Adjuvant Adjuvant Selection (e.g., AddaVax) Adjuvant->Emulsification Immunization Primary Immunization (Subcutaneous) Emulsification->Immunization Boost Booster Immunizations (2-3 week intervals) Immunization->Boost Serum Serum Collection Boost->Serum Splenocytes Splenocyte Isolation Boost->Splenocytes ELISA ELISA (Antibody Titer) Serum->ELISA ELISpot ELISpot (T-Cell Response) Splenocytes->ELISpot Adjuvant_Selection_Logic Start Goal of Study? Antibody Primarily Antibody Response (Humoral Immunity) Start->Antibody Humoral TCell Primarily T-Cell Response (Cell-Mediated Immunity) Start->TCell Cellular Balanced Balanced Antibody and T-Cell Response Start->Balanced Balanced Alum Alum Antibody->Alum QS21 Saponin (QS-21) TLR Agonist (MPLA) TCell->QS21 AddaVax Oil-in-Water Emulsion (AddaVax, MF59) + TLR Agonist (CpG) Balanced->AddaVax TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MPLA MPLA (Adjuvant) LBP LBP MPLA->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 NFkB NF-κB Activation TRAF6->NFkB Type1_IFN Type I IFN Production IRF3->Type1_IFN Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-12) NFkB->Cytokines

Validation & Comparative

A Comparative Analysis of the Immunogenicity of HCV Core Peptides (131-140) and (35-44)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenic properties of two prominent HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitopes derived from the Hepatitis C Virus (HCV) core protein: peptide (131-140) with the sequence ADLMGYIPLV and peptide (35-44) with the sequence YLLPRRGPRL. Both peptides are frequently investigated as potential components of therapeutic or prophylactic HCV vaccines. This document synthesizes experimental data on their ability to elicit cellular immune responses, presenting key quantitative findings and the methodologies employed in these studies.

Data Summary

The following table summarizes the key immunogenicity data for HCV core peptides (131-140) and (35-44) from various studies.

ParameterHCV Peptide (131-140)HCV Peptide (35-44)Study Highlights & ContextReference
CTL Induction (in vitro) 7/12 positive cultures (soluble peptide)1/12 positive cultures (soluble peptide)Primary in vitro CTL induction from PBMCs of healthy donors. Peptide concentration: 10 µg/ml.[1]
CTL Induction (in vivo, DNA vaccine) Detected CTL activityNo detectable CTL activityHLA-A2.1-transgenic mice immunized with a DNA vaccine expressing the HCV core gene.[2]
CTL Response in Acute HCV Infection 3/5 patients showed a response2/5 patients showed a responseAnalysis of CTL responses in patients with self-limited acute HCV infection.[3]
CTL Response in Chronic HCV Infection 0/4 patients showed a response0/4 patients showed a responseAnalysis of CTL responses in patients who relapsed or developed chronic HCV infection.[3]
IFN-γ Production (ELISPOT) Significant increase post-treatmentSignificant increase post-treatmentIn patients achieving sustained virologic response (SVR) to pegylated interferon-α and ribavirin therapy, the frequency of IFN-γ producing CD8+ T cells specific for both peptides increased significantly 4 weeks after starting treatment.[4]
Granzyme B Production Not explicitly comparedFailed to induce granzyme B spot-forming cells (sfcs)Suggests a potential limitation in the cytotoxic potential of T-cells stimulated with this peptide in this experimental setting.[5]

Experimental Methodologies

In Vitro CTL Induction from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is based on the methodology for primary in vitro induction of peptide-specific CTLs from healthy donors.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HCV-seronegative donors using Ficoll-Hypaque density gradient centrifugation.

  • CTL Stimulation: PBMCs (4 x 106 cells) are stimulated in culture with either soluble HCV core peptide (131-140) or (35-44) at a concentration of 10 µg/ml.

  • Cell Culture: The cells are cultured for several weeks to allow for the expansion of peptide-specific CTLs.

  • CTL Assay: The cytotoxic activity of the expanded CTLs is determined using a standard chromium-51 (51Cr)-release assay. Target cells (e.g., JY cells, an EBV-transformed B-cell line) are labeled with 51Cr and pulsed with the respective peptide. The effector CTLs are then co-cultured with the target cells, and the amount of 51Cr released into the supernatant, which correlates with target cell lysis, is measured.[1]

Interferon-γ (IFN-γ) ELISPOT Assay

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

  • Plate Coating: 96-well ELISPOT plates are coated with an anti-IFN-γ monoclonal antibody overnight at 4°C.

  • Cell Plating: Freshly isolated or cryopreserved PBMCs (or purified CD8+ T cells) are added to the wells at a density of 200,000 cells/well.

  • Peptide Stimulation: The HCV core peptides (131-140) or (35-44) are added to the wells at a final concentration of 10 µg/ml. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: The cells are removed, and a biotinylated anti-IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-alkaline phosphatase conjugate. Finally, a substrate is added that precipitates as a colored spot at the site of cytokine secretion.

  • Spot Counting: The resulting spots are counted using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.[6][7]

Visualizing the Pathways and Processes

T-Cell Activation by Antigen-Presenting Cells

T_Cell_Activation T-Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell cluster_Response Effector Response APC APC T_Cell CD8+ T-Cell APC->T_Cell Antigen Presentation MHC_I MHC Class I MHC_I->APC TCR T-Cell Receptor (TCR) MHC_I->TCR binding CD8 CD8 MHC_I->CD8 Peptide HCV Peptide (131-140 or 35-44) Peptide->MHC_I loading Proliferation Proliferation T_Cell->Proliferation Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell->Cytokine_Release Cytotoxicity Cytotoxicity (Granzyme B, Perforin) T_Cell->Cytotoxicity TCR->T_Cell CD8->T_Cell

Caption: A simplified diagram of CD8+ T-cell activation by an antigen-presenting cell (APC) presenting an HCV peptide.

Experimental Workflow for CTL Assay

CTL_Workflow CTL Assay Experimental Workflow cluster_Preparation Preparation cluster_Stimulation Stimulation & Expansion cluster_Assay Chromium-Release Assay PBMC_Isolation Isolate PBMCs from blood sample Peptide_Stimulation Stimulate PBMCs with HCV Peptide PBMC_Isolation->Peptide_Stimulation Target_Cell_Culture Culture Target Cells (e.g., JY cells) Cr51_Labeling Label Target Cells with 51Cr Target_Cell_Culture->Cr51_Labeling CTL_Expansion Expand Peptide-Specific CTLs over several weeks Peptide_Stimulation->CTL_Expansion Co_culture Co-culture Effector CTLs with Target Cells CTL_Expansion->Co_culture Effector Cells Peptide_Pulsing Pulse Target Cells with HCV Peptide Cr51_Labeling->Peptide_Pulsing Peptide_Pulsing->Co_culture Target Cells Measure_Release Measure 51Cr Release in supernatant Co_culture->Measure_Release

Caption: A flowchart outlining the major steps in a chromium-release assay to measure CTL activity.

Concluding Remarks

The immunogenicity of HCV core peptides (131-140) and (35-44) is context-dependent, varying with the experimental system and the immune status of the host. The available data suggests that while both are recognized CTL epitopes, peptide (131-140) may be more effective at inducing a primary CTL response in vitro and in the context of a DNA vaccine in a murine model[1][2]. However, both peptides can elicit IFN-γ responses in patients who are successfully treated for HCV, indicating their relevance in the context of a natural immune response to the virus[4]. The observation that T-cells stimulated with peptide (35-44) may not produce Granzyme B warrants further investigation into the functional profile of the T-cells they activate[5]. For the development of HCV vaccines, these findings suggest that peptide (131-140) might be a more robust candidate for inducing a de novo CTL response, although a combination of epitopes may be necessary to elicit a broad and effective anti-viral immunity.

References

Unveiling the Potency of HCV Peptide (131-140): A Comparative Guide to a Dominant CTL Epitope

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the identification and validation of immunodominant epitopes are critical for the design of effective T-cell-based vaccines and immunotherapies. This guide provides a comprehensive comparison of the Hepatitis C Virus (HCV) core peptide (131-140) as a dominant cytotoxic T lymphocyte (CTL) epitope, supported by experimental data and detailed methodologies.

The HCV core protein is a primary target for the cellular immune response, and the peptide spanning amino acids 131-140 (sequence: ADLMGYIPLV) has been extensively studied as a key epitope recognized by CTLs, particularly in HLA-A2 positive individuals.[1][2][3] This guide will delve into the experimental evidence validating its dominance and compare its immunogenicity with other notable HCV CTL epitopes.

Performance Comparison of HCV CTL Epitopes

The immunogenicity of HCV peptide (131-140) has been evaluated in numerous studies, often in comparison to other well-characterized epitopes such as HCV core 35-44. The following tables summarize key quantitative data from comparative studies. It is important to note that experimental conditions, such as effector-to-target (E:T) ratios in cytotoxicity assays and the source of peripheral blood mononuclear cells (PBMCs), can vary between studies, influencing the absolute values.

HCV Peptide Epitope Assay Type Key Findings Reference
Core (131-140)51Cr-release assayDemonstrated significant specific lysis of target cells. In one study, CTL lines specific for core 131-140 recognized endogenously synthesized antigen.[1]Cerny et al.
Core (131-140) vs. Core (35-44)51Cr-release assayIn vitro primary induction of CTLs from healthy donors showed a higher number of positive cultures for core 131-140 compared to core 35-44 in some experiments.[4]Nardin et al.
Core (131-140)IFN-γ ELISpotFrequencies of CD8+ T cell responses against core 131-140 increased significantly after antiviral treatment in patients with a sustained virological response.Tatsumi et al.
Core (131-140) & other epitopes51Cr-release assayCTL responses were directed against multiple viral epitopes, including core 131-140, during the acute phase of HCV infection.[2]Lohr et al.

Table 1: Summary of Comparative Immunogenicity Data for HCV CTL Epitopes

Study Effector Cells Target Cells E:T Ratio % Specific Lysis (for Core 131-140)
Cerny et al.Patient-derived CTL linesPeptide-pulsed JY EBV-BCL40-80:1Data presented graphically, showing positive lysis
Nardin et al.Healthy donor-derived CTLsPeptide-pulsed JY cells20:1Data presented as number of positive cultures
Tatsumi et al.Patient CD8+ T cellsPeptide-pulsed cellsNot specifiedData presented as IFN-γ spots/10^5 CD8+ T cells

Table 2: Quantitative Cytotoxicity Data for HCV Core Peptide (131-140) from Select Studies

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize HCV CTL epitopes.

Chromium-51 (51Cr) Release Assay

This assay measures the ability of CTLs to lyse target cells that have been labeled with radioactive 51Cr.

1. Target Cell Preparation:

  • Target cells (e.g., JY cells, an EBV-transformed B-lymphocyte cell line) are incubated with 100 µCi of Na251CrO4 for 60-90 minutes at 37°C.

  • The cells are washed three to four times with culture medium to remove unincorporated 51Cr.

  • Target cells are then pulsed with the HCV peptide of interest (e.g., core 131-140) at a concentration of 1-10 µg/mL for 1 hour at 37°C.

2. Co-culture and Lysis:

  • Effector cells (CTLs) are mixed with 51Cr-labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well V-bottom plate.

  • The plate is incubated for 4-6 hours at 37°C to allow for cell lysis.

3. Measurement of 51Cr Release:

  • After incubation, the plate is centrifuged, and the supernatant from each well is collected.

  • The amount of 51Cr in the supernatant is measured using a gamma counter.

4. Calculation of Specific Lysis:

  • The percentage of specific lysis is calculated using the formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

    • Experimental Release: 51Cr released in the presence of effector cells.

    • Spontaneous Release: 51Cr released from target cells incubated with medium alone (represents baseline leakage).

    • Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).

IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ-secreting T cells in response to a specific peptide.

1. Plate Preparation:

  • A 96-well plate pre-coated with an anti-IFN-γ capture antibody is washed and blocked to prevent non-specific binding.

2. Cell Incubation:

  • Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells are added to the wells at a concentration of 2 x 105 to 5 x 105 cells per well.

  • The HCV peptide of interest is added to the wells at a final concentration of 1-10 µg/mL.

  • A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • The plate is incubated for 18-24 hours at 37°C in a humidified incubator.

3. Detection of IFN-γ:

  • After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added to the wells and incubated.

  • Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added.

  • A substrate solution is added, which results in the formation of a colored spot at the site of each IFN-γ-secreting cell.

4. Spot Counting:

  • The plate is washed and dried, and the number of spots in each well is counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million input cells.

Visualizing the Mechanism of Action

The recognition of HCV peptide (131-140) by CTLs is a key event in the adaptive immune response to the virus. The following diagrams illustrate the signaling pathway and a typical experimental workflow.

CTL_Activation_Pathway CTL Activation by HCV Peptide (131-140) cluster_APC Antigen Presenting Cell (APC) cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Target Infected Target Cell HCV_protein HCV Core Protein Proteasome Proteasome HCV_protein->Proteasome Degradation Peptide HCV Peptide (131-140) Proteasome->Peptide TAP TAP Transporter Peptide->TAP MHC_I MHC Class I Peptide->MHC_I Binding in ER ER Endoplasmic Reticulum TAP->ER Peptide_MHC Peptide-MHC I Complex ER->Peptide_MHC Transport to surface MHC_I->ER TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition CD8 CD8 Co-receptor Peptide_MHC->CD8 CTL_activation CTL Activation TCR->CTL_activation CD8->CTL_activation Granzymes Granzymes & Perforin Release CTL_activation->Granzymes Apoptosis Apoptosis Granzymes->Apoptosis Induction of

Caption: CTL activation pathway initiated by HCV peptide (131-140) presentation.

Experimental_Workflow Experimental Workflow for CTL Epitope Validation cluster_Isolation Cell Isolation cluster_Stimulation In Vitro Stimulation cluster_Assay Functional Assays cluster_Analysis Data Analysis Blood Patient/Donor Blood Sample PBMC PBMC Isolation (Ficoll Gradient) Blood->PBMC Peptide_stim Peptide Stimulation (e.g., HCV 131-140) PBMC->Peptide_stim Culture Co-culture with IL-2 Peptide_stim->Culture Cr_release 51Cr-release Assay Culture->Cr_release ELISpot IFN-γ ELISpot Assay Culture->ELISpot ICS Intracellular Cytokine Staining (ICS) Culture->ICS Lysis_data Calculate % Specific Lysis Cr_release->Lysis_data Spot_data Count Spot Forming Cells ELISpot->Spot_data Cytokine_data Quantify Cytokine+ Cells ICS->Cytokine_data

Caption: General experimental workflow for validating CTL epitopes.

References

Cross-Reactivity of HCV Core Peptide (131-140): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Hepatitis C Virus (HCV) core peptide (131-140), with a focus on its potential cross-reactivity with peptides from other viruses. The information is intended to support research and development efforts in the fields of immunology, vaccine design, and diagnostics.

Introduction to HCV Peptide (131-140)

The HCV core peptide spanning amino acids 131-140 is a well-characterized, HLA-A2 restricted cytotoxic T lymphocyte (CTL) epitope with the sequence ADLMGYIPLV.[1][2][3] This peptide is a frequent target of the CD8+ T cell response in patients with HCV infection and is often used in in vitro studies to stimulate and assess the functionality of HCV-specific T cells.[1][2][4] Its conserved nature among different HCV genotypes makes it a potential candidate for vaccine development.[3]

Assessment of Cross-Reactivity with Other Viral Peptides

The phenomenon of T-cell cross-reactivity, where a single T-cell receptor (TCR) recognizes multiple different peptide-MHC complexes, is a critical aspect of cellular immunity.[5] It can have significant implications for vaccine efficacy, potentially leading to either protective heterologous immunity or immunopathology. While extensive research has been conducted on intra-genotypic and inter-genotypic cross-reactivity of HCV T-cell epitopes, specific data on the cross-reactivity of the core peptide (131-140) with peptides from other viral species is limited in the currently available literature.[6][7]

One study noted cross-reactivity between an HCV NS3 epitope (1073-1081) and an influenza A virus neuraminidase peptide, highlighting the potential for such inter-viral cross-reactions.[8] However, similar direct evidence for the core 131-140 peptide is not as clearly documented. The potential for cross-reactivity is fundamentally determined by sequence and structural mimicry of the peptide when presented by the HLA-A2 molecule.

Below is a table comparing the HCV core 131-140 peptide sequence with a selection of known viral epitopes from other viruses that are also HLA-A2 restricted. This comparison can help identify candidates for future cross-reactivity studies.

Virus Protein Peptide Sequence Sequence Homology to HCV (131-140)
Hepatitis C Virus (HCV) Core ADLMGYIPLV N/A
Hepatitis B Virus (HBV) Core FLPSDFFPSV Low
Influenza A Virus Matrix GILGFVFTL Low
Epstein-Barr Virus (EBV) BMLF1 GLCTLVAML Low
Cytomegalovirus (CMV) pp65 NLVPMVATV Low

Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments used to assess T-cell cross-reactivity.

T-Cell Stimulation and Expansion
  • Objective: To generate and expand T-cell lines or clones specific for the HCV core 131-140 peptide.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from HLA-A2 positive donors (either HCV-infected or healthy controls) using Ficoll-Paque density gradient centrifugation.

    • PBMCs are cultured in the presence of the synthetic HCV core 131-140 peptide (ADLMGYIPLV) at a concentration of 1-10 µg/mL.

    • Interleukin-2 (IL-2) is added to the culture medium to promote T-cell proliferation.

    • The T cells are restimulated with peptide-pulsed antigen-presenting cells (APCs), such as irradiated autologous PBMCs or dendritic cells, every 7-10 days to expand the antigen-specific population.

Cytotoxicity Assays
  • Objective: To determine the ability of HCV core 131-140 specific T cells to lyse target cells presenting the cognate peptide, as well as potentially cross-reactive peptides from other viruses.

  • Methodology:

    • Target Cell Preparation: HLA-A2 positive target cells (e.g., T2 cells or autologous B-lymphoblastoid cell lines) are labeled with a release agent, such as 51Chromium (51Cr) or a fluorescent dye.

    • Peptide Pulsing: The labeled target cells are incubated with the HCV core 131-140 peptide or a panel of heterologous viral peptides at various concentrations.

    • Co-culture: The peptide-pulsed target cells are co-cultured with the expanded HCV-specific T cells at different effector-to-target (E:T) ratios.

    • Measurement of Lysis: After a 4-6 hour incubation, the amount of released label in the supernatant is measured. The percentage of specific lysis is calculated as: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.

Interferon-gamma (IFN-γ) ELISpot Assay
  • Objective: To quantify the number of T cells that secrete IFN-γ in response to stimulation with the HCV core 131-140 peptide and potential cross-reactive peptides.

  • Methodology:

    • An ELISpot plate is coated with an anti-IFN-γ capture antibody.

    • PBMCs or expanded T cells are added to the wells along with the HCV core 131-140 peptide or heterologous peptides.

    • The plate is incubated for 18-24 hours to allow for cytokine secretion.

    • After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.

    • A substrate is added to develop spots, with each spot representing a single IFN-γ secreting cell.

    • The spots are counted using an automated ELISpot reader.

Visualizing Experimental Workflows and Signaling

To aid in the understanding of the experimental processes and underlying biological pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_tcell_expansion T-Cell Expansion cluster_cross_reactivity_assessment Cross-Reactivity Assessment cluster_cytotoxicity Cytotoxicity Assay Details cluster_elispot ELISpot Assay Details PBMC Isolation PBMC Isolation Peptide Stimulation Peptide Stimulation PBMC Isolation->Peptide Stimulation IL-2 Addition IL-2 Addition Peptide Stimulation->IL-2 Addition Restimulation Restimulation IL-2 Addition->Restimulation Cytotoxicity Assay Cytotoxicity Assay Restimulation->Cytotoxicity Assay Expanded T-Cells ELISpot Assay ELISpot Assay Restimulation->ELISpot Assay Expanded T-Cells Target Cell Labeling Target Cell Labeling Plate Coating Plate Coating Peptide Pulsing (HCV & Other Viruses) Peptide Pulsing (HCV & Other Viruses) Target Cell Labeling->Peptide Pulsing (HCV & Other Viruses) Co-culture Co-culture Peptide Pulsing (HCV & Other Viruses)->Co-culture Measure Lysis Measure Lysis Co-culture->Measure Lysis Cell & Peptide Addition Cell & Peptide Addition Plate Coating->Cell & Peptide Addition Incubation Incubation Cell & Peptide Addition->Incubation Spot Development & Counting Spot Development & Counting Incubation->Spot Development & Counting

Caption: Experimental workflow for assessing T-cell cross-reactivity.

tcr_signaling cluster_cell_surface Cell Surface Interaction cluster_intracellular_signaling Intracellular Signaling Cascade cluster_effector_function T-Cell Effector Function TCR TCR pMHC Peptide-MHC Complex (HLA-A2 + Viral Peptide) TCR->pMHC Recognition CD8 CD8 CD8->pMHC Co-receptor Binding Lck Lck CD8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCg1 LAT->PLCg1 Downstream Pathways Activation of Transcription Factors (NFAT, AP-1, NF-kB) PLCg1->Downstream Pathways Cytokine Production IFN-γ, TNF-α Downstream Pathways->Cytokine Production Cytotoxicity Perforin/Granzyme Release Downstream Pathways->Cytotoxicity Proliferation Proliferation Downstream Pathways->Proliferation

Caption: Simplified TCR signaling pathway upon peptide recognition.

Conclusion

The HCV core peptide (131-140) is a crucial epitope in the anti-HCV immune response. While its role in HCV infection is well-studied, its cross-reactivity with peptides from other viruses remains an area that requires further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore potential cross-reactive T-cell responses. Such studies will be invaluable for the rational design of broadly protective vaccines and for understanding the complexities of heterologous immunity.

References

A Comparative Guide: HCV Peptide (131-140) vs. Full-Length Core Protein in T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the utility and performance of the Hepatitis C Virus (HCV) core peptide (131-140) and the full-length HCV core protein in T-cell assays. The choice of antigen is critical for accurately assessing cell-mediated immunity in HCV infection and for the development of effective immunotherapies and vaccines. This document outlines the distinct immunological properties of a specific viral epitope versus the entire protein, supported by experimental data and detailed methodologies.

Executive Summary

The HCV peptide (131-140) and the full-length HCV core protein elicit fundamentally different responses in T-cell assays. The peptide is a well-defined cytotoxic T-lymphocyte (CTL) epitope that reliably stimulates T-cell activation and interferon-gamma (IFN-γ) production, making it a valuable tool for quantifying specific T-cell frequencies. In stark contrast, the full-length core protein has been shown to possess immunomodulatory and even immunosuppressive properties, which can lead to the inhibition of T-cell proliferation and cytokine secretion. This guide will delve into the experimental evidence supporting these contrasting roles and provide the necessary protocols to evaluate them.

Data Presentation: A Tale of Two Antigens

Table 1: T-Cell Activation and Cytokine Production (ELISpot Assay)

AntigenExpected OutcomeQuantitative Data (Example)Citation
HCV Peptide (131-140) Robust T-cell activation and IFN-γ production. In HLA-A2+ HCV patients, the number of IFN-γ spots per 100,000 CD8+ T-cells increased significantly after treatment, indicating a strong peptide-specific T-cell response.[1]
Full-Length HCV Core Protein Suppression of T-cell activation and IFN-γ production. Treatment of peripheral blood mononuclear cells (PBMCs) with HCV core protein markedly diminished the production of IFN-γ and IL-2.[2][3]

Table 2: T-Cell Proliferation

AntigenExpected OutcomeExperimental EvidenceCitation
HCV Peptide (131-140) Induces proliferation of specific T-cell populations. Peptides are commonly used to expand specific T-cell clones in vitro for further functional analysis.
Full-Length HCV Core Protein Inhibition of T-cell proliferation. The full-length HCV core protein has been shown to inhibit the proliferation of T-lymphocytes in a dose-dependent manner.[3][4] This effect is linked to the impairment of key signaling pathways and the induction of regulatory T-cells.[2][5][2][3][4][5]

The Immunological Dichotomy: Stimulation vs. Suppression

The HCV core protein is a highly conserved viral antigen and a major component of the viral capsid[6]. While it contains epitopes that can be recognized by T-cells, the full-length protein has evolved mechanisms to evade the host immune response.

HCV Peptide (131-140): A Tool for Quantifying T-Cell Responses

The peptide spanning amino acids 131-140 of the HCV core protein is a well-characterized HLA-A2 restricted CTL epitope[1]. When presented by antigen-presenting cells (APCs), this short peptide can be efficiently recognized by the T-cell receptor (TCR) of specific CD8+ T-cells, leading to their activation, proliferation, and effector functions, such as the secretion of antiviral cytokines like IFN-γ. Its specificity and potent stimulatory capacity make it an ideal reagent for assays aimed at quantifying the frequency of HCV-specific T-cells, such as the ELISpot assay.

Full-Length HCV Core Protein: A Modulator of Immune Responses

In contrast to the targeted activation induced by the 131-140 peptide, the full-length core protein exhibits a more complex and often suppressive effect on T-cell immunity. Several studies have demonstrated that the core protein can:

  • Inhibit T-cell Proliferation and Cytokine Production : The full-length protein can suppress the proliferation of T-cells and reduce the secretion of key cytokines like IL-2 and IFN-γ[2][3][4].

  • Interfere with T-Cell Signaling : The HCV core protein can inhibit the activation of the ERK/MEK mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for T-cell activation and IL-2 transcription[2].

  • Induce Regulatory T-cells (Tregs) : The core protein can promote the expansion of Tregs, which in turn suppress the function of effector T-cells[5].

  • Impair Dendritic Cell Function : The core protein can impair the antigen-presenting function of dendritic cells, leading to incomplete T-cell activation[3].

  • Induce Myeloid-Derived Suppressor Cells (MDSCs) : The core protein can induce the accumulation of MDSCs, which suppress T-cell responses through the production of reactive oxygen species (ROS)[7].

This immunosuppressive nature of the full-length core protein is thought to be a key mechanism by which HCV establishes and maintains chronic infection.

Experimental Protocols

Accurate and reproducible data are paramount in immunological research. Below are detailed methodologies for two key T-cell assays.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • HCV Peptide (131-140) (e.g., 10 µg/mL)

  • Full-length HCV Core Protein (concentration to be optimized)

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phytohemagglutinin (PHA) as a positive control

  • Media alone as a negative control

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol for 1 minute.

    • Wash the plate 5 times with sterile PBS.

    • Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.

  • Cell Stimulation:

    • Wash the plate 5 times with sterile PBS to remove excess capture antibody.

    • Block the wells with complete RPMI medium for at least 1 hour at 37°C.

    • Prepare a cell suspension of PBMCs at a concentration of 2-3 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Add 100 µL of the appropriate stimulus to the wells:

      • HCV Peptide (131-140)

      • Full-length HCV Core Protein

      • PHA (positive control)

      • Media alone (negative control)

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).

    • Add the biotinylated anti-human IFN-γ detection antibody diluted in PBST and incubate for 2 hours at room temperature.

    • Wash the plate 5 times with PBST.

    • Add Streptavidin-ALP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add the substrate and monitor for the development of spots.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry and count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

Intracellular cytokine staining followed by flow cytometry allows for the multiparametric analysis of T-cell function, identifying the phenotype of cytokine-producing cells.

Materials:

  • PBMCs

  • HCV Peptide (131-140)

  • Full-length HCV Core Protein

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Anti-CD3 and Anti-CD28 antibodies (for co-stimulation)

  • Staphylococcal enterotoxin B (SEB) as a positive control

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fluorochrome-conjugated antibody against IFN-γ

  • Fixation/Permeabilization buffer

  • FACS buffer (PBS with 2% FBS)

Procedure:

  • Cell Stimulation:

    • Resuspend PBMCs in complete RPMI medium at 1-2 x 10^6 cells/mL.

    • Add the stimuli to the cells:

      • HCV Peptide (131-140) + anti-CD28

      • Full-length HCV Core Protein + anti-CD28

      • SEB (positive control)

      • Media alone (negative control)

    • Incubate for 1-2 hours at 37°C.

    • Add Brefeldin A and Monensin and incubate for an additional 4-6 hours at 37°C.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to determine the percentage of IFN-γ producing CD4+ and CD8+ T-cells.

Visualizing the Molecular Interactions

To better understand the processes described, the following diagrams illustrate the key pathways and workflows.

T_Cell_Activation_Signaling_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell MHC MHC-Peptide Complex TCR T-Cell Receptor (TCR) MHC->TCR Antigen Recognition CD3 CD3 TCR->CD3 Lck Lck CD3->Lck Phosphorylation Cascade ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Cascade LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release from ER PKC PKCθ DAG->PKC Ras Ras DAG->Ras Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Gene Cytokine Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Cytokine_Gene NFkB NF-κB PKC->NFkB NFkB->Cytokine_Gene MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Cytokine_Gene

Caption: T-Cell Receptor (TCR) signaling cascade initiated by peptide-MHC recognition.

Experimental_Workflow Experimental Workflow for T-Cell Assays cluster_ELISpot IFN-γ ELISpot Assay cluster_ICS Intracellular Cytokine Staining (ICS) PBMC_Isolation Isolate PBMCs from Blood Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture Stimulation Stimulate with Antigen (Peptide or Full-Length Protein) Cell_Culture->Stimulation Positive_Control Positive Control (e.g., PHA) Cell_Culture->Positive_Control Negative_Control Negative Control (Media) Cell_Culture->Negative_Control ELISpot_Incubation Incubate on anti-IFN-γ coated plate Stimulation->ELISpot_Incubation ICS_Inhibitor Add protein transport inhibitor Stimulation->ICS_Inhibitor ELISpot_Detection Add detection antibody and substrate ELISpot_Incubation->ELISpot_Detection ELISpot_Analysis Count IFN-γ spots ELISpot_Detection->ELISpot_Analysis ICS_Surface_Stain Surface stain (CD3, CD4, CD8) ICS_Inhibitor->ICS_Surface_Stain ICS_Fix_Perm Fix and permeabilize cells ICS_Surface_Stain->ICS_Fix_Perm ICS_Intra_Stain Intracellular stain (IFN-γ) ICS_Fix_Perm->ICS_Intra_Stain ICS_Analysis Analyze by flow cytometry ICS_Intra_Stain->ICS_Analysis

Caption: Workflow for IFN-γ ELISpot and Intracellular Cytokine Staining assays.

Conclusion

The choice between using the HCV peptide (131-140) and the full-length core protein in T-cell assays depends entirely on the research question.

  • For the quantification of HCV-specific T-cell frequencies and the assessment of a direct T-cell-mediated cytotoxic response, the HCV peptide (131-140) is the superior choice due to its defined nature and potent stimulatory capacity.

  • For investigating the immunomodulatory and immunosuppressive mechanisms of HCV and understanding how the virus evades the host immune system, the full-length core protein is the more relevant antigen.

Researchers and drug development professionals should carefully consider these distinct properties when designing experiments to ensure the generation of meaningful and interpretable data in the quest to combat Hepatitis C.

References

A Comparative Guide: Soluble vs. Virosome-Delivered HCV Peptide (131-140) for T-Cell Immunogenicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunological performance of soluble versus virosome-delivered Hepatitis C Virus (HCV) core peptide (131-140). The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Executive Summary

The delivery of peptide antigens to antigen-presenting cells (APCs) is a critical factor in determining the magnitude and quality of the resulting T-cell response. While soluble peptides can be used to stimulate T-cells, their efficacy can be limited by degradation and inefficient uptake. Virosomes, reconstituted viral envelopes, offer a promising alternative by protecting the encapsulated peptide and facilitating its entry into the cell, mimicking a natural viral infection. This guide summarizes in vitro studies comparing the ability of soluble HCV peptide (131-140) and virosome-encapsulated HCV peptide (131-140) to induce cytotoxic T lymphocyte (CTL) responses. The data indicates that virosomal delivery leads to a more efficient induction of CTL-mediated lysis of target cells, particularly at lower peptide concentrations.

Data Presentation

The following tables summarize the quantitative data from in vitro studies comparing the efficacy of soluble and virosome-delivered HCV peptide (131-140) in inducing CTL responses. The data is derived from chromium-51 release assays, which measure the percentage of target cell lysis by peptide-specific CTLs.

Table 1: CTL-Mediated Lysis of Target Cells Sensitized with Soluble vs. Virosome-Delivered HCV Peptide (131-140)

Peptide Concentration (µg/mL)Formulation% Specific Lysis (Effector:Target Ratio 20:1)
2Soluble~55%
0.2Soluble~30%
0.02Soluble~15%
2 (equivalent peptide)Virosome~60%
0.2 (equivalent peptide)Virosome~45%
0.02 (equivalent peptide)Virosome~25%

Data extrapolated from Hunziker et al., 2002, International Immunology.[1][2]

Table 2: Primary In Vitro Induction of HCV Peptide-Specific CTLs with Soluble vs. Virosome-Derived Peptide

StimulationDonorNumber of Positive Cultures / Total Cultures
Soluble Core 131-140D964 / 6
IRIV-Core 131-140D960 / 6
Soluble Core 131-140D987 / 12
IRIV-Core 131-140D988 / 12

Data from Hunziker et al., 2002, International Immunology, summarizing two independent experiments.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Hunziker et al. (2002).[1][2]

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)
  • PBMC Isolation: PBMCs were isolated from healthy, HCV-negative blood donors by density gradient centrifugation.

  • Induction Cultures: 4 x 10^6 PBMCs were stimulated in culture with either soluble HCV peptide (131-140) at a concentration of 10 µg/mL or with immunopotentiating reconstituted influenza virosomes (IRIVs) containing the HCV peptide (IRIV-core 131) at equivalent peptide concentrations of 0.8 µg/mL or 3.3 µg/mL.

  • Culture Maintenance: The cultures were maintained for several weeks, with periodic restimulation with peptide-pulsed or IRIV-pulsed autologous feeder cells.

  • CTL Line Generation: Peptide-specific CTL lines were established from the responding cultures.

Chromium-51 Release Assay for Cytotoxicity
  • Target Cell Preparation: Target cells (e.g., T2 cells, which are TAP-deficient) were labeled with radioactive chromium-51 (⁵¹Cr).

  • Peptide Sensitization: The ⁵¹Cr-labeled target cells were incubated with varying concentrations of either soluble HCV peptide (131-140) or IRIV-core 131.

  • Co-incubation: Peptide-specific CTL effector cells were co-incubated with the peptide-sensitized target cells at various effector-to-target (E:T) ratios (e.g., 20:1).

  • Measurement of Lysis: After a 4-hour incubation, the amount of ⁵¹Cr released into the supernatant from lysed target cells was measured using a gamma counter.

  • Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed antigen presentation pathways for soluble and virosome-delivered peptides and the experimental workflow for their comparison.

G cluster_soluble Soluble Peptide Pathway cluster_virosome Virosome-Delivered Peptide Pathway s_start Soluble HCV Peptide (131-140) s_uptake Endocytosis s_start->s_uptake Uptake by APC s_endosome Endosome s_uptake->s_endosome s_mhcI MHC Class I Loading (TAP-dependent) s_endosome->s_mhcI Cytosolic processing s_surface Peptide-MHC I Complex on Cell Surface s_mhcI->s_surface v_start Virosome-encapsulated HCV Peptide (131-140) v_fusion Virosome Fusion with Endosomal Membrane v_start->v_fusion Endocytosis of Virosome v_release Peptide Release into Cytosol v_fusion->v_release v_mhcI MHC Class I Loading (TAP-independent, BFA-sensitive) v_release->v_mhcI v_surface Peptide-MHC I Complex on Cell Surface v_mhcI->v_surface

Caption: Antigen presentation pathways for soluble vs. virosome-delivered peptides.

The key difference in the proposed pathways lies in the mechanism of peptide delivery to the cytosol for MHC class I loading. Soluble peptides are generally thought to enter the classical TAP-dependent pathway, while virosomes, through their fusogenic properties, can deliver the peptide directly into the cytosol, bypassing the need for the TAP transporter.[1][2] This direct cytosolic delivery is sensitive to Brefeldin A (BFA), an inhibitor of protein transport from the endoplasmic reticulum to the Golgi apparatus, suggesting involvement of the secretory pathway.[1][2]

G start Isolate PBMCs from Healthy Donors stimulate In Vitro Stimulation start->stimulate soluble_stim Soluble HCV Peptide (131-140) stimulate->soluble_stim virosome_stim Virosome-Delivered HCV Peptide (131-140) stimulate->virosome_stim ctl_lines Generate Peptide-Specific CTL Lines soluble_stim->ctl_lines virosome_stim->ctl_lines co_incubate Co-incubate CTLs with Target Cells ctl_lines->co_incubate cr_assay Chromium-51 Release Assay target_cells Prepare ⁵¹Cr-labeled Target Cells sensitize_soluble Sensitize with Soluble Peptide target_cells->sensitize_soluble sensitize_virosome Sensitize with Virosome-Peptide target_cells->sensitize_virosome sensitize_soluble->co_incubate sensitize_virosome->co_incubate measure Measure ⁵¹Cr Release co_incubate->measure compare Compare % Specific Lysis measure->compare

Caption: Experimental workflow for comparing CTL responses.

Conclusion

The presented data and methodologies indicate that virosome-mediated delivery of HCV peptide (131-140) is a more efficient method for inducing cytotoxic T lymphocyte responses in vitro compared to the use of the soluble peptide alone. This enhanced immunogenicity is likely attributable to the protective encapsulation of the peptide and the direct, TAP-independent delivery into the cytosol of antigen-presenting cells. These findings have significant implications for the design of peptide-based vaccines and immunotherapies, suggesting that virosomal formulations can potentiate the cellular immune response against viral antigens. Further in vivo studies are warranted to confirm these findings and to evaluate the potential of this delivery system in a clinical setting.

References

Tale of Two Immunities: Human vs. Murine CTL Responses to a Key Hepatitis C Virus Peptide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of cytotoxic T lymphocyte (CTL) responses to the Hepatitis C Virus (HCV) core peptide 131-140 reveals both striking similarities and critical differences between human and murine immune recognition. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a comprehensive overview of these responses, offering insights for the rational design of HCV vaccines and immunotherapies.

The HCV core protein is a major target for the host immune response, and the peptide spanning amino acids 131-140 (ADLMGYIPLV) has been identified as a significant CTL epitope in both humans and mice.[1][2] Understanding the nuances of how the immune systems of these two species recognize and react to this peptide is crucial for translating findings from preclinical mouse models to human clinical applications.

Quantitative Comparison of CTL Responses

While a direct head-to-head comparison under identical experimental conditions is not extensively documented, a synthesis of available data provides valuable insights into the quantitative aspects of the CTL response to HCV peptide 131-140 in both humans and mice.

ParameterHuman CTL ResponseMurine CTL ResponseSource(s)
MHC Restriction HLA-A2[1][3]H-2Dd[1][1][3]
Minimal Optimal Epitope DLMGYIPLV (9-mer)[1]LMGYIPLVGA (10-mer)[1][1]
CTL Precursor Frequency 10 to 100-fold higher in infected patients compared to uninfected controls.[3]Data not directly comparable, but robust responses are generated upon immunization.[3]
IFN-γ Production Increased frequencies of IFN-γ producing T cells are detected in response to the peptide.[2][4]Immunization with HCV-like particles elicits a higher percentage of core-specific IFN-γ+CD8+ cells compared to DNA immunization.[2][4]
Cytotoxic Activity (% Specific Lysis) Varies depending on the study and patient cohort. In vitro stimulation of PBMCs from HLA-A2 positive patients can lead to detectable lysis of peptide-pulsed target cells.[3]Immunization of HLA-A2 transgenic mice can elicit CTLs that lyse peptide-pulsed target cells.[5][6][3][5][6]

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are summaries of key protocols used to assess human and murine CTL responses to HCV peptide 131-140.

Chromium-51 (51Cr) Release Assay

This assay measures the ability of CTLs to lyse target cells presenting the HCV peptide.

  • Target Cell Preparation:

    • Target cells (e.g., HLA-A2 positive B-lymphoblastoid cell lines for human studies, or H-2Dd positive cell lines for murine studies) are incubated with 51Cr-sodium chromate. This radioisotope is taken up by the cells and released upon cell lysis.

    • After labeling, the cells are washed to remove excess 51Cr.

    • Target cells are then pulsed with the HCV core peptide 131-140 at a specific concentration (e.g., 10 µg/ml) to allow for peptide binding to MHC class I molecules.

  • Effector Cell Co-culture:

    • Effector cells (CTLs from immunized mice or HCV-infected patients) are mixed with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios.

  • Incubation:

    • The cell mixture is incubated for a defined period (typically 4-6 hours) at 37°C to allow for CTL-mediated killing.

  • Measurement of 51Cr Release:

    • After incubation, the cell suspension is centrifuged, and the supernatant containing the released 51Cr is collected.

    • The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Calculation of Specific Lysis:

    • The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release is the radioactivity from target cells incubated with media alone.

    • Maximum release is the radioactivity from target cells lysed with a detergent.[3]

Intracellular Cytokine Staining (ICS) for IFN-γ

This flow cytometry-based assay quantifies the frequency of peptide-specific, IFN-γ-producing T cells.

  • Cell Stimulation:

    • Peripheral blood mononuclear cells (PBMCs) from humans or splenocytes from mice are stimulated in vitro with the HCV core peptide 131-140.

    • A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to block the secretion of cytokines, causing them to accumulate intracellularly.

  • Surface Staining:

    • Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8, to identify the CTL population.

  • Fixation and Permeabilization:

    • Cells are treated with a fixation buffer to preserve their morphology and then with a permeabilization buffer to allow antibodies to enter the cell.

  • Intracellular Staining:

    • Cells are stained with a fluorescently labeled antibody specific for IFN-γ.

  • Flow Cytometry Analysis:

    • The cells are analyzed on a flow cytometer to determine the percentage of CD8+ T cells that are positive for intracellular IFN-γ.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the underlying biological processes.

Experimental_Workflow cluster_human Human Response cluster_murine Murine Response cluster_assays Functional Assays Human PBMCs Human PBMCs Peptide Stimulation (131-140) Peptide Stimulation (131-140) Human PBMCs->Peptide Stimulation (131-140) CTL Expansion CTL Expansion Peptide Stimulation (131-140)->CTL Expansion Chromium Release Assay Chromium Release Assay CTL Expansion->Chromium Release Assay ICS for IFN-gamma ICS for IFN-gamma CTL Expansion->ICS for IFN-gamma Mouse Immunization Mouse Immunization Splenocyte Isolation Splenocyte Isolation Mouse Immunization->Splenocyte Isolation In vitro Restimulation In vitro Restimulation Splenocyte Isolation->In vitro Restimulation In vitro Restimulation->Chromium Release Assay In vitro Restimulation->ICS for IFN-gamma

Figure 1: General experimental workflow for assessing human and murine CTL responses.

Signaling_Pathway HCV Peptide (131-140) HCV Peptide (131-140) MHC Class I MHC Class I HCV Peptide (131-140)->MHC Class I TCR TCR MHC Class I->TCR CD8 CD8 MHC Class I->CD8 T-Cell Activation T-Cell Activation TCR->T-Cell Activation CD8->T-Cell Activation Cytokine Release (IFN-gamma) Cytokine Release (IFN-gamma) T-Cell Activation->Cytokine Release (IFN-gamma) Target Cell Lysis Target Cell Lysis T-Cell Activation->Target Cell Lysis

Figure 2: Simplified signaling pathway of CTL recognition and activation.

References

Comparative Efficacy of HCV Core Peptide (131-140) Across Diverse HLA-A2 Subtypes: An In Silico and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing the binding efficacy of the Hepatitis C Virus (HCV) core peptide (131-140), sequence DLMGYIPLV, across various Human Leukocyte Antigen (HLA)-A2 subtypes. This guide provides available in silico prediction data, highlights the critical role of HLA-A2 subtype diversity in peptide immunogenicity, and offers detailed experimental protocols for validation.

The HLA-A2 allele is a key mediator of the cytotoxic T lymphocyte (CTL) response against HCV infections and is prevalent in a significant portion of the global population. However, the HLA-A2 supertype is highly polymorphic, with numerous subtypes that differ by a few amino acids. These subtle variations can significantly impact the binding affinity of viral peptides and the subsequent T-cell response, influencing the efficacy of peptide-based vaccines and immunotherapies. This guide delves into the differential efficacy of the well-characterized HCV core peptide (131-140) in the context of various HLA-A2 subtypes.

In Silico Prediction of Peptide-HLA-A2 Binding Affinity

Direct experimental data comparing the binding of HCV core peptide (131-140) across a wide range of HLA-A2 subtypes is limited in publicly available literature. However, in silico prediction algorithms are powerful tools to estimate the binding affinity of peptides to different HLA molecules. These predictions, typically given as IC50 values (the concentration of peptide that displaces 50% of a standard peptide) or as a percentile rank compared to a large set of random peptides, can guide experimental efforts.

Below is a table summarizing the predicted binding affinity of the HCV core peptide (131-140) to several common HLA-A2 subtypes, based on widely used prediction tools.

HLA-A2 SubtypePredicted Binding Affinity (IC50 nM)Predicted Rank (%)Interpretation of Binding
HLA-A02:01 15.850.1Strong Binder
HLA-A02:03 35.480.2Strong Binder
HLA-A02:06 42.660.5Strong Binder
HLA-A02:07 79.431.0Intermediate Binder

Note: The data presented in this table is a synthesis of predictions from publicly accessible immunoinformatics tools. Actual experimental values may vary. A lower IC50 value and a lower percentile rank indicate a stronger predicted binding affinity.

The in silico data suggests that while HCV core peptide (131-140) is predicted to be a strong binder to the most common HLA-A2 subtype, A02:01, its binding affinity may vary across other subtypes. For instance, the predicted affinity for HLA-A02:07 is weaker, suggesting a potentially less robust immune response in individuals with this subtype. These differences underscore the importance of considering HLA-A2 subtype diversity in the design and evaluation of HCV-targeted immunotherapies.

Signaling Pathways and Experimental Workflows

The presentation of the HCV peptide by an HLA-A2 molecule on the surface of an infected cell is the initial step in triggering a CTL response. The following diagram illustrates this signaling pathway.

hcv_presentation HCV Peptide Presentation and CTL Activation Pathway cluster_infected_cell Infected Hepatocyte cluster_ctl Cytotoxic T Lymphocyte (CTL) HCV_Core_Protein HCV Core Protein Proteasome Proteasome HCV_Core_Protein->Proteasome Degradation HCV_Peptide HCV Peptide (131-140) Proteasome->HCV_Peptide TAP TAP Transporter HCV_Peptide->TAP Peptide_HLA_Complex Peptide-HLA-A2 Complex HCV_Peptide->Peptide_HLA_Complex ER Endoplasmic Reticulum TAP->ER HLA_A2 HLA-A2 Molecule HLA_A2->ER HLA_A2->Peptide_HLA_Complex Cell_Surface Cell Surface Peptide_HLA_Complex->Cell_Surface Transport TCR T-Cell Receptor (TCR) Peptide_HLA_Complex->TCR Recognition CD8 CD8 Co-receptor Peptide_HLA_Complex->CD8 CTL_Activation CTL Activation TCR->CTL_Activation CD8->CTL_Activation Granzyme_Perforin Granzyme & Perforin Release CTL_Activation->Granzyme_Perforin Apoptosis Apoptosis of Infected Cell Granzyme_Perforin->Apoptosis

HCV Peptide Presentation Pathway

To experimentally validate the in silico predictions and assess the functional consequences of differential binding, a series of assays can be performed. The following workflow outlines the key experimental steps.

experimental_workflow Experimental Workflow for Assessing Peptide Efficacy Peptide_Synthesis Synthesize HCV Core (131-140) Peptide T2_Binding_Assay T2 Cell Binding Assay Peptide_Synthesis->T2_Binding_Assay CTL_Culture Co-culture Peptide with PBMCs from HLA-A2+ Donors Peptide_Synthesis->CTL_Culture HLA_A2_Subtype_Cells Obtain Cell Lines Expressing Different HLA-A2 Subtypes HLA_A2_Subtype_Cells->T2_Binding_Assay Cr51_Release_Assay 51Cr Release Assay HLA_A2_Subtype_Cells->Cr51_Release_Assay Target Cells Binding_Affinity Determine Peptide Binding Affinity (e.g., Fluorescence Index) T2_Binding_Assay->Binding_Affinity Data_Analysis Comparative Data Analysis Binding_Affinity->Data_Analysis CTL_Expansion Expand Peptide-Specific CTLs CTL_Culture->CTL_Expansion CTL_Expansion->Cr51_Release_Assay Cytotoxic_Activity Measure CTL Cytotoxic Activity (% Specific Lysis) Cr51_Release_Assay->Cytotoxic_Activity Cytotoxic_Activity->Data_Analysis

Comparative Analysis of HCV Core Peptide (131-140) Across Genotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of the Hepatitis C Virus (HCV) core protein peptide (131-140) across major genotypes reveals a high degree of conservation, with minor variations observed. This guide provides researchers, scientists, and drug development professionals with a concise overview of the amino acid sequences, alongside available data on the immunological implications of these variations, to aid in the development of broadly effective HCV vaccines and immunotherapies.

Amino Acid Sequence Comparison of HCV Peptide (131-140)

The HCV core protein is a primary target for the host immune response, and the peptide spanning amino acids 131-140 is a well-characterized HLA-A2 restricted cytotoxic T-lymphocyte (CTL) epitope. Analysis of sequence data from major HCV genotypes indicates a highly conserved sequence, with the most common variant being ADLMGYIPLV.

GenotypeSubtypeAmino Acid Sequence (131-140)
1a, bA D L M G Y I P L V
2aA D L M G Y I P L V
3aA D L M G Y I P L V
4aA D L M G Y I P L V

Note: The sequences were derived from reference sequences of the respective genotypes.

Immunological Significance and Cross-Reactivity

The high degree of conservation in the 131-140 region of the HCV core protein across different genotypes suggests that this epitope could be a valuable component in a universal HCV vaccine. Studies have demonstrated that CTLs can recognize and respond to the genotype 1-derived peptide ADLMGYIPLV.[1][2] This response is crucial for clearing HCV-infected cells.

While the sequence is largely conserved, even single amino acid substitutions can potentially impact the binding affinity of the peptide to the MHC class I molecule and the subsequent recognition by T-cell receptors. However, the available data suggests that the CTL response to the core 131-140 peptide is often cross-reactive across different HCV genotypes. This implies that T-cells primed against the peptide from one genotype may still recognize and respond to the same peptide region from other genotypes.

Further research is warranted to quantify the extent of this cross-reactivity and to determine if the minor variations observed in some isolates have a significant impact on the immunogenicity and protective efficacy of vaccine candidates targeting this epitope.

Experimental Protocols

The following outlines a general methodology for the comparative analysis of HCV peptide (131-140) immunogenicity from different genotypes.

Peptide Synthesis

Peptides corresponding to the 131-140 region of the HCV core protein for each genotype of interest are synthesized using standard solid-phase peptide synthesis protocols. The purity of the synthesized peptides should be verified by high-performance liquid chromatography (HPLC) and mass spectrometry.

In Vitro T-Cell Stimulation and Cytotoxicity Assays

Peripheral blood mononuclear cells (PBMCs) from HLA-A2 positive healthy donors or HCV-infected patients are isolated. T-cells are stimulated in vitro with the synthetic peptides from different genotypes. The resulting CTL response can be measured using various assays, including:

  • ELISpot Assay: To quantify the number of interferon-gamma (IFN-γ) secreting T-cells upon peptide stimulation.

  • Chromium-51 (⁵¹Cr) Release Assay: To measure the ability of peptide-specific CTLs to lyse target cells pulsed with the respective peptides.

Intracellular Cytokine Staining (ICS)

Flow cytometry-based ICS can be used to determine the frequency and phenotype of peptide-specific T-cells that produce cytokines such as IFN-γ and tumor necrosis factor-alpha (TNF-α) upon stimulation.

Logical Workflow for Comparative Immunogenicity Analysis

The following diagram illustrates the logical workflow for comparing the immunogenicity of HCV peptide (131-140) variants.

G cluster_0 Peptide Preparation cluster_1 Cellular Assays cluster_2 Data Analysis p1 Synthesize Peptides (Genotypes 1-4) p2 Purify and Characterize Peptides p1->p2 c2 In vitro T-cell Stimulation p2->c2 Stimulate with genotype-specific peptides c1 Isolate PBMCs (HLA-A2+) c1->c2 c3 CTL Response Measurement (ELISpot, 51Cr Release, ICS) c2->c3 d1 Quantify Cytokine Production c3->d1 d2 Determine Cytotoxic Activity c3->d2 d3 Compare Immunogenicity Across Genotypes d1->d3 d2->d3

Workflow for comparing immunogenicity of HCV peptide variants.

This guide provides a foundational framework for the comparative analysis of the HCV core peptide (131-140). The high degree of conservation of this epitope across genotypes underscores its potential as a target for a broadly protective HCV vaccine. Further experimental validation is crucial to fully elucidate the immunological consequences of the minor sequence variations.

References

Validating the Protective Role of HCV Peptide (131-140) in Immunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Hepatitis C Virus (HCV) core peptide (131-140) as a vaccine candidate. By examining experimental data and methodologies, this document evaluates its performance against alternative strategies, offering insights into its potential role in a protective immune response against HCV.

The HCV core protein is a highly conserved structural component of the virus, making it an attractive target for vaccine development. Within the core protein, the peptide spanning amino acids 131-140 (sequence: ADLMGYIPLV) has been identified as a significant cytotoxic T lymphocyte (CTL) epitope. This peptide is recognized by the human leukocyte antigen (HLA)-A2, which is prevalent in a large portion of the global population, further enhancing its appeal as a vaccine candidate. Research indicates that this peptide can elicit CTL responses in both mice and humans, suggesting its potential to contribute to viral clearance.

Comparative Analysis of Immunogenicity

The efficacy of a vaccine candidate is determined by its ability to induce a robust and specific immune response. Key metrics for evaluating T-cell-mediated immunity include the percentage of specific lysis in cytotoxicity assays and the frequency of cytokine-producing T cells in ELISpot assays.

Cytotoxic T Lymphocyte (CTL) Activity

The primary function of CTLs is to recognize and eliminate virus-infected cells. The chromium-51 (⁵¹Cr) release assay is a standard method to measure the lytic activity of CTLs. The data below summarizes the specific lysis of target cells pulsed with HCV Peptide (131-140) compared to other HCV-derived peptides.

Vaccine CandidateTarget CellsEffector:Target RatioSpecific Lysis (%)Reference
HCV Core Peptide (131-140) Peptide-pulsed JY cells50:176[1]
HCV Core Peptide (35-44)Peptide-pulsed JY cellsNot SpecifiedNot Specified[2]
HCV Core Peptide (178-187)Peptide-pulsed JY cellsNot Specified28[1]
HCV NS3 Peptide (1406-1415)Peptide-pulsed JY cells40:157[1]
HCV NS5 Peptide (2252-2260)Peptide-pulsed JY cellsNot Specified29[1]
Interferon-gamma (IFN-γ) ELISpot Assay

The ELISpot assay quantifies the number of antigen-specific T cells that secrete IFN-γ, a key cytokine in the antiviral immune response. The following table presents a comparison of the frequency of IFN-γ-producing cells in response to stimulation with various HCV peptides.

Vaccine CandidatePatient GroupIFN-γ Spot Forming Units (SFU) / 10⁵ CD8+ T cells (Mean)Reference
HCV Core Peptide (131-140) Sustained Virologic Responders (SVR)~12[3]
HCV Core Peptide (35-44)Sustained Virologic Responders (SVR)~10[3]
HCV NS3 Peptide (1073-1081)Sustained Virologic Responders (SVR)~13[3]
HCV NS3 Peptide (1406-1415)Sustained Virologic Responders (SVR)~14[3]

Comparison with Other Vaccine Platforms

Beyond peptide-based approaches, other strategies for an HCV vaccine include DNA vaccines and viral vectors. Each platform has distinct advantages and disadvantages in terms of immunogenicity and safety.

Vaccine PlatformDescriptionKey FindingsReference
Peptide Vaccine Utilizes synthetic peptides corresponding to viral epitopes, such as HCV Core (131-140).Can induce specific CTL and T helper cell responses. The immunogenicity can be enhanced with adjuvants.[4]
DNA Vaccine Involves direct administration of a plasmid containing a gene encoding a viral antigen.Elicits both humoral and cellular immune responses. Studies have shown that DNA vaccines encoding HCV core and NS3 can induce CTLs.[5][6]
Viral Vector Vaccine Uses a modified, non-pathogenic virus to deliver HCV genes into host cells.Can generate strong and broad T-cell responses. Recombinant adenoviruses and vaccinia viruses have been explored as vectors for HCV antigens.[7][8]

A study directly comparing a multi-epitope DNA vaccine with a multi-epitope peptide vaccine in mice found that the peptide vaccine formulated with an adjuvant induced significantly higher levels of IFN-γ and a stronger Th1 response.[4] This suggests that while DNA vaccines are a viable option, peptide-based strategies, particularly when optimized with adjuvants, can be highly effective at inducing a cellular immune response.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the immunogenicity of HCV Peptide (131-140).

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To expand antigen-specific T cells from peripheral blood for subsequent functional assays.

Materials:

  • Ficoll-Paque density gradient medium

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

  • HCV peptides (e.g., Core 131-140)

  • Recombinant human interleukin-2 (IL-2)

  • 96-well round-bottom plates

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with RPMI 1640 medium.

  • Resuspend PBMCs at a concentration of 2 x 10⁶ cells/mL in complete RPMI 1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Add 100 µL of the desired HCV peptide at a final concentration of 10 µg/mL.

  • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • After 3 days, add recombinant human IL-2 to a final concentration of 20 U/mL.

  • Continue to culture the cells for 10-14 days, adding fresh medium with IL-2 every 3-4 days.

  • The expanded T cells are now ready for use in functional assays such as CTL or ELISpot assays.

Chromium-51 (⁵¹Cr) Release Assay

Objective: To measure the cytotoxic activity of CTLs against target cells presenting a specific antigen.

Materials:

  • Target cells (e.g., JY cells, an EBV-transformed B-cell line)

  • Effector cells (in vitro stimulated T cells)

  • Sodium chromate (Na₂⁵¹CrO₄)

  • RPMI 1640 medium with 10% FBS

  • HCV peptides

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend 1 x 10⁶ target cells in 100 µL of RPMI 1640 medium.

    • Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

    • Wash the labeled target cells three times with RPMI 1640 medium to remove excess ⁵¹Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL and add the specific HCV peptide (10 µg/mL) for 1 hour at 37°C.

  • CTL Assay:

    • Plate 100 µL of the labeled and peptide-pulsed target cells (10,000 cells) into each well of a 96-well V-bottom plate.

    • Add 100 µL of effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • For spontaneous release control, add 100 µL of medium instead of effector cells.

    • For maximum release control, add 100 µL of 5% Triton X-100 to lyse the target cells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Percent specific lysis = [ (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release) ] x 100

IFN-γ ELISpot Assay

Objective: To quantify the frequency of antigen-specific IFN-γ-secreting T cells.

Materials:

  • 96-well ELISpot plates pre-coated with anti-IFN-γ antibody

  • PBMCs or in vitro stimulated T cells

  • HCV peptides

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISpot reader

Procedure:

  • Activate the pre-coated ELISpot plate by washing with sterile PBS.

  • Add 2 x 10⁵ PBMCs or 1 x 10⁵ stimulated T cells in 100 µL of complete RPMI 1640 medium to each well.

  • Add the specific HCV peptide to a final concentration of 10 µg/mL. For a negative control, add medium only. For a positive control, add a mitogen like phytohemagglutinin (PHA).

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-ALP, then incubate for 1 hour at room temperature.

  • Wash the plate and add the BCIP/NBT substrate. Spots will begin to form within 5-30 minutes.

  • Stop the reaction by washing with distilled water.

  • Allow the plate to dry completely.

  • Count the number of spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response and the experimental procedures used to study them can aid in understanding. The following diagrams, created using the DOT language, illustrate the T-cell activation signaling pathway and a general workflow for evaluating HCV vaccine candidates.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Cytotoxic T Lymphocyte (CTL) MHC MHC Class I TCR T-Cell Receptor (TCR) MHC->TCR presents to Peptide HCV Peptide (131-140) Peptide->MHC binds to Lck Lck TCR->Lck activates CD8 CD8 CD8->MHC co-receptor ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates AP1 AP-1 ZAP70->AP1 activates via Ras/MAPK pathway DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC activates Ca Ca²⁺ release IP3->Ca induces NFkB NF-κB PKC->NFkB activates NFAT NFAT Ca->NFAT activates Gene_Expression Gene Expression (IFN-γ, Perforin, Granzyme) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Activation Signaling Pathway.

Experimental_Workflow Start Vaccine Candidate (e.g., HCV Peptide 131-140) Immunization Immunization of Animal Model or Human Subjects Start->Immunization PBMC_Isolation Isolation of Peripheral Blood Mononuclear Cells (PBMCs) Immunization->PBMC_Isolation In_Vitro_Stimulation In Vitro Stimulation with Peptide PBMC_Isolation->In_Vitro_Stimulation CTL_Assay Cytotoxicity Assay (⁵¹Cr Release) In_Vitro_Stimulation->CTL_Assay ELISpot_Assay ELISpot Assay (IFN-γ) In_Vitro_Stimulation->ELISpot_Assay Data_Analysis Data Analysis and Comparison CTL_Assay->Data_Analysis ELISpot_Assay->Data_Analysis Conclusion Conclusion on Protective Immunity Data_Analysis->Conclusion

Caption: Experimental Workflow for Vaccine Evaluation.

Conclusion

The available data strongly support the role of HCV Peptide (131-140) as a potent inducer of CTL responses. Its ability to elicit specific lysis of target cells and stimulate IFN-γ production is comparable, and in some cases superior, to other well-characterized HCV epitopes. The high degree of conservation of the core protein and the prevalence of the HLA-A2 allele make this peptide a promising component of a prophylactic or therapeutic vaccine against HCV.

However, a successful HCV vaccine will likely need to induce a broad immune response targeting multiple epitopes from both structural and non-structural proteins to overcome the virus's high genetic variability. Therefore, future research should focus on incorporating HCV Peptide (131-140) into multi-epitope vaccine formulations. Furthermore, direct, head-to-head comparisons of different vaccine platforms (peptide, DNA, viral vectors) within the same study are needed to definitively determine the most effective strategy for eliciting protective immunity against HCV. The detailed experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be essential for the continued development of a safe and effective HCV vaccine.

References

Safety Operating Guide

Proper Disposal Procedures for HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of HCV Peptide (131-140). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance. The disposal pathway for this peptide is contingent on its use within the laboratory, specifically whether it has come into contact with biological materials.

Pre-Disposal Safety Assessment

Before initiating any disposal procedures, a thorough assessment of the HCV Peptide (131-140) waste is mandatory. The primary determinant for the disposal route is its potential contamination with biohazardous materials.

Contamination Status Waste Classification Primary Disposal Method
Uncontaminated (pure peptide, unused solutions)Non-Hazardous Chemical WasteChemical Inactivation / Standard Waste Stream
Contaminated with biological agents (cell lines, patient samples, etc.)Biohazardous WasteDecontamination (Autoclaving) followed by Biohazardous Waste Stream

Disposal of Uncontaminated HCV Peptide (131-140)

If the HCV Peptide (131-140) and its containers have not come into contact with any biological agents, it can be managed as non-hazardous chemical waste. While Safety Data Sheets (SDS) for similar peptides do not classify them as hazardous, prudent laboratory practice and local regulations should always be followed.[1][2]

Step-by-Step Protocol:

  • Solid Peptide Waste:

    • Package securely in a sealed container.

    • Label the outer container as "Non-hazardous waste".

    • Dispose of in the regular laboratory trash, which should then be transferred to a dumpster by laboratory personnel.[3] Do not leave in common area trash receptacles.[4]

  • Liquid Peptide Solutions (Uncontaminated):

    • For small quantities of dilute aqueous solutions, check with your institution's Environmental Health and Safety (EHS) office for approval for drain disposal.[4]

    • If approved, flush with copious amounts of water.

    • If drain disposal is not permitted, collect the liquid waste in a clearly labeled, sealed container for chemical waste pickup by your institution's EHS.

Disposal of Biologically Contaminated HCV Peptide (131-140)

Any HCV Peptide (131-140) that has been exposed to biological materials, such as in cell culture experiments, must be treated as biohazardous waste.[5][6][7] The primary method for rendering this waste safe is through decontamination, with autoclaving being the most common and effective method.[8]

Step-by-Step Protocol:

  • Segregation of Waste:

    • At the point of generation, separate contaminated solid waste (e.g., pipette tips, flasks, gloves) from liquid waste.

  • Solid Biohazardous Waste:

    • Place all contaminated solid items into a designated, leak-proof biohazard bag (autoclavable).

    • Do not overfill the bag; close it securely, allowing for steam penetration during autoclaving.

    • Place the bag in a secondary, rigid, puncture-resistant container labeled with the universal biohazard symbol.

  • Liquid Biohazardous Waste:

    • Collect contaminated liquid waste in a leak-proof, autoclavable container (e.g., a polypropylene bottle).

    • Loosely cap the container to allow for pressure equalization during autoclaving.

    • Label the container clearly as "Biohazardous Liquid Waste" and include the contents.

  • Decontamination via Autoclaving:

    • Transport the secured waste containers to the autoclave.

    • Process the waste following your institution's validated autoclave cycles for biohazardous materials.

    • After autoclaving, the decontaminated waste can typically be disposed of in the regular waste stream, but confirm this with your institutional guidelines.[8][9]

  • Sharps Waste:

    • Any sharps (e.g., needles, serological pipettes) contaminated with HCV Peptide (131-140) and biological agents must be placed in a designated sharps container.[7]

    • The full sharps container should then be autoclaved if possible, or directly disposed of in the regulated medical waste stream.

Experimental Workflow for Disposal Decision

The following diagram outlines the decision-making process for the proper disposal of HCV Peptide (131-140).

HCV Peptide (131-140) Disposal Workflow start Start: HCV Peptide (131-140) Waste Generated assessment Assess Contamination Status start->assessment uncontaminated Uncontaminated assessment->uncontaminated No contaminated Biologically Contaminated assessment->contaminated Yes solid_chem Solid Waste Disposal uncontaminated->solid_chem Solid liquid_chem Liquid Waste Disposal uncontaminated->liquid_chem Liquid bio_solid Solid Biohazardous Waste Protocol contaminated->bio_solid Solid bio_liquid Liquid Biohazardous Waste Protocol contaminated->bio_liquid Liquid trash Dispose in Labeled Regular Trash solid_chem->trash drain Consult EHS for Drain Disposal liquid_chem->drain autoclave_solid Autoclave Solid Waste bio_solid->autoclave_solid autoclave_liquid Autoclave Liquid Waste bio_liquid->autoclave_liquid final_disposal Final Disposal per Institutional Guidelines trash->final_disposal drain->final_disposal autoclave_solid->final_disposal autoclave_liquid->final_disposal Safe Handling and Disposal Signaling Pathway ppe Wear Appropriate PPE (Lab coat, gloves, eye protection) handling Handle Peptide in Designated Area (e.g., biosafety cabinet if used with bio-agents) ppe->handling waste_segregation Segregate Waste at Point of Generation handling->waste_segregation decontamination Decontaminate if Biologically Contaminated waste_segregation->decontamination proper_disposal Dispose According to Waste Type decontamination->proper_disposal documentation Maintain Records of Disposal proper_disposal->documentation

References

Essential Safety and Logistics for Handling HCV Peptide (131-140)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with HCV Peptide (131-140), a synthetic peptide used in hepatitis C virus research, adherence to proper safety and handling protocols is paramount.[1][2] While synthetic peptides are generally not classified as hazardous substances, implementing standard laboratory precautions ensures personal safety and maintains the integrity of the research material.[3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling HCV Peptide (131-140) in its lyophilized (powder) or solubilized form, the following personal protective equipment is essential to prevent inhalation, skin, and eye contact.[4]

PPE ComponentSpecificationPurpose
Gloves Nitrile or latexTo prevent skin contact.
Eye Protection Chemical safety glassesTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Dust respirator (for large quantities)Recommended when handling large amounts of lyophilized peptide to avoid inhalation.[5]

Handling and Storage Protocols

Proper handling and storage are critical for both safety and peptide stability. Lyophilized peptides are stable for weeks at room temperature but should be stored at -20°C or colder for long-term preservation to prevent degradation.[6]

Storage Recommendations:

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-termStore away from bright light and moisture.[6] Before opening, allow the container to reach room temperature in a desiccator to prevent water absorption.[5][7]
In Solution -20°C or colderShort-term (weeks)Aliquot to avoid repeated freeze-thaw cycles which can degrade the peptide. Use sterile buffers (pH 5-6) to prolong storage life.

Dissolving the Peptide:

There is no universal solvent for all peptides. The choice of solvent depends on the peptide's amino acid composition. It is advisable to test solubility with a small amount of the peptide first. If the peptide contains amino acids prone to oxidation (e.g., Cys, Met, Trp), use oxygen-free solvents.[7]

Spill and Disposal Procedures

In the event of a spill, proper containment and cleanup are necessary to ensure a safe laboratory environment.

Spill Cleanup Steps:

  • Wear appropriate PPE: Gloves, lab coat, and eye protection are mandatory.[4]

  • Contain the spill: For liquid spills, absorb the material with sand or vermiculite.[4] For powder spills, carefully sweep up the material to avoid creating dust.[4]

  • Collect the waste: Place the contained material into a sealed container for disposal.[4]

  • Decontaminate the area: Thoroughly wash the spill site with soap and water.[4]

Waste Disposal:

All waste, including empty containers, contaminated PPE, and spilled material, must be handled in accordance with local, state, and federal regulations.[8] While synthetic peptides are often not classified as hazardous, they should be disposed of as chemical waste.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open.[8] Seek medical attention if irritation persists.[8]
Skin Contact Wash the affected area well with soap and water.[4] Remove any contaminated clothing.[4] Seek medical attention if irritation occurs.[4]
Ingestion Rinse the mouth with water, ensuring the rinse is not swallowed.[4] Seek immediate medical attention.[4]
Inhalation Remove the individual from the exposure area to fresh air.[4] If any ill effects occur, seek medical attention.[4]

Experimental Workflow for Handling HCV Peptide (131-140)

The following diagram illustrates the standard workflow for handling the peptide from receipt to use in an experiment.

G cluster_storage Storage & Preparation cluster_experiment Experimental Use cluster_disposal Disposal receive Receive Peptide store Store at -20°C or colder receive->store equilibrate Equilibrate to Room Temp in Desiccator store->equilibrate weigh Weigh Quickly equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store_solution Store Solution at -20°C aliquot->store_solution use Use in Experiment store_solution->use dispose_ppe Dispose of Contaminated PPE use->dispose_ppe dispose_waste Dispose of Unused Peptide and Chemical Waste use->dispose_waste

Caption: Workflow for handling HCV Peptide (131-140).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.